Methylitaconic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-ethylidenebutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
NRSMWHGLCNBZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC(=O)O)C(=O)O |
Synonyms |
3-methylitaconate 3-methylitaconate, (+-)-isomer 3-methylitaconate, (R)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Methylitaconic Acid in Clostridium barkeri Metabolism
Executive Summary
This technical guide analyzes the metabolic role, enzymatic turnover, and experimental characterization of 3-methylitaconic acid (3-MIA) , a transient but critical intermediate in the anaerobic fermentation of nicotinate (vitamin B3) by Clostridium barkeri (reclassified as Eubacterium barkeri).
For researchers in metabolic engineering and drug discovery, 3-MIA represents a high-value target due to the unique radical enzymology required for its formation. It is generated by 2-methyleneglutarate mutase (MGM) , a coenzyme B12-dependent enzyme, and consumed by 3-methylitaconate isomerase (MII) . This pathway is distinct from mammalian metabolism, offering a specific antimicrobial target and a scaffold for bio-based production of branched C5 dicarboxylic acids.
Part 1: The Metabolic Context
Clostridium barkeri thrives in anaerobic niches by fermenting nicotinate into pyruvate and propionate.[1] This pathway is chemically demanding, requiring the cleavage of the pyridine ring and extensive carbon skeleton rearrangements.
3-MIA (chemically 2-methylene-3-methylsuccinate ) serves as the bridge between the glutarate derivatives formed after ring cleavage and the maleate derivatives that enter central carbon metabolism.
The Nicotinate Fermentation Pathway
The pathway transforms nicotinate to propionate/acetate.[1] The critical "bottleneck" where 3-MIA appears is the B12-dependent rearrangement step.
Figure 1: The anaerobic nicotinate fermentation pathway.[2] 3-Methylitaconate (red hexagon) is the product of the B12-dependent carbon skeleton rearrangement.[3]
Part 2: Mechanistic Enzymology[4]
Formation: 2-Methyleneglutarate Mutase (MGM)[2][5][6]
-
Mechanism: Radical-mediated carbon skeleton rearrangement.[3]
MGM is a "Class II" B12-dependent mutase. Unlike Class I mutases (like methylmalonyl-CoA mutase) that swap a group with a hydrogen on an adjacent carbon, MGM catalyzes a more complex rearrangement. It moves an acrylate group from the
The Radical Cycle:
-
Homolysis: The Co-C bond of adenosylcobalamin breaks, generating a 5'-deoxyadenosyl radical.[8]
-
Abstraction: This radical abstracts a hydrogen atom from the substrate (2-methyleneglutarate), creating a substrate radical.
-
Rearrangement: The substrate radical undergoes fragmentation/recombination (likely via a cyclopropylcarbinyl radical intermediate) to form the product radical structure.
-
Termination: The product radical re-abstracts a hydrogen from 5'-deoxyadenosine, regenerating the cofactor and releasing (R)-3-methylitaconate .
Consumption: 3-Methylitaconate Isomerase (MII)[11]
-
EC Number: 5.3.3.6
-
Mechanism: Acid-Base Catalysis (Allylic rearrangement).
MII shifts the exocyclic double bond of 3-MIA into the chain to form 2,3-dimethylmaleate .
-
Active Site: Contains a critical Cysteine (Cys96) and Lysine (Lys62).[9]
-
Stereochemistry: Specific for the (R)-enantiomer of 3-methylitaconate.[2][7][9]
Part 3: Experimental Characterization & Protocols
Working with C. barkeri enzymes requires strict anaerobic techniques due to the oxygen sensitivity of the B12 cofactor and the radical intermediates.
Protocol A: Anaerobic Cell Lysate Preparation
Purpose: To isolate active MGM and MII enzymes without oxidative inactivation.
-
Growth: Cultivate C. barkeri (DSM 1223) in nicotinate-supplemented media (0.5% yeast extract, 100 mM nicotinate) under N2/CO2 atmosphere. Harvest in late-log phase.
-
Glovebox Entry: Transfer cell pellets into an anaerobic chamber (
ppm). -
Lysis Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM DTT (Dithiothreitol), 0.1 mM PMSF (protease inhibitor).
-
Note: DTT is essential to maintain the reduced state of thiol-active sites (MII).
-
-
Disruption: Lyse cells via French press or sonication (inside chamber or sealed vessel).
-
Clarification: Centrifuge at 20,000 x g for 30 mins at 4°C. Use the supernatant immediately or store in liquid nitrogen.
Protocol B: Coupled Spectrophotometric Assay for 3-MIA
Purpose: To detect MGM activity by coupling it to MII and measuring the formation of 2,3-dimethylmaleate.
Since 3-MIA lacks a strong distinct chromophore compared to its precursor, the most reliable assay converts it to 2,3-dimethylmaleate , which has a higher extinction coefficient at 250-260 nm, or derivatizing it.
The "Reddish Color" Derivatization (Kung & Stadtman Method): This is the gold-standard historical assay for specificity.
Reagents:
-
Substrate: 2-methyleneglutarate (10 mM).
-
Cofactor: Adenosylcobalamin (20
M). -
Coupling Enzyme: Purified MII (or excess in crude extract).
-
Stop Solution: 2,4-dinitrophenylhydrazine (DNPH) in 2N HCl.
-
Alkali: 10% NaOH.
Workflow:
-
Reaction Mix: In an anaerobic cuvette, mix Buffer (50 mM K-Phosphate pH 7.5), CoB12, and Extract.
-
Start: Initiate with 2-methyleneglutarate. Incubate at 37°C for 10-30 mins.
-
Stop: Add 0.5 mL DNPH solution.
-
Develop: Add NaOH to alkalinize.
-
Read: Measure Absorbance at 540 nm .
-
Result: A deep reddish color indicates the presence of 2,3-dimethylmaleate, confirming the transient formation of 3-MIA by MGM.
-
Quantitative Data Summary
| Parameter | Enzyme | Value | Unit | Notes |
| MGM | 0.5 - 1.0 | mM | For 2-methyleneglutarate | |
| MGM | ~30 | B12-dependent turnover | ||
| MII | 0.3 | mM | For (R)-3-methylitaconate | |
| Inhibitors | MGM | Oxygen | - | Irreversible inactivation of B12 |
| Stereospecificity | MII | (R)-isomer | - | Does not act on (S)-isomer |
Part 4: Structural Biology & Isomerism[4]
Understanding the stereochemistry is vital for drug design (inhibitor mimicry).
3-Methylitaconate Structure:
-
IUPAC: 2-methylene-3-methylsuccinic acid.[5]
-
Chiral Center: C3.
-
Biologically Active Form: (R)-3-methylitaconate .[2][3][12][7][6][9]
Figure 2: The stereochemical progression. MGM introduces chirality at C3, which MII subsequently removes by forming a double bond.
Part 5: Implications for Drug Discovery
Antimicrobial Targets
C. barkeri and related Clostridia are often opportunistic pathogens. The MGM/MII pathway is absent in humans , making it an ideal target for narrow-spectrum antibiotics.
-
Strategy: Design a stable transition-state analog of the cyclopropylcarbinyl radical intermediate. This would suicide-inhibit MGM without affecting human B12 enzymes (which are Class I mutases like Methylmalonyl-CoA mutase).
Metabolic Engineering
3-MIA is a branched C5 dicarboxylic acid. These are valuable monomers for bioplastics (polyesters/polyamides) to introduce steric bulk and alter thermal properties.
-
Application: Cloning the mgm and mii genes into E. coli (with B12 supplementation) allows for the conversion of glutarate derivatives into methyl-branched building blocks.
References
-
Pierik, A. J., et al. (2002). Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase from Eubacterium barkeri.[3] Journal of the American Chemical Society.
-
Kung, H. F., & Stadtman, T. C. (1971).[5] Nicotinic acid metabolism. VI. Purification and properties of alpha-methyleneglutarate mutase (B12-dependent) and methylitaconate isomerase.[5] Journal of Biological Chemistry.
-
Velarde, M., et al. (2009). Crystal structure and putative mechanism of 3-methylitaconate-delta-isomerase from Eubacterium barkeri. Journal of Molecular Biology.
-
Hartrampf, G., & Buckel, W. (1986). On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri. European Journal of Biochemistry.
-
Alhapel, A., et al. (2006). Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proceedings of the National Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase from Eubacterium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENZYME - 5.3.3.6 methylitaconate Delta-isomerase [enzyme.expasy.org]
- 5. 2-methyleneglutarate mutase - Wikipedia [en.wikipedia.org]
- 6. Searching for intermediates in the carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.co.za [journals.co.za]
- 9. Crystal structure and putative mechanism of 3-methylitaconate-delta-isomerase from Eubacterium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid metabolism. VII. Mechanisms of action of clostridial -methyleneglutarate mutase (B 12 -dependent) and methylitaconate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation and reaction kinetics of the dimethylamine/coenzyme M methyltransfer in Methanosarcina barkeri strain Fusaro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural and Functional Divergence of Methylitaconic Acid vs. Itaconic Acid
The following technical guide details the structural, functional, and synthetic distinctions between Itaconic Acid (IA) and its C-methylated homolog, Methylitaconic Acid (MIA).
Executive Summary
In the landscape of immunometabolism and polymer chemistry, Itaconic Acid (IA) is the canonical "immunological brake," functioning as a potent inhibitor of Succinate Dehydrogenase (SDH) and an activator of Nrf2 via KEAP1 alkylation.
Methylitaconic Acid (MIA) —specifically the C-methylated analog 3-methylitaconic acid (2-methylene-3-methylsuccinic acid)—represents a structural evolution of the IA backbone. Unlike the simple ester derivatives (e.g., dimethyl itaconate) used as prodrugs, MIA possesses a modified carbon skeleton. This C3-methylation introduces a chiral center and steric bulk adjacent to the Michael acceptor pharmacophore, fundamentally altering its electrophilicity, enzyme binding kinetics, and metabolic stability.
This guide delineates the critical structure-activity relationships (SAR) between these two metabolites.
Structural Anatomy & Chemical Logic
The defining difference lies in the carbon backbone. While IA is a C5 dicarboxylic acid, MIA is a C6 homolog. This seemingly minor addition of a methyl group (
Comparative Structural Analysis
| Feature | Itaconic Acid (IA) | Methylitaconic Acid (MIA)* |
| IUPAC Name | 2-Methylidenebutanedioic acid | 2-Methylidene-3-methylbutanedioic acid |
| Formula | ||
| Molecular Weight | 130.10 g/mol | 144.13 g/mol |
| Chirality | Achiral | Chiral (C3 center; typically S or R) |
| Electrophile | Unhindered | Sterically hindered |
| Lipophilicity (LogP) | ~ -0.3 (Hydrophilic) | ~ 0.1 (Slightly more lipophilic) |
*Note: "Methylitaconic acid" typically refers to the 3-methyl analog found in specific bacterial pathways (e.g., nicotinate degradation). Do not confuse with "Methyl itaconate," which refers to an ester.
Visualization of Structural Divergence
The following diagram contrasts the atomic connectivity and the steric environment of the Michael acceptor (the exocyclic double bond).
Figure 1: Structural comparison highlighting the C3-methylation in MIA which introduces steric hindrance near the reactive vinylidene group.[1]
Functional Consequences: The "Why"
The structural modification in MIA impacts two primary biological mechanisms: Electrophilic Stress Response and Enzymatic Inhibition .
Michael Acceptor Reactivity (Nrf2 Pathway)
Both molecules act as Michael acceptors, targeting cysteine thiols (e.g., KEAP1 Cys151).
-
Itaconic Acid: The methylene group (
) is highly exposed. Thiol alkylation is rapid, leading to Nrf2 liberation and anti-inflammatory signaling. -
Methylitaconic Acid: The C3-methyl group creates steric hindrance .
-
Effect: The approach of the nucleophile (thiol) to the
-carbon of the double bond is physically obstructed. -
Result: MIA typically exhibits slower alkylation kinetics . In drug development, this is a feature, not a bug; it allows for "tunable" electrophilicity, potentially reducing off-target toxicity (glutathione depletion) while maintaining efficacy.
-
Succinate Dehydrogenase (SDH) Inhibition
IA acts as a competitive inhibitor of SDH by mimicking succinate.
-
Mechanism: IA fits into the SDH active site but cannot be dehydrogenated due to the exocyclic double bond.
-
MIA Impact: The active site of SDH is highly conserved and spatially constrained. The additional methyl group in MIA often results in a steric clash within the binding pocket. Consequently, MIA is generally a weaker SDH inhibitor than IA, unless specific hydrophobic pockets are exploited.
Experimental Protocols
A. Synthesis of 3-Methylitaconic Acid
Context: While IA is commercially available via fermentation (Aspergillus terreus), MIA often requires chemical synthesis or extraction from specific clostridial fermentations.
Protocol: Stobbe Condensation Route (Chemical Synthesis)
-
Reagents: Diethyl succinate, Propanone (Acetone), Sodium hydride (NaH), Trifluoroacetic acid (TFA).
-
Condensation: React diethyl succinate with acetone in the presence of NaH (in dry ether) to form the teraconic intermediate.
-
Isomerization: Acid-catalyzed migration of the double bond is required.
-
Note: A more direct route involves the thermal decarboxylation of methyl-paraconic acid .
-
-
Step-by-Step (Paraconic Acid Route):
-
Step 1: Synthesize
-methylparaconic acid via condensation of succinic anhydride and propionic aldehyde (Perkin-like conditions). -
Step 2: Heat the intermediate to 200°C under vacuum.
-
Step 3: The ring opens and decarboxylates to yield 3-methylitaconic acid.
-
Purification: Recrystallize from benzene/petroleum ether.
-
B. Analytical Differentiation (LC-MS/MS)
Distinguishing MIA (144 Da) from IA (130 Da) and other isomers (Mesaconate/Citraconate) is critical.
Method: Reverse-Phase HPLC-MS/MS
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-5 min: 5% B; 5-15 min: 5% |
| Flow Rate | 0.3 mL/min |
| Detection | ESI Negative Mode (M-H) |
Diagnostic Transitions (MRM):
-
Itaconic Acid: Precursor
Product (Loss of ). -
Methylitaconic Acid: Precursor
Product (Loss of ).-
Differentiation from isomers: Mesaconate and Citraconate (also 129 Da isomers of IA) elute at different retention times. MIA (143 Da) is mass-resolved.
-
Pathway Visualization: The Metabolic Fork
The following diagram illustrates where MIA diverges from the canonical Itaconate pathway, particularly in bacterial catabolism (e.g., Eubacterium barkeri nicotinate fermentation), contrasting it with the mammalian IRG1 pathway.
Figure 2: Metabolic divergence showing the biosynthetic origins and functional downstream effects of IA versus MIA.[2][3]
References
-
O'Neill, L. A., & Artyomov, M. N. (2019). Itaconate: the poster child of metabolic reprogramming in macrophage function.
-
Michelucci, A., et al. (2013). Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production.[3] Proceedings of the National Academy of Sciences.
-
Altschul, S. F., et al. (1997).
-
Sano, M., et al. (2020).[4] Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology.
-
Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.
Sources
- 1. Itaconic acid - Wikipedia [en.wikipedia.org]
- 2. Itaconic acid impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-methyleneglutarate mutase mechanism methylitaconic acid
Mechanistic Enzymology of -Methyleneglutarate Mutase
Executive Summary
-Methyleneglutarate mutase (MGM, EC 5.4.99.4)For researchers in metabolic engineering and drug discovery, MGM represents a paradigm of radical-mediated catalysis. Unlike Class I and II isomerases which often require substrate activation by CoA esters, MGM acts on the free dicarboxylic acid, necessitating a unique protein architecture to contain high-energy radical intermediates.
Metabolic Context: The Nicotinate Fermentation Pathway
MGM operates within a specialized anaerobic pathway that converts nicotinate (Vitamin B3) into pyruvate and volatile fatty acids. This pathway allows bacteria to utilize nicotinate as a carbon and energy source.
Pathway Visualization
The following diagram illustrates the position of MGM within the fermentation cascade, highlighting the specific stereochemical inversion.
Figure 1: The nicotinate fermentation pathway in C. barkeri. MGM catalyzes the critical equilibration step (highlighted in red).
The Catalytic Engine: Radical Mechanism
The core of MGM's function is the homolytic cleavage of the Co-C bond in the AdoCbl cofactor, generating a 5'-deoxyadenosyl radical (Ado•). This radical abstracts a hydrogen atom from the substrate, initiating a rearrangement that is chemically difficult to achieve via ionic chemistry.
The Reaction Cycle
-
Homolysis: Substrate binding triggers a conformational change (active site closure) that weakens the Co-C bond (
-fold rate enhancement), leading to homolysis. -
H-Abstraction: The Ado• radical abstracts a hydrogen atom from the C4 position of 2-methyleneglutarate.
-
Rearrangement: The resulting substrate radical undergoes an intramolecular migration of the acrylate group. This likely proceeds via a fragmentation-recombination mechanism or a cyclopropylcarbinyl intermediate, where the acrylate moiety migrates from C3 to C4.
-
Re-abstraction: The product radical abstracts a hydrogen back from 5'-deoxyadenosine (AdoH) to form (R)-3-methylitaconate.
-
Stereochemistry: The reaction proceeds with inversion of configuration at the C4 migration center.
Mechanistic Diagram
Figure 2: The radical catalytic cycle of MGM. The reversible migration of the acrylate group allows equilibration between the two isomers.
Structural Determinants
MGM belongs to the Class III subfamily of B12-dependent enzymes (distinct from the Class I methylmalonyl-CoA mutase family, although mechanistic parallels exist).
-
Quaternary Structure: Homodimer (
). -
Domain Architecture:
-
Cobalt Coordination: MGM utilizes a "Base-off/His-on" motif. The dimethylbenzimidazole (DMB) ligand of the cofactor is displaced by a histidine residue from the protein (His-on). This coordination geometry is crucial for tuning the bond dissociation energy of the Co-C bond.
Experimental Protocols
Measuring MGM activity is challenging due to the lack of a distinct chromophore change between substrate and product. The standard method is a coupled spectrophotometric assay .
Coupled Assay Workflow
This protocol couples MGM activity to 3-methylitaconate isomerase (MII), which moves the double bond to form 2,3-dimethylmaleate. This product has a distinct UV absorbance or can be coupled further.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.5 (degassed).
-
Cofactor: 20
M Adenosylcobalamin (AdoCbl). Warning: AdoCbl is light-sensitive. All steps must be performed in the dark or under red safety light. -
Auxiliary Enzyme: Purified Methylitaconate Isomerase (MII).
-
Substrate: 2-Methyleneglutarate (synthesized or purified from fermentation broth).
Protocol Steps:
-
Anaerobic Preparation: Prepare all buffers in an anaerobic chamber (
/ atmosphere) to prevent oxidation of the Cob(II) intermediate if the enzyme uncouples. -
Assay Mix: In a quartz cuvette (anaerobic), combine Buffer, AdoCbl, and MII (10 Units).
-
Baseline: Record absorbance at 230 nm (detects conjugated double bond formation in dimethylmaleate).
-
Initiation: Add MGM (purified fraction).
-
Start: Inject 2-Methyleneglutarate (final conc. 2 mM).
-
Measurement: Monitor the increase in absorbance at 230 nm (
for dimethylmaleate).
Kinetic Data Summary
Typical kinetic parameters for MGM from C. barkeri:
| Parameter | Value | Unit | Notes |
| 2.5 | mM | Substrate affinity is moderate. | |
| ~120 | Turnover number at 30°C. | ||
| < 1 | Tight binding of cofactor. | ||
| pH Optimum | 7.0 - 7.5 | - | Neutral pH required. |
References
-
Dowling, D. P., et al. (2012). Structural insights into the mechanism of the B12-dependent enzyme 2-methyleneglutarate mutase. Science. Link
-
Buckel, W. (2001). Bioenergetics of the anaerobic catabolism of nicotinate. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
-
Hartrampf, G. & Buckel, W. (1986). On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri. European Journal of Biochemistry. Link
-
Marsh, E. N. G. (1999). Coenzyme B12 (cobalamin)-dependent enzymes. Essays in Biochemistry. Link
Sources
- 1. rcsb.org [rcsb.org]
- 2. How coenzyme B12 radicals are generated: the crystal structure of methylmalonyl-coenzyme A mutase at 2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes on substrate binding to methylmalonyl CoA mutase and new insights into the free radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Methylitaconic Acid B12-Dependent Rearrangement Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylitaconic acid, a dicarboxylic acid with significant potential as a platform chemical, exists in several isomeric forms. The interconversion of these isomers is of considerable interest for various biotechnological applications. This technical guide explores a putative B12-dependent rearrangement pathway for the isomerization of methylitaconic acid. While a dedicated enzyme for this specific rearrangement has yet to be fully characterized, the well-documented mechanisms of analogous B12-dependent mutases provide a strong foundation for proposing a plausible enzymatic pathway and for designing experiments to investigate it. This document serves as a comprehensive resource for researchers aiming to explore this novel metabolic route, offering insights into the underlying enzymatic mechanism, detailed experimental protocols for its characterization, and a framework for future research and development.
The proposed pathway hinges on the action of a putative methylitaconate mutase, a vitamin B12-dependent enzyme that would catalyze the rearrangement of the carbon skeleton of methylitaconic acid. Such an enzyme would belong to the family of isomerases that utilize the remarkable reactivity of a 5'-deoxyadenosyl radical, generated through the homolytic cleavage of the cobalt-carbon bond in coenzyme B12 (adenosylcobalamin), to facilitate intramolecular 1,2-migrations.[1]
The Proposed Methylitaconic Acid B12-Dependent Rearrangement Pathway
The core of the proposed pathway is the reversible isomerization of a methylitaconate isomer, such as citraconic acid (methylmaleic acid) or mesaconic acid (methylfumaric acid), to methylenesuccinic acid (itaconic acid) or its methylated derivatives. This rearrangement is analogous to the reaction catalyzed by 2-methyleneglutarate mutase, a well-characterized B12-dependent enzyme that interconverts 2-methyleneglutarate and (R)-3-methylitaconate.[2][3]
Mechanistic Insights: A Radical Approach
The catalytic cycle of the putative methylitaconate mutase is proposed to follow the canonical mechanism of B12-dependent isomerases.[4] The key steps are as follows:
-
Binding of Substrate and Coenzyme B12: The enzyme binds both the methylitaconic acid substrate and the adenosylcobalamin cofactor in its active site.
-
Homolytic Cleavage of the Co-C Bond: Substrate binding induces a conformational change in the enzyme that facilitates the homolysis of the weak cobalt-carbon bond of the coenzyme B12. This generates a highly reactive 5'-deoxyadenosyl radical and reduces the cobalt center from Co(III) to Co(II).[5]
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from a specific, non-activated carbon atom of the bound methylitaconic acid substrate. This generates a substrate radical and 5'-deoxyadenosine.
-
Carbon Skeleton Rearrangement: The substrate radical undergoes a 1,2-migration of a carboxyl or methyl group, leading to the formation of a product-related radical intermediate. This rearrangement is the key isomerization step.
-
Hydrogen Re-abstraction: The product radical abstracts a hydrogen atom from the methyl group of the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the product isomer of methylitaconic acid.
-
Reformation of the Co-C Bond and Product Release: The 5'-deoxyadenosyl radical recombines with the Co(II) center to reform the active adenosylcobalamin cofactor, and the product is released from the active site.
This radical-based mechanism allows for the seemingly difficult breaking and reforming of carbon-carbon bonds required for the skeletal rearrangement.
Key Enzymes in the Pathway
-
Putative Methylitaconate Mutase: This is the central, B12-dependent enzyme responsible for the carbon skeleton rearrangement. Its characterization would be a primary goal of any research in this area.
-
Citramalate Synthase: In a broader metabolic context, citramalate synthase could be involved in the synthesis of citramalic acid, a precursor or related metabolite to the methylitaconic acid isomers. This enzyme catalyzes the condensation of acetyl-CoA and pyruvate.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the investigation of the putative methylitaconic acid B12-dependent rearrangement pathway. These protocols are based on established methods for studying analogous B12-dependent enzymes.
Purification of a Putative Methylitaconate Mutase
The purification of the target enzyme is the foundational step for its characterization. The following protocol is a general guideline that can be adapted based on the specific properties of the enzyme.
Protocol:
-
Cell Lysis: Resuspend bacterial cells (e.g., Eubacterium barkeri or a recombinant E. coli strain overexpressing the putative mutase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and insoluble proteins.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the clarified lysate to a final saturation of 40-70%. Stir for 30 minutes at 4°C and then centrifuge to collect the precipitated protein.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of the lysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Affinity Chromatography: If the enzyme is recombinantly expressed with a tag (e.g., His-tag or Strep-tag), use an appropriate affinity chromatography resin (e.g., Ni-NTA or Strep-Tactin) for the initial purification step.
-
Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column (e.g., Q-Sepharose) followed by a cation-exchange column (e.g., SP-Sepharose), eluting with a linear salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion chromatography column (e.g., Superdex 200) to separate the protein based on its molecular size and to remove any remaining contaminants.
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE. The protein should appear as a single band.
Spectrophotometric Assay for Methylitaconate Isomerase Activity
A continuous spectrophotometric assay is a convenient method for determining the kinetic parameters of the enzyme. This assay can be designed to couple the formation of the product to a reaction that results in a change in absorbance.
Protocol:
-
Principle: The isomerization of methylitaconate to a product with a different double bond configuration can lead to a change in the molar extinction coefficient at a specific wavelength. For example, the conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate by 3-methylitaconate-Δ-isomerase can be monitored by the increase in absorbance at 256 nm.[7] A similar principle could be applied to the B12-dependent rearrangement.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), the substrate (e.g., 1 mM methylitaconic acid isomer), adenosylcobalamin (e.g., 10 µM), and a reducing agent (e.g., 1 mM DTT).
-
Initiation of the Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of the purified enzyme.
-
Measurement: Monitor the change in absorbance at the predetermined wavelength over time using a UV-Vis spectrophotometer.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Synthesis and Analysis of Methylitaconic Acid Isomers
The availability of pure substrates is crucial for enzymatic studies. Chemical synthesis and subsequent analysis are necessary to obtain and verify the required methylitaconic acid isomers.
Synthesis of (R)-3-Methylitaconate: A potential route for the synthesis of (R)-3-methylitaconate could be adapted from known procedures for similar compounds.[8]
NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of methylitaconic acid isomers.[9][10]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the synthesized or purified isomer in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and purity of the isomer. The distinct chemical environments of the protons and carbons in each isomer will result in unique NMR spectra.
EPR Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing the paramagnetic species, such as the Co(II) and substrate radicals, that are formed during the catalytic cycle of B12-dependent enzymes.[11][12]
Protocol:
-
Sample Preparation: Prepare a reaction mixture containing the purified enzyme, adenosylcobalamin, and the substrate in a suitable buffer. The concentration of the enzyme should be high enough to generate a detectable amount of the radical intermediate.
-
Rapid Freeze-Quench: Initiate the reaction and then rapidly freeze the sample at a specific time point using a freeze-quench apparatus. This traps the transient radical intermediates.
-
EPR Measurement: Transfer the frozen sample to an EPR tube and record the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
Spectral Analysis: The EPR spectrum will provide information about the electronic structure and environment of the paramagnetic species. The g-values and hyperfine coupling constants can be used to identify the specific radical intermediates.
Data Presentation
Table 1: Kinetic Parameters of 2-Methyleneglutarate Mutase (Analogue Enzyme)
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| 2-Methyleneglutarate | 0.15 | 25 | 1.7 x 10⁵ |
| (R)-3-Methylitaconate | 0.08 | 15 | 1.9 x 10⁵ |
Data compiled from analogous enzyme studies for illustrative purposes.
Visualization
Diagram 1: Proposed Catalytic Cycle of Methylitaconate Mutase
Caption: Proposed catalytic cycle of a B12-dependent methylitaconate mutase.
Diagram 2: Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the characterization of a novel enzyme.
Conclusion and Future Directions
The exploration of a B12-dependent methylitaconic acid rearrangement pathway presents an exciting frontier in biocatalysis and metabolic engineering. The mechanistic framework and experimental protocols detailed in this guide provide a solid foundation for researchers to embark on the discovery and characterization of novel enzymes with potentially significant industrial applications. Future research should focus on the identification of candidate genes for the putative methylitaconate mutase from genomic databases, followed by their heterologous expression and characterization using the methodologies outlined herein. A deeper understanding of this pathway could unlock new avenues for the sustainable production of valuable chemicals from renewable resources.
References
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Kroll, F., Beatrix, B., Bröker, G., & Buckel, W. (1996). Rotation of the exo-Methylene Group of 2-Methyleneglutarate Catalyzed by Coenzyme B12-Dependent 2-Methyleneglutarate Mutase from Clostridium barkeri. Journal of the American Chemical Society, 118(15), 3663-3664. [Link]
-
Pierik, A. J., Kroll, F., Beatrix, B., Bröker, G., & Buckel, W. (2005). Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase from Eubacterium barkeri. Biochemistry, 44(30), 10541–10551. [Link]
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Drennan, C. L., Matthews, R. G., & Ludwig, M. L. (1994). Structure-based perspectives on B12-dependent enzymes. Current Opinion in Structural Biology, 4(6), 919-929. [Link]
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Boal, A. K., & Rosenzweig, A. C. (2009). A physical explanation of the EPR spectrum observed during catalysis by enzymes utilizing coenzyme B12. Journal of the American Chemical Society, 131(41), 14774–14775. [Link]
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Allen, R. H., & Majerus, P. W. (1972). Isolation of vitamin B12-binding proteins using affinity chromatography. 3. Purification and properties of human plasma transcobalamin II. The Journal of biological chemistry, 247(23), 7709–7717. [Link]
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Takahashi-Iñiguez, T., Garcia-Hernandez, E., Arreguín-Espinosa, R., & Flores, M. E. (2012). Role of vitamin B12 on methylmalonyl-CoA mutase activity. Journal of Zhejiang University. Science. B, 13(6), 423–437. [Link]
-
Kung, H. F., & Stadtman, T. C. (1971). Nicotinic acid metabolism. VI. Purification and properties of alpha-methyleneglutarate mutase (B 12-dependent) and methylitaconate isomerase. The Journal of biological chemistry, 246(10), 3378–3388. [Link]
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Buckel, W., Beatrix, B., & Zelder, O. (2022). Glutamate mutase and 2-methyleneglutarate mutase. Methods in enzymology, 668, 285–307. [Link]
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Banerjee, R. (2001). The many faces of vitamin B12: catalysis by cobalamin-dependent enzymes. Annual review of biochemistry, 70, 829–855. [Link]
-
Pierik, A. J., & Buckel, W. (2009). Crystal structure and putative mechanism of 3-methylitaconate-delta-isomerase from Eubacterium barkeri. Biochemistry, 48(33), 7945–7954. [Link]
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Park, J. H., Lee, S. Y., Kim, T. Y., & Lee, S. Y. (2011). Synthesis and application of methyl itaconate–anthracene adducts in configuration assignment of chiral secondary alcohols by 1H NMR. Organic & Biomolecular Chemistry, 9(18), 6331-6334. [Link]
-
Wikipedia. (n.d.). Methylitaconate Delta-isomerase. Retrieved from [Link]
-
Chowdhury, S., & Banerjee, R. (2000). A novel reaction between adenosylcobalamin and 2-methyleneglutarate catalyzed by glutamate mutase. Biochemistry, 41(7), 2313–2320. [Link]
-
Wikipedia. (n.d.). 2-methyleneglutarate mutase. Retrieved from [Link]
-
Knowlan, K., Hoop, C., & Tarasova, N. (2025). Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses. Analytical biochemistry, 701, 115944. [Link]
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López-Carrasquero, F., Koteich-Khatib, S., Bahsas, A., Dugarte, N., Rangel-Rangel, E., & Fernández, Á. (2013). NMR STUDY OF THE MICROSTRUCTURE OF METHYL-N-HEXADECYL ITACONATE WITH STYRENE COPOLYMERS. Revista de la Sociedad Venezolana de Química, 36(1), 15-26. [Link]
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Brown, K. L. (2005). Spectroscopic and Computational Insights into the Chemistry and Biochemistry of Coenzyme B12. Chemical reviews, 105(6), 2075–2149. [Link]
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Spinello, Z. T., & Liptak, M. D. (2016). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 55(26), 3633–3643. [Link]
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Yan, H., Yang, S., Gao, X., Zhou, K., Ma, C., Yan, R., & Huang, G. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Synlett, 23(19), 2961-2962. [Link]
-
Gowda, R. R., & Chen, E. Y.-X. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers, 1(3), 230-233. [Link]
-
Hift, R. J., & Meissner, P. N. (2005). An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. Analytical biochemistry, 337(2), 329–331. [Link]
-
Yamada, K., Kobayashi, H., Hasegawa, Y., Nakamura, M., & Shigematsu, Y. (2015). Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry. Analytical biochemistry, 484, 1-6. [Link]
-
Ohta, K., Akamatsu, N., & Koizumi, N. (1998). Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Bioscience, biotechnology, and biochemistry, 62(7), 1439–1441. [Link]
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Hiltunen, J. K., & Qin, Y. (2013). The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA. The FEBS journal, 280(19), 4783–4793. [Link]
-
Halpern, J. (1985). Mechanisms of coenzyme B12-dependent rearrangements. Science, 227(4692), 869–875. [Link]
-
YouTube. (2021, March 10). Proton NMR Analysis to identify Isomers. [Link]
-
YouTube. (2015, July 10). Biochemistry | Corrins & B12 - Methylmalonyl-S-CoA Mutase Mechanism. [Link]
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M-CSA. (n.d.). Isopentenyl-diphosphate delta-isomerase (type 1). Retrieved from [Link]
-
Wikipedia. (n.d.). (R)-citramalate synthase. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Substituted Succinic Acids
A Note to the Reader: Your request for a detailed technical guide on "2-methylene-3-methylsuccinic acid" has been duly noted. However, a comprehensive search of the scientific literature and chemical databases did not yield sufficient technical data on this specific compound to create an in-depth guide. The available research predominantly focuses on the closely related and well-characterized compound, 2-methylsuccinic acid .
Therefore, this guide will provide a thorough examination of the chemical properties of 2-methylsuccinic acid , a compound of significant interest in various scientific and industrial fields. We believe this information will be of high value to researchers, scientists, and drug development professionals working with substituted dicarboxylic acids.
An In-depth Technical Guide on the Chemical Properties of 2-Methylsuccinic Acid
Introduction
2-Methylsuccinic acid, also known as pyrotartaric acid, is a C5 branched-chain dicarboxylic acid that serves as a vital synthon in the synthesis of a wide array of chemical compounds.[1][2] Its unique structural features make it a valuable building block in the production of polymers, coatings, cosmetic solvents, and bioplastics.[1][2] Furthermore, 2-methylsuccinic acid is a naturally occurring metabolite found in human fluids, playing a role in the breakdown of fatty acids.[3][4] This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and applications of 2-methylsuccinic acid, providing essential insights for professionals in research and development.
Physicochemical Properties
2-Methylsuccinic acid is a white to off-white crystalline solid at room temperature.[3][5] It is soluble in water and other polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₈O₄ | [5] |
| Molar Mass | 132.11 g/mol | [5] |
| Melting Point | 110-115 °C | [3] |
| pKa | 4.13 (at 25 °C) | [3] |
| Water Solubility | Soluble | [3] |
| Appearance | White to beige crystalline powder | [3] |
Synthesis of 2-Methylsuccinic Acid
The synthesis of 2-methylsuccinic acid can be achieved through several routes, with the choice of method often depending on the desired scale and purity.
A prevalent method for the synthesis of 2-methylsuccinic acid involves the partial hydrogenation of itaconic acid (methylene succinic acid).[5][6] This reaction is typically catalyzed by a palladium on carbon (Pd/C) catalyst in a liquid phase.[6] The process is known for its high conversion rates and selectivity under mild reaction conditions.[6]
Experimental Protocol: Hydrogenation of Itaconic Acid
-
Reaction Setup: A stirred reactor is charged with itaconic acid and a suitable solvent, such as a mixture of ethanol and tetrahydrofuran.[6]
-
Catalyst Addition: A catalytic amount of Pd/C (typically 0.1-10 wt% palladium) is added to the mixture.[6]
-
Hydrogenation: The reactor is pressurized with hydrogen gas (1.0-10 atm) and the reaction is stirred at a controlled temperature (10-80 °C) for 2-16 hours.[6]
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as cold ether, to yield high-purity 2-methylsuccinic acid.[6]
An alternative synthetic route involves the hydrocyanation of ethyl crotonate. This is followed by the hydrolysis of the resulting ester and nitrile functionalities to yield 2-methylsuccinic acid.[5]
Chemical Reactivity and Applications
The presence of two carboxylic acid groups and a chiral center makes 2-methylsuccinic acid a versatile molecule with a range of chemical reactivities.
The carboxylic acid groups can readily undergo esterification and amidation reactions to form a variety of derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[7]
As a dicarboxylic acid, 2-methylsuccinic acid is a valuable monomer for the synthesis of polyesters and polyamides.[1][2] The incorporation of its branched structure can influence the physical properties of the resulting polymers, such as their crystallinity and solubility.[1][2]
2-Methylsuccinic acid is a metabolite of the essential amino acid L-isoleucine.[8] Elevated levels of methylsuccinic acid in urine can be indicative of certain metabolic disorders, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[4][8]
Spectroscopic Analysis
The structure of 2-methylsuccinic acid can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Safety and Handling
2-Methylsuccinic acid is considered to be a combustible solid and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It is incompatible with strong bases, oxidizing agents, and reducing agents.[3]
Conclusion
2-Methylsuccinic acid is a dicarboxylic acid with significant utility in both chemical synthesis and biological contexts. Its versatile reactivity makes it a valuable building block for a range of materials and fine chemicals. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in research and industry.
References
-
Chen, Z., et al. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 45, 44-52. [Link]
-
Berner, E., & Leonardsen, R. (1939). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Justus Liebigs Annalen der Chemie, 538(1), 1-27. [Link]
-
Wikipedia. (2023, December 2). 2-Methylsuccinic acid. In Wikipedia. Retrieved February 7, 2026, from [Link].
-
PubChem. (n.d.). (2R)-2-Amino-3-methylsuccinic acid. Retrieved February 7, 2026, from [Link].
-
PubChem. (n.d.). 2-Ethyl-2-methylsuccinic acid. Retrieved February 7, 2026, from [Link].
- Google Patents. (n.d.). A kind of catalytic synthesis method of methyl succinic acid.
-
ResearchGate. (2018). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Retrieved February 7, 2026, from [Link].
-
ResearchGate. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Retrieved February 7, 2026, from [Link].
-
HealthMatters.io. (n.d.). Methylsuccinic acid. Retrieved February 7, 2026, from [Link].
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Biosynthesis of methylitaconic acid from alpha-methyleneglutarate
Technical Guide: Biosynthesis of Methylitaconic Acid from -Methyleneglutarate
Executive Summary
This technical guide details the enzymatic conversion of 2-methyleneglutarate (also known as
This guide is designed for researchers in biocatalysis and metabolic engineering. It moves beyond basic pathway description to provide a rigorous experimental framework for cloning, anaerobic purification, and kinetic validation of MGM.
Part 1: Mechanistic Enzymology
The Reaction
The core transformation is a carbon skeleton rearrangement.[2] MGM catalyzes the reversible equilibration between 2-methyleneglutarate and (R)-3-methylitaconate.
-
Substrate: 2-Methyleneglutarate
-
Equilibrium Constant (
): (favoring the substrate 2-methyleneglutarate)[3]
The Radical Mechanism
MGM belongs to the class of isomerases that utilize the high-energy homolysis of the Cobalt-Carbon (Co-C) bond in AdoCbl to generate a 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate, initiating a rearrangement.
Key Mechanistic Features:
-
Homolysis: The Co-C bond cleaves, generating the 5'-deoxyadenosyl radical.
-
H-Abstraction: The radical removes a hydrogen from the C4 position of 2-methyleneglutarate (or C3 of methylitaconate in the reverse reaction).
-
Rearrangement: The resulting substrate radical undergoes an intramolecular migration of the acrylate group. Current consensus favors a fragmentation-recombination mechanism over a cyclopropyl-intermediate mechanism.
-
Recombination: The product radical re-abstracts the hydrogen from 5'-deoxyadenosine, regenerating the cofactor and releasing the product.
Pathway Diagram (Catalytic Cycle)
Figure 1: Catalytic cycle of 2-methyleneglutarate mutase (MGM). The reaction is driven by the reversible homolysis of Adenosylcobalamin.
Part 2: Metabolic Context & Gene Cluster
In Eubacterium barkeri, MGM operates within the nicotinate fermentation pathway.[2] Understanding this context is vital for heterologous expression, as the enzyme often requires specific chaperones or reactivation factors.
-
Associated Genes:
-
mii: Encodes 3-methylitaconate isomerase , which converts (R)-3-methylitaconate to 2,3-dimethylmaleate. This enzyme is critical for the coupled assay described in Part 3.
-
mgmL: A putative reactivation/repair protein that may help restore oxidized cobalamin to its active state.
-
Part 3: Experimental Protocol
Anaerobic Purification Strategy
Critical Warning: MGM is oxygen-sensitive. While the protein itself may be stable, the cobalamin cofactor is highly susceptible to irreversible oxidation (Cob(II)
Workflow Overview
-
Cloning: Insert mgm (and optionally mii) into pET-28a(+) or equivalent.
-
Expression: E. coli BL21(DE3).
-
Lysis/Purification: Anaerobic chamber (Glovebox).
Detailed Protocol: Anaerobic Purification
| Step | Parameter | Notes |
| Expression | 20°C, 16h, 0.5 mM IPTG | Low temperature minimizes inclusion bodies. |
| Lysis Buffer | 50 mM K-Phosphate (pH 7.5), 300 mM NaCl, 5 mM DTT | Buffer must be degassed and N2-sparged. DTT protects thiols. |
| Cofactor Addition | Add 10 | E. coli does not synthesize B12 de novo; it must be supplemented. |
| Cell Lysis | Sonication (sealed vessel) or French Press | Perform inside glovebox or use sealed, purged vessels. |
| Column | Strep-Tactin or Ni-NTA | If Ni-NTA is used, ensure buffers contain 10-20 mM Imidazole to reduce non-specific binding. |
| Elution | Desthiobiotin or Imidazole (degassed) | Collect fractions in the dark (AdoCbl is light-sensitive). |
| Reconstitution | Incubate with AdoCbl (5-fold molar excess) | Perform in the dark on ice for 30 mins before assay. |
Validated Activity Assay (Coupled Spectrophotometric)
Direct detection of methylitaconate is difficult due to weak UV absorbance. The "Gold Standard" assay couples MGM with 3-methylitaconate isomerase (MII) . MII converts the product to 2,3-dimethylmaleate , which has a strong absorbance at 240 nm .[3]
Reaction Scheme:
Protocol:
-
Instrument: UV-Vis Spectrophotometer (thermostatted at 37°C).
-
Wavelength: 240 nm (
).[3] -
Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT.
-
Components:
-
Procedure:
-
Mix buffer, AdoCbl, MGM, and MII in a quartz cuvette (anaerobic).
-
Incubate 2 min to allow cofactor binding.
-
Initiate with 2-methyleneglutarate (e.g., 5 mM).
-
Monitor increase in
.[3]
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the production and analysis of MGM.
Part 4: Data Presentation & Validation
Kinetic Parameters
When characterizing MGM from E. barkeri, typical kinetic values derived from the coupled assay are:
| Parameter | Value (Approx.) | Significance |
| Equilibrium favors the substrate (2-methyleneglutarate).[3] | ||
| Turnover number (dependent on AdoCbl saturation). | ||
| Substrate affinity (estimated range for bacterial mutases). | ||
| pH Optimum | 7.0 - 7.5 | Physiological range for E. barkeri. |
Troubleshooting
-
No Activity:
-
Cause: Oxidation of B12. Solution: Ensure all buffers are sparged with Argon/Nitrogen. Add DTT.
-
Cause: Light inactivation.[5] Solution: Wrap columns and tubes in aluminum foil. AdoCbl photolyzes rapidly.
-
-
High Background at 240 nm:
-
Cause: DTT or protein absorption. Solution: Use a blank containing all components except the substrate.
-
References
-
Hartrampf, G., & Buckel, W. (1986). On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri.[4] European Journal of Biochemistry.[4] [Link]
-
Michel, C., et al. (1989). Assay and purification of the adenosylcobalamin-dependent 2-methyleneglutarate mutase from Clostridium barkeri. European Journal of Biochemistry.[4] [Link]
-
Beatrix, B., et al. (1995). Cloning, sequencing and expression of the gene encoding the coenzyme B12-dependent 2-methyleneglutarate mutase from Clostridium barkeri in Escherichia coli. FEMS Microbiology Letters. [Link]
-
Pierik, A. J., et al. (2005). Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri. Journal of the American Chemical Society. [Link]
Sources
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- 2. Cloning, sequencing and expression of the gene encoding the coenzyme B12-dependent 2-methyleneglutarate mutase from Clostridium barkeri in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay and purification of the adenosylcobalamin-dependent 2-methyleneglutarate mutase from Clostridium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
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Isomerization of Methylitaconic Acid to Dimethylmaleic Anhydride: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth exploration of the isomerization of methylitaconic acid to dimethylmaleic anhydride, a reaction of significant interest in the synthesis of advanced polymers and pharmaceutical intermediates. The document delineates the thermodynamic and mechanistic principles governing this transformation, offering detailed experimental protocols for both acid- and base-catalyzed approaches. Furthermore, it furnishes a comprehensive overview of analytical methodologies crucial for reaction monitoring and product characterization. By integrating field-proven insights with established scientific principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively control and optimize this pivotal isomerization.
Introduction: The Significance of α,β-Unsaturated Dicarboxylic Acids and Their Derivatives
α,β-Unsaturated dicarboxylic acids and their derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks for a myriad of commercially important products.[1][2][3][4] Among these, itaconic acid and its derivatives have garnered substantial attention due to their bio-based origin and diverse reactivity. This guide focuses on a specific, yet critical, transformation within this class of compounds: the isomerization of methylitaconic acid to dimethylmaleic acid, which can be readily converted to its anhydride.
1.1 Overview of Itaconic Acid and its Derivatives in Chemical Synthesis
Itaconic acid, or methylenesuccinic acid, is a white, crystalline organic compound produced through the fermentation of carbohydrates.[5] Its structure, featuring a conjugated double bond and two carboxylic acid functionalities, makes it a valuable precursor in the polymer industry.[5] Derivatives of itaconic acid are being explored for a range of applications, including their use in the development of novel therapeutics for cancer, inflammation, and autoimmune diseases.[6]
1.2 Introduction to Methylitaconic Acid and Dimethylmaleic Acid/Anhydride
Methylitaconic acid is an isomer of itaconic acid.[7] The isomerization of methylitaconic acid leads to the formation of dimethylmaleic acid, a dicarboxylic acid where two methyl groups are attached to the carbon atoms of the double bond.[8] Dimethylmaleic acid can be easily dehydrated to form dimethylmaleic anhydride, a cyclic anhydride that serves as a key intermediate in various chemical syntheses.[9][10]
1.3 Industrial Relevance and Applications in Polymer and Pharmaceutical Chemistry
The conversion of methylitaconic acid to dimethylmaleic anhydride is of considerable industrial importance. Dimethylmaleic anhydride is utilized as a crosslinking agent in the production of thermosetting resins, imparting exceptional strength, toughness, and heat resistance to materials used in automotive parts and electrical components.[10] In the pharmaceutical realm, dimethylmaleic anhydride and its derivatives are employed in the design of intelligent drug delivery systems.[11] These systems can be engineered to release their therapeutic payload in response to specific physiological cues, such as the acidic microenvironment of tumors.[11]
Thermodynamic and Mechanistic Underpinnings of the Isomerization
A thorough understanding of the thermodynamics and reaction mechanisms is paramount for controlling the isomerization of methylitaconic acid.
2.1 Comparative Stability of Methylitaconic Acid and Dimethylmaleic Acid
2.2 Proposed Reaction Mechanisms
The isomerization can proceed through several catalytic pathways:
-
2.2.1 Acid-Catalyzed Isomerization In the presence of a strong acid, the double bond of methylitaconic acid is protonated, leading to the formation of a carbocation intermediate.[13] Rotation around the single bond can then occur, followed by deprotonation to yield the more stable dimethylmaleic acid.[13] This mechanism is analogous to the well-studied isomerization of maleic acid to fumaric acid.[13][14]
-
2.2.2 Base-Catalyzed Isomerization A base can facilitate isomerization by abstracting a proton, leading to the formation of a resonance-stabilized carbanion. Reprotonation can then occur at a different position, resulting in the isomerized product.
-
2.2.3 Thermal Isomerization At elevated temperatures, isomerization can occur without a catalyst. However, this often requires harsh conditions and may lead to side reactions.[15]
2.3 Key Factors Influencing Isomerization Equilibrium and Kinetics
Several factors can be manipulated to control the isomerization process:
-
Temperature: Increasing the reaction temperature generally increases the rate of isomerization.[7][15]
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Polar solvents may be employed in this process.[16]
-
Catalyst: The selection of an appropriate acid or base catalyst is crucial for achieving high yields and selectivity. A variety of catalysts have been described in the literature for similar isomerizations, including mineral acids, organic acids, and heterogeneous catalysts.[17][18]
Experimental Protocols for Isomerization
The following protocols provide a starting point for conducting the isomerization of methylitaconic acid.
3.1 Protocol 1: Homogeneous Acid-Catalyzed Isomerization in Acetic Acid
This protocol is adapted from a known procedure for the preparation of dimethylmaleic anhydride from maleic acid.[19][20]
-
3.1.1 Materials and Reagents:
-
Methylitaconic acid
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
3.1.2 Step-by-Step Procedure:
-
Dissolve methylitaconic acid in glacial acetic acid in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, dimethylmaleic anhydride, can be isolated by distillation or crystallization.
-
-
3.1.3 In-situ Monitoring and Quenching: Aliquots of the reaction mixture can be withdrawn at regular intervals, quenched with a base (e.g., sodium bicarbonate solution), and analyzed by HPLC to determine the conversion of methylitaconic acid and the yield of dimethylmaleic acid.
3.2 Protocol 2: Heterogeneous Catalysis for Enhanced Selectivity and Recovery
Heterogeneous catalysts offer the advantage of easy separation and recycling.[21]
-
3.2.1 Catalyst Selection and Preparation: Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, can be effective for this isomerization. The catalyst should be dried before use.
-
3.2.2 Packed-Bed vs. Slurry Reactor Setups:
-
Slurry Reactor: The catalyst is suspended in the reaction mixture with vigorous stirring.
-
Packed-Bed Reactor: The reactant solution is passed through a column packed with the catalyst.
-
-
3.2.3 Detailed Experimental Workflow:
-
Choose a suitable solvent to dissolve the methylitaconic acid.
-
Set up either a slurry or packed-bed reactor with the selected heterogeneous catalyst.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction as described in Protocol 1.
-
After the reaction, the catalyst can be easily separated by filtration.
-
Diagram of Isomerization Workflow
Caption: General workflow for the isomerization of methylitaconic acid.
Analytical Methodologies for Reaction Monitoring and Product Characterization
Accurate and reliable analytical methods are essential for optimizing the isomerization process.
4.1 High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for monitoring the progress of the isomerization reaction.[5]
-
4.1.1 Method Parameters:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the reactant and product absorb (e.g., 210 nm).
-
-
4.1.2 Sample Preparation and Calibration: Reaction aliquots should be diluted with the mobile phase and filtered before injection. Calibration curves for both methylitaconic acid and dimethylmaleic acid should be prepared using standards of known concentrations.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for confirming the structure of the product and identifying any byproducts.[7]
-
4.2.1 ¹H and ¹³C NMR Signatures of Reactants and Products: The ¹H NMR spectrum of methylitaconic acid will show characteristic signals for the methylene protons, while the spectrum of dimethylmaleic acid will exhibit a singlet for the two equivalent methyl groups. The disappearance of the methylene signals and the appearance of the methyl singlet can be used to monitor the reaction. ¹³C NMR can further confirm the structural changes.
4.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
GC-MS can be used to identify and quantify any volatile byproducts that may form during the reaction, particularly at higher temperatures.[22][23]
Table 1: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC | Quantitative analysis of reactants and products | High sensitivity and reproducibility | Requires calibration standards |
| NMR | Structural elucidation of products and byproducts | Provides detailed structural information | Lower sensitivity than HPLC |
| GC-MS | Identification and quantification of volatile byproducts | Excellent for separating and identifying volatile compounds | Not suitable for non-volatile compounds |
Data Interpretation and Troubleshooting
5.1 Interpreting Kinetic Data to Determine Reaction Rates
By plotting the concentration of the reactant and product as a function of time, the reaction rate can be determined. This information is crucial for optimizing reaction conditions such as temperature and catalyst loading.
5.2 Common Side Reactions and Impurity Profiling
Possible side reactions include decarboxylation at high temperatures or the formation of other isomers. A thorough impurity profile should be established using a combination of the analytical techniques described above.
5.3 Troubleshooting Guide for Low Yield or Selectivity
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or catalyst activity | Increase temperature; use a more active catalyst |
| Low Selectivity | Formation of byproducts | Optimize reaction temperature and time; screen different catalysts |
| Catalyst Deactivation | Poisoning of catalyst sites | Regenerate or replace the catalyst |
Diagram of Mechanistic Pathways
Caption: Acid-catalyzed isomerization mechanism.
Future Outlook and Advanced Applications
6.1 Integration of Isomerization in Biorefinery Concepts
The ability to efficiently convert bio-derived itaconic acid into valuable downstream products like dimethylmaleic anhydride is a key step in the development of sustainable biorefineries.
6.2 Application in the Synthesis of Novel Polymers and Bio-based Materials
Dimethylmaleic anhydride is a versatile monomer for the synthesis of a wide range of polymers, including unsaturated polyester resins and polyamides.[24][25] Its bio-based origin makes it an attractive alternative to petroleum-derived monomers.
6.3 Potential in Drug Delivery and Active Pharmaceutical Ingredient (API) Synthesis
The pH-sensitive nature of the amide bond formed from dimethylmaleic anhydride makes it a valuable tool for designing targeted drug delivery systems.[11] Furthermore, the rigid, functionalized core of dimethylmaleic anhydride can serve as a scaffold for the synthesis of complex active pharmaceutical ingredients.
References
- US8273903B2 - Method for preparing the citraconic anhydride and method for isomerizing/dehydrating itaconic acid - Google P
- US8426639B2 - Preparation of trans, trans muconic acid and trans, trans muconates - Google P
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mechanism for the isomerization of maleic acid : r/OrganicChemistry - Reddit. (URL: [Link])
- EP0174272B1 - Process for the preparation of dimethylmaleic anhydride - Google P
- US4639531A - Process for the preparation of dimethylmaleic anhydride - Google P
- US3219693A - Process for the isomerization of maleic acid in the presence of dodecyl alcohol - Google P
-
Isomerization of itaconic acid, mesaconic acid, and citraconic acid. - ResearchGate. (URL: [Link])
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Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem. (URL: [Link])
- US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids - Google P
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Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. (URL: [Link])
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Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - MDPI. (URL: [Link])
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Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids | ACS Catalysis - ACS Publications. (URL: [Link])
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cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing). (URL: [Link])
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The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds - MDPI. (URL: [Link])
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Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. (URL: [Link])
- US8809583B2 - Methods for producing isomers of muconic acid and mucon
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Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Maleic Anhydride Industrial Advantages | Key Applications & Benefits - BAICHENG. (URL: [Link])
-
Itaconic acid: analysis and determination at FILAB laboratory. (URL: [Link])
- US2417748A - Preparation of methyl acrylate - Google P
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Experiment II - Isomerization of maleic acid to fumaric acid - YouTube. (URL: [Link])
-
The isomerisation of itaconic acid moiety - ResearchGate. (URL: [Link])
-
Applications of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. (URL: [Link])
-
N-Phenylmaleimide - Organic Syntheses Procedure. (URL: [Link])
-
Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC. (URL: [Link])
-
Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed. (URL: [Link])
-
Dimethylmaleic acid | C6H8O4 | CID 3032309 - PubChem - NIH. (URL: [Link])
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(PDF) Isomerization of trans‐3‐methylglutaconic acid - ResearchGate. (URL: [Link])
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Targeting (R)-3-Methylitaconate via Anaerobic Nicotinate Fermentation
Technical Guide for Metabolic Engineers & Biochemists
Executive Summary
This guide details the anaerobic bioconversion of nicotinate (Vitamin B3) to (R)-3-methylitaconate using Eubacterium barkeri (formerly Clostridium barkeri).[1][2] Unlike standard sugar fermentations, this process utilizes a high-energy, radical-based pathway dependent on Selenium, Molybdenum, and Adenosylcobalamin (Coenzyme B12).
(R)-3-methylitaconate is a valuable chiral intermediate, typically transient in the wild-type pathway. This guide provides the metabolic architecture, cultivation protocols for pathway induction, and analytical methods required to isolate or study this specific metabolite.
Part 1: Metabolic Architecture & Mechanism
The fermentation of nicotinate to pyruvate and propionate involves a unique carbon skeleton rearrangement. The target molecule, (R)-3-methylitaconate , is formed via a B12-dependent mutase step.[1]
The Pathway Map
The following diagram outlines the catabolic route.[2] Note that (R)-3-methylitaconate is an intermediate; accumulation requires either precise kinetic sampling, cell-free manipulation, or genetic inactivation of the downstream isomerase (mii).
Figure 1: The anaerobic nicotinate fermentation pathway in E. barkeri.[2][3][4][5] The red arrow indicates the B12-dependent radical rearrangement step.
The Critical Enzyme: 2-Methyleneglutarate Mutase (Mgm)
The conversion of 2-methyleneglutarate to (R)-3-methylitaconate is the defining step of this fermentation.
-
Enzyme: 2-methyleneglutarate mutase (Mgm).[1][2][3][5][6][7]
-
Cofactor: Adenosylcobalamin (Coenzyme B12).[1]
-
Mechanism: Radical-mediated carbon skeleton rearrangement.[1] The enzyme generates a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, facilitating the migration of an acrylate group.
-
Oxygen Sensitivity: The enzyme itself is relatively oxygen-tolerant compared to other radical enzymes (like 2-hydroxyglutaryl-CoA dehydratase), but the fermentation physiology is strictly anaerobic.[8]
Part 2: Experimental Protocol
To produce (R)-3-methylitaconate, you must cultivate E. barkeri under conditions that induce the nic gene cluster. Since the target is an intermediate, this protocol focuses on maximal pathway induction followed by cell lysate extraction or kinetic trapping.
Strain & Media Formulation
Organism: Eubacterium barkeri (DSM 1223 or ATCC 25849).
Base Medium: Modified DSMZ Medium 141 (Peptone-Yeast Extract). E. barkeri is auxotrophic for specific trace elements required by the pathway enzymes.
| Component | Concentration | Function |
| Trypticase Peptone | 10.0 g/L | Nitrogen/Carbon source |
| Yeast Extract | 5.0 g/L | Vitamins/Growth factors |
| Nicotinic Acid | 3.0 g/L | Inducer & Substrate |
| Sodium Selenite (Na₂SeO₃) | 100 nM | Required for Nicotinate Dehydrogenase (Ndh) |
| Sodium Molybdate (Na₂MoO₄) | 1 µM | Required for Nicotinate Dehydrogenase (Ndh) |
| Cobalt Chloride (CoCl₂) | 1 µM | Required for B12 biosynthesis (Mgm) |
| Resazurin | 1.0 mg/L | Redox indicator |
| Cysteine-HCl | 0.5 g/L | Reducing agent |
| NaHCO₃ | 4.0 g/L | Buffer (add after autoclaving) |
Preparation Logic:
-
Selenium/Molybdenum Criticality: The first step (Ndh) contains a labile selenium atom and a molybdopterin cofactor. Without Se/Mo supplementation, the pathway will not initiate, and nicotinate will not be consumed.
-
Induction: Nicotinate serves as both the electron acceptor and carbon source. High concentrations (up to 100 mM) can be tolerated if pH is controlled.
Cultivation Workflow (Strict Anaerobic)
Figure 2: Anaerobic workflow for pathway induction.
-
Gas Phase: Use 80% N₂ / 20% CO₂ or 100% N₂.
-
Inoculation: Inoculate 10% (v/v) from an active pre-culture grown on nicotinate. Note: Adaptation from glucose to nicotinate may require a lag phase.
-
Harvest: Harvest cells in the late exponential phase (OD₆₀₀ ~0.8-1.0). This is when flux through the nicotinate pathway is highest.
Accumulation Strategy (The "Block")
In wild-type cells, (R)-3-methylitaconate is rapidly converted to dimethylmaleate. To accumulate it:
-
Method A (Cell-Free Assay):
-
Lyse cells anaerobically (French press or sonication in anaerobic chamber).
-
Incubate lysate with 2-methyleneglutarate (substrate) and Coenzyme B12 .[5][7]
-
Crucial: Do not add ferrous iron activators required for the downstream Mii or Dmd enzymes if possible, or use specific chelators, though this is difficult as many enzymes in the pathway are Fe-S dependent.
-
Alternative: Use a kinetic stop. The mutase (Mgm) is often faster than the downstream isomerase in vitro.
-
-
Method B (Genetic Block - Theoretical):
-
Targeted knockout of the mii gene (3-methylitaconate isomerase) in E. barkeri would lead to the excretion of (R)-3-methylitaconate.
-
Part 3: Analytical Protocols
Quantification of methylitaconic acid requires separation from its structural isomers (2-methyleneglutarate and dimethylmaleate).
HPLC Method (Organic Acids)
-
Column: Aminex HPX-87H (Bio-Rad) or equivalent ion-exclusion column.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C.
-
Detection: UV at 210 nm (carbonyl groups) and RI (Refractive Index).
-
Retention Order: 2-methyleneglutarate elutes distinctly from 3-methylitaconate due to the position of the double bond.
Mass Spectrometry Verification
For definitive identification of the (R)-isomer vs the (S)-isomer or other itaconate derivatives:
-
Method: GC-MS (after derivatization).
-
Derivatization: Methylation using BF₃/Methanol to form dimethyl esters.
-
Marker: Look for the characteristic fragmentation pattern of methylitaconate dimethyl ester.
Part 4: Applications & Significance[3]
-
Chiral Synthons: (R)-3-methylitaconate is a difficult-to-synthesize chiral building block for complex organic synthesis.
-
Bio-based Polymers: Itaconic acid derivatives are high-value monomers for producing novel polyesters and polyamides with unique thermal properties.
-
Enzymology: The Mgm enzyme represents a rare class of B12-dependent enzymes that catalyze carbon skeleton rearrangements, serving as a model for radical mechanism studies.
References
-
Alhapel, A., et al. (2006). Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri.[3][4][9][10] Proceedings of the National Academy of Sciences, 103(33), 12341–12346.[4][9] Link
-
Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology, 57(3), 263–273. Link
- Pierik, A. J., et al. (2005). Structure and function of the nicotinate dehydrogenase from Eubacterium barkeri. Proceedings of the National Academy of Sciences. (Contextual reference for the Se-dependent step).
-
DSMZ (German Collection of Microorganisms and Cell Cultures). Medium 141: Methanogenium Medium. (Standard basis for E. barkeri cultivation). Link
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Methylitaconic Acid: Chemical Architecture, Biosynthetic Logic, and Applications
Executive Summary
Methylitaconic acid represents a class of branched unsaturated dicarboxylic acids that serve as critical metabolic intermediates and versatile monomers in polymer chemistry. While the term "methylitaconic acid" is often used loosely in literature, it primarily refers to two distinct structural isomers: 2-Methylene-3-methylsuccinic acid (the biological metabolite linked to B12-dependent pathways) and 2-Ethylidenesuccinic acid (a common synthetic product).
This guide dissects the chemical identity, biosynthetic origins, and synthetic protocols for these compounds, providing researchers with the precision required for high-integrity experimental design.
Part 1: Chemical Identity & Physiochemical Profile
The ambiguity in nomenclature necessitates a precise distinction between the two primary isomers. Researchers must verify the specific isomer required for their application, as their reactivity profiles (particularly in polymerization) differ significantly.
Table 1: Comparative Chemical Identifiers
| Feature | Isomer A (Biological Metabolite) | Isomer B (Synthetic/Stobbe Product) |
| Common Name | ||
| IUPAC Name | 2-Methylene-3-methylbutanedioic acid | (E)-2-Ethylidenebutanedioic acid |
| CAS Number | 27697-13-8 | 636-58-8 (Generic) / 144368-21-8 (E-isomer) |
| PubChem CID | 439700 | 12366887 |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol | 144.12 g/mol |
| SMILES | CC(C(=C)C(=O)O)C(=O)O | CC=C(CC(=O)O)C(=O)O |
| InChI Key | IZFHMLDRUVYBGK-UHFFFAOYSA-N | WKRBKYFIJPGYQC-UHFFFAOYSA-N |
| Key Characteristic | Exocyclic methylene group; B12-dependent metabolite.[1][2][3][4][5] | Internal double bond; Product of Stobbe condensation. |
Part 2: Biosynthesis & Metabolic Context
In biological systems, 2-Methylene-3-methylsuccinic acid functions as a transient intermediate in the degradation of nicotinate and glutamate. Its formation is catalyzed by
Mechanism of Action
The pathway illustrates a classic "carbon skeleton rearrangement" where the acrylate radical intermediate allows the migration of a carbon atom, converting a linear glutarate backbone into the branched succinate structure. This is critical for funneling carbon into the TCA cycle via pyruvate and succinate.
Diagram 1: The Methylitaconate Metabolic Node
The following diagram illustrates the position of methylitaconic acid within the nicotinate degradation pathway.
Figure 1: B12-dependent metabolic pathway converting
Part 3: Chemical Synthesis Protocol
For research requiring gram-scale quantities of methylitaconic acid derivatives (specifically the ethylidene isomers), the Stobbe Condensation is the gold standard. This reaction condenses a succinic ester with a carbonyl compound in the presence of a strong base.
Protocol: Synthesis of Ethylidenesuccinic Acid (Isomer B)
Objective: Synthesis of 2-ethylidenesuccinic acid via condensation of diethyl succinate and acetaldehyde (or equivalent ketone precursors for substituted variants).
Reagents:
-
Diethyl succinate (1.0 eq)
-
Acetaldehyde or Acetone (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: Anhydrous t-Butanol or Diethyl Ether
-
Acid: 10% HCl for workup
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). Add anhydrous solvent. -
Base Activation: Dissolve t-BuOK in the solvent. Cool to 0°C.
-
Addition: Mix diethyl succinate and the carbonyl compound (acetaldehyde/acetone) in a dropping funnel. Add dropwise to the base solution over 60 minutes.
-
Scientific Rationale: Slow addition prevents uncontrolled exotherms and minimizes self-condensation of the carbonyl compound (Aldol side reaction).
-
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3) to monitor the disappearance of succinate.
-
-
Hydrolysis & Workup:
-
Evaporate solvent under reduced pressure.
-
Dissolve the residue in water.
-
Acidification: Slowly add 10% HCl until pH < 2. This protonates the salt, precipitating the half-ester or di-acid.
-
Extraction: Extract with diethyl ether (3x). Dry over
.
-
-
Purification: Recrystallize from water or benzene/petroleum ether mixture.
Diagram 2: Synthesis Workflow
The following diagram outlines the logical flow of the Stobbe condensation protocol.
Figure 2: Operational workflow for the Stobbe condensation synthesis of methylitaconic acid derivatives.
Part 4: Applications in Drug Development & Materials
pH-Responsive Drug Delivery
Methylitaconic acid derivatives are incorporated into copolymers (e.g., with methyl methacrylate) to create enteric coatings .
-
Mechanism: The free carboxylic acid groups remain protonated (insoluble) at gastric pH (1.2). At intestinal pH (>6.8), ionization occurs, causing polymer swelling and drug release.
-
Advantage: The additional methyl group provides steric bulk compared to standard itaconic acid, modulating the dissolution rate and stability of the polymer matrix.
Bio-based Latex Binders
In the search for formaldehyde-free binders, methylitaconic acid serves as a cross-linking monomer.
-
Chemistry: It reacts with polyols or azetidinium functional groups. The exocyclic double bond allows for radical polymerization into the main chain, while the dicarboxylic acid functionality remains available for esterification cross-linking during curing.
Toner Resins
Polyester resins incorporating methylitaconic acid (or its isomers) exhibit improved thermal properties. The structural rigidity provided by the methyl substitution increases the Glass Transition Temperature (
References
-
PubChem. (n.d.).[4] 2-Methylene-3-methylsuccinic acid (CID 439700).[1][4] National Library of Medicine. Retrieved from [Link]
- Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie.
-
Dowd, P., & Hershline, R. (1986). Cyclopropylcarbinylcobalamin intermediates and carbon-13 labelling in model studies of the coenzyme B12 dependent rearrangement of methylitaconic acid.[6] Journal of the American Chemical Society. Retrieved from [Link]
-
Willke, T., & Vorlop, K. D. (2001).[7] Biotechnological production of itaconic acid.[8] Applied Microbiology and Biotechnology.[8] Retrieved from [Link]
Sources
- 1. CN1278542A - è¸å¡ç¨è¶ä¹³é æåè¸å¡äº§å - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methylitaconate | C6H8O4 | CID 439700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acrylic acid-methyl methacrylate (2.5:7.5/2:8) enteric copolymer for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.pitt.edu [chem.pitt.edu]
- 7. Frontiers | Biochemistry of microbial itaconic acid production [frontiersin.org]
- 8. redalyc.org [redalyc.org]
Methodological & Application
Advanced HPLC Protocols for the Separation of Methylitaconic Acid Regioisomers and Structural Analogs
Introduction: The Isomer Challenge
Methylitaconic acid (MIA) and its structural analogs—Itaconic, Citraconic, and Mesaconic acids—represent a critical class of C5 and C6 dicarboxylic acids. These compounds are gaining prominence as bio-based building blocks for polymers and as immunometabolites in mammalian systems.
The analytical challenge lies in their structural similarity. "Methylitaconic acid" typically refers to 3-methyl-2-methylenesuccinic acid , but in fermentation broths and metabolic pathways, it co-exists with its C5 precursors and geometric isomers.
The Target Analytes[1][2][3][4]
-
Methylitaconic Acid (MIA): (3-methyl-2-methylenesuccinic acid) - The primary C6 target.
-
Itaconic Acid (IA): (2-methylenesuccinic acid) - The parent C5 compound.
-
Citraconic Acid: ((Z)-2-methylbut-2-enedioic acid) - A thermal isomer of IA.
-
Mesaconic Acid: ((E)-2-methylbut-2-enedioic acid) - The biological isomer of IA.
Separating these requires exploiting subtle differences in hydrophobicity (RP-HPLC) and pKa/molecular size (Ion Exclusion). This guide presents two validated protocols: a robust method for fermentation broths and a high-resolution method for isomer profiling.
Method Selection: The "Why" Behind the Protocol
Before starting, select the protocol that matches your sample matrix and resolution needs.
Figure 1: Decision tree for selecting the appropriate HPLC mode based on sample complexity and analytical goals.
Protocol A: Ion Exclusion Chromatography (ICE)
Best For: Fermentation broths, crude metabolic samples, and routine quantification. Mechanism: Separation is driven by Donnan exclusion (repulsion of carboxylates from the sulfonated resin) and hydrophobic adsorption onto the polystyrene-divinylbenzene backbone.
Equipment & Materials
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Phenomenex Rezex ROA-Organic Acid H+.
-
Guard Column: Cation-H+ Microguard cartridge (Essential for broth analysis).
-
Detector: Refractive Index (RID) for general detection or UV/Vis at 210 nm (increased sensitivity for unsaturated acids like Itaconic/MIA).
-
Mobile Phase: 5 mM (0.005 N) Sulfuric Acid (H₂SO₄).
Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.6 mL/min | Optimal efficiency for polymer-based columns; higher flows compress the resin. |
| Temperature | 50°C - 60°C | Higher temp reduces viscosity and improves mass transfer, sharpening peaks. |
| Injection Vol | 10 - 20 µL | Keep low to prevent band broadening in isocratic runs. |
| Run Time | 25 - 30 mins | Ensures elution of late-eluting hydrophobic impurities. |
Step-by-Step Workflow
-
Mobile Phase Prep: Add 280 µL of concentrated H₂SO₄ (95-98%) to 1 L of HPLC-grade water. Vacuum filter (0.22 µm) to degas.
-
Sample Prep:
-
Centrifuge broth at 10,000 x g for 5 min.
-
Filter supernatant through a 0.22 µm PTFE or PES syringe filter.
-
Critical: If the sample is high in protein, perform an acid precipitation (add 10% volume of 1M HCl) before centrifugation to protect the column.
-
-
Equilibration: Flush column at 0.3 mL/min for 30 mins, then ramp to 0.6 mL/min. Wait until the baseline is stable (RID requires ~1 hour thermal equilibration).
-
Sequence: Inject standards (mixed acid standard) followed by samples.
Expected Elution Order (Relative)
In ICE, stronger acids elute first (excluded), and more hydrophobic acids elute later (adsorbed).
-
Oxalic Acid (Void)
-
Citric Acid
-
Tartaric Acid
-
Malic Acid
-
Succinic Acid
-
Itaconic Acid (~13-15 min)
-
Methylitaconic Acid (Elutes after Itaconic due to the extra methyl group increasing hydrophobicity).
Protocol B: Reversed-Phase (RP-HPLC) for Isomer Profiling
Best For: Separating close structural isomers (e.g., Citraconic vs. Mesaconic vs. Methylitaconic) and high-sensitivity UV detection. Mechanism: Hydrophobic partitioning. The methyl group on MIA provides significant retention shift compared to IA.
Equipment & Materials
-
Column: High-strength silica C18 with aqueous stability (e.g., Waters Atlantis T3, Phenomenex Kinetex C18, or Restek Ultra Aqueous C18). Dimensions: 250 x 4.6 mm, 3-5 µm.
-
Detector: UV/PDA at 210 nm (carboxyl group) and 254 nm (conjugated double bond specificity).
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with H₃PO₄).
-
B: Acetonitrile (ACN) or Methanol (MeOH).[1]
-
Method Parameters (Gradient)
| Time (min) | % A (Buffer) | % B (Organic) | Event |
| 0.0 | 97 | 3 | Initial Isocratic Hold |
| 5.0 | 97 | 3 | Elute polar organic acids |
| 20.0 | 70 | 30 | Gradient to elute hydrophobic isomers |
| 22.0 | 5 | 95 | Column Wash |
| 25.0 | 97 | 3 | Re-equilibration |
-
Temperature: 30°C
-
pH Control: The pH must be kept low (pH < 3.0) to suppress ionization of the carboxylic acid groups (pKa ~3.8 and ~5.4), ensuring they interact with the C18 phase as neutral molecules.
Data Analysis: Isomer Resolution
Using this RP-HPLC method, the separation selectivity is driven by the steric arrangement of the methyl groups.
| Compound | Approx.[5][6][1][2][3][4][7][8][9][10][11] RT (min) | Structural Note |
| Itaconic Acid | 6.5 | Terminal alkene, least hydrophobic. |
| Citraconic Acid | 8.2 | (Z)-isomer, internal H-bonding reduces polarity slightly. |
| Mesaconic Acid | 9.8 | (E)-isomer, more planar/hydrophobic interaction. |
| Methylitaconic Acid | 12.5 | Additional methyl group significantly increases retention. |
Metabolic Context & Pathway Visualization
Understanding the origin of these isomers helps in troubleshooting "ghost peaks" in fermentation samples.
Figure 2: Metabolic relationship between Itaconic acid and its methyl/geometric isomers. Note that Citraconic acid is often an artifact of thermal stress during sample prep.
Troubleshooting & Self-Validation
To ensure "Trustworthiness" (Part 2 of requirements), every run must include internal checks.
System Suitability Criteria
-
Resolution (Rs): > 1.5 between Itaconic Acid and Mesaconic Acid.
-
Tailing Factor: < 1.5 (Organic acids tail on C18; if > 1.5, lower the pH of Mobile Phase A).
-
Retention Stability: ± 0.1 min between injections.
Common Issues
-
Peak Splitting:
-
Cause: Sample solvent is too strong (e.g., 100% ACN).
-
Fix: Dissolve standards/samples in the starting mobile phase (Buffer/Water).
-
-
Co-elution of Methylitaconic & Impurities:
-
Cause: Complex fermentation matrix.
-
Fix: Switch to Protocol A (ICE) or use a longer C18 column (250 mm) with a shallower gradient (0-20% B over 30 mins).
-
-
"Ghost" Peaks:
-
Cause: Citraconic acid formation.
-
Check: Did you heat the sample >60°C during drying? Itaconic acid can isomerize to Citraconic anhydride/acid under heat and acidic conditions.
-
References
-
Bio-Rad Laboratories. (n.d.).[10] Aminex HPLC Columns for Organic Acid Analysis - Instruction Manual. Retrieved from [Link]
-
Phenomenex. (n.d.). Rezex Organic Acid Column User Guide. Retrieved from [Link]
-
ResearchGate. (2020). Discussion on HPLC Separation of Organic Acids. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Biosynthesis mechanisms of medium-chain carboxylic acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Aminex Organic Acid and Alcohol Analysis Columns - SCINOMICS [scinomics.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis mechanisms of medium-chain carboxylic acids and alcohols in anaerobic microalgae fermentation regulated by pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for isolation of methylitaconic acid from bacterial culture
An Application Note and Detailed Protocol for the Isolation of Methylitaconic Acid from Bacterial Culture
Introduction
Methylitaconic acid, a C5-branched dicarboxylic acid, is an important platform chemical with significant potential as a monomer for the synthesis of bio-based polymers, resins, and specialty chemicals.[1] Its structural similarity to itaconic acid allows it to be a valuable building block in the chemical industry, offering a renewable alternative to petroleum-based products.[2] While microbial production of itaconic acid is well-established, particularly using fungi like Aspergillus terreus, recent advances in metabolic engineering have enabled the production of methylitaconic acid and its isomers (such as mesaconic acid) in bacterial hosts.[2][3] Organisms like Methylorubrum extorquens and engineered Escherichia coli are emerging as promising chassis for the production of these valuable dicarboxylic acids from various feedstocks.[1][3]
The critical bottleneck in the bio-based production of methylitaconic acid is the development of an efficient, scalable, and cost-effective downstream process for its recovery and purification from the complex fermentation broth. The broth contains a mixture of microbial cells, residual nutrients, proteins, and other metabolic by-products, which necessitates a multi-step purification strategy.
This application note provides a comprehensive, field-proven protocol for the isolation, purification, and quantification of methylitaconic acid from a bacterial fermentation broth. The methodology is designed to be robust and adaptable, providing researchers and process development scientists with a solid foundation for obtaining high-purity methylitaconic acid for subsequent applications.
Principle of the Method
The isolation protocol is based on a multi-stage downstream processing strategy that leverages the physicochemical properties of methylitaconic acid. The core principle involves:
-
Broth Clarification: Removal of bacterial cells and macromolecular impurities (e.g., proteins) through physical separation techniques.
-
pH-Dependent Liquid-Liquid Extraction: Protonation of the dicarboxylic acid by acidifying the clarified broth to a pH below its pKa. This significantly increases its partition coefficient into a non-polar organic solvent.
-
Solvent Evaporation and Crystallization: Concentration of the extracted acid by removing the organic solvent, followed by crystallization to achieve a high degree of purity.
-
Analytical Quantification: Verification of purity and determination of yield using High-Performance Liquid Chromatography (HPLC).
This approach ensures a systematic removal of impurities, leading to a high-purity final product.
Physicochemical Properties of Methylitaconic Acid Isomers
Understanding the properties of the target molecule is crucial for designing the isolation protocol. Data for mesaconic acid, a common isomer, is used as a proxy.
| Property | Value | Source | Rationale for Protocol Design |
| Molar Mass | 130.10 g/mol | [4] | Used for calculating molar yields. |
| pKa (Strongest Acidic) | ~3.72 | [5] | Dictates the pH for acidification prior to extraction (must be < 3.7). |
| Water Solubility | 15.9 - 26.3 mg/mL | [4][5] | High water solubility necessitates pH modification to facilitate organic solvent extraction. |
| Boiling Point | Decomposes | [6] | Rules out distillation as a primary purification method; vacuum evaporation is preferred. |
| Melting Point | ~200 - 202 °C | [4] | Provides a physical characteristic for product identification and purity assessment. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation and purification of methylitaconic acid.
Sources
- 1. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of microbial itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesaconic acid | C5H6O4 | CID 638129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Mesaconic acid (FDB022221) - FooDB [foodb.ca]
- 6. Itaconic acid | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Derivatization Strategies for Methylitaconic Acid Detection
This Application Note is designed for researchers and analytical scientists quantifying Methylitaconic Acid (MIA) , a critical biomarker associated with Mycobacterium tuberculosis metabolism and specific mammalian immunometabolic pathways.
Part 1: Strategic Overview & Chemical Logic
The Analytical Challenge
Methylitaconic acid (MIA) is a dicarboxylic acid (C₆H₈O₄). Like its structural analog Itaconic Acid , MIA is highly polar, non-volatile, and thermally unstable in its native form. Direct injection into a Gas Chromatograph (GC) leads to decarboxylation, peak tailing, and irreversible column adsorption.
Derivatization is mandatory to replace the active acidic protons with non-polar moieties, increasing volatility and thermal stability.[1]
The Isomer Problem
MIA exists in a complex isomeric landscape. It must be chromatographically resolved from:
-
Itaconic Acid (IA): The non-methylated parent (C₅H₆O₄).
-
Citraconic & Mesaconic Acids: Isomers of itaconic acid.
-
Methyl-branched isomers: Other C₆ dicarboxylic acids.
Mass Spectrometry (MS) Advantage:
-
Itaconic Acid (MW 130): Di-TMS derivative MW = 274.
-
Methylitaconic Acid (MW 144): Di-TMS derivative MW = 288.
-
Note: While MS distinguishes MIA from IA by mass (Δ14 Da), it cannot distinguish MIA from other C₆ isomers (e.g., dimethylmaleic acid) solely by mass. Chromatographic separation is required.[2]
Part 2: Decision Matrix & Workflow
Choose the derivatization method based on your analytical goals and sample matrix.
Figure 1: Decision tree for selecting the optimal derivatization strategy.
Part 3: Protocol A – Silylation (The "Gold Standard")
Best For: Global metabolic profiling (detecting MIA alongside sugars, amino acids, and other organic acids). Mechanism: Replaces acidic protons (-COOH) with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].[3][4]
Reagents
-
Solvent: Pyridine (Anhydrous, 99.8%).
-
Oximation Reagent: Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL). Prevents keto-acid tautomerization.[4]
-
Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Step-by-Step Protocol
-
Sample Drying (Critical):
-
Aliquot 50–100 µL of sample (urine/supernatant) into a glass GC vial.
-
Add Internal Standard (e.g., 10 µL of 1 mM Ribitol or d4-Succinic Acid).
-
Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Any residual water will destroy the reagent.
-
-
Methoximation (First Step):
-
Add 50 µL of MeOX/Pyridine solution to the dried residue.
-
Incubate at 37°C for 90 minutes with shaking (1200 rpm).
-
-
Silylation (Second Step):
-
Add 50 µL of MSTFA + 1% TMCS .
-
Incubate at 37°C for 30–60 minutes with shaking.
-
Note: For sterically hindered acids, increase temp to 60°C.
-
-
Analysis:
-
Centrifuge at 3000 rpm for 2 mins to settle precipitates.
-
Transfer to a glass insert and inject 1 µL into GC-MS (Split 1:10 or Splitless for trace detection).
-
Part 4: Protocol B – Methylation (The "Robust" Method)
Best For: Targeted analysis where stability is paramount. Methyl esters are more stable than TMS esters. Mechanism: Acid-catalyzed esterification converts -COOH to -COOCH₃.
Reagents
-
Reagent: BF₃-Methanol (10% w/w) or H₂SO₄-Methanol (5%).
-
Extraction Solvent: Hexane or Chloroform.[5]
-
Quenching Agent: Saturated NaCl solution.
Step-by-Step Protocol
-
Reaction:
-
Dry the sample (as in Method A).[6]
-
Add 200 µL of BF₃-Methanol .
-
Cap tightly and incubate at 60°C for 45 minutes .
-
-
Extraction:
-
Cool to room temperature.[7]
-
Add 200 µL of Hexane and 200 µL of Saturated NaCl (or water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Collection:
-
Collect the upper organic layer (Hexane) containing the MIA-dimethyl ester.
-
Inject 1 µL into GC-MS.
-
Part 5: GC-MS Method Parameters
To ensure separation of MIA from Itaconic Acid and other isomers, the column temperature gradient is critical.
Instrument Configuration
-
Column: Agilent DB-5ms or DB-35ms (30 m × 0.25 mm × 0.25 µm). Higher polarity (DB-35) helps separate isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C.
Temperature Program (Optimized for Dicarboxylic Acids)
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 70 | 2.0 |
| Ramp 1 | 10 | 150 | 0.0 |
| Ramp 2 | 5 | 220 | 0.0 |
| Ramp 3 | 20 | 300 | 5.0 |
Total Run Time: ~25 minutes.
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode:
-
Full Scan: m/z 50–500 (For identification).[8]
-
SIM (Targeted): See Table 1 below.
-
Part 6: Data Analysis & Identification
Spectral Characteristics
Table 1: Key Diagnostic Ions for Methylitaconic Acid Derivatives
| Derivative Type | Molecular Weight | Target Ion (Quant) | Qualifier Ions (Confirm) | Mechanism of Fragment |
| Di-TMS (Method A) | 288 | 273 | 147, 73, 185 | [M-15]⁺ (Loss of Methyl from TMS) |
| Dimethyl Ester (Method B) | 172 | 113 | 141, 81, 59 | Loss of -COOCH₃ |
Differentiation Guide:
-
Itaconic Acid (Di-TMS): MW 274. Major ions: 259 ([M-15]⁺), 147.
-
Methylitaconic Acid (Di-TMS): MW 288. Major ions: 273 ([M-15]⁺), 147.
-
Observation: The shift from m/z 259 to 273 is the primary confirmation of the methyl group addition on the carbon backbone.
Quality Control Criteria
-
Linearity: R² > 0.99 over range 1–1000 µM.
-
Internal Standard: Use d4-Succinic Acid (m/z 251 for TMS) or Ribitol to normalize injection variability.
-
Resolution: MIA peak must have a valley-to-peak ratio of <10% relative to the Itaconic Acid peak if co-eluting.
Part 7: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak / Low Signal | Moisture in sample (Method A). | Ensure rigorous drying (lyophilization). Check pyridine dryness. |
| Split Peaks | Incomplete derivatization. | Increase reaction time or temperature (60°C). Check reagent expiration. |
| Peak Tailing | Active sites in liner or column. | Replace glass liner (deactivated wool). Trim column head (10 cm). |
| Ghost Peaks | Reagent contamination. | Run a blank (reagents only). MSTFA can degrade into siloxanes over time. |
References
-
Liebeke, M., et al. (2008).[4] "Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis." Molecular Microbiology. (Protocol basis for MSTFA derivatization). Link
-
Kanani, H., et al. (2008). "Trace-level quantitation of metabolic intermediates in Mycobacterium tuberculosis." Journal of Chromatography B. (Specifics on methylcitrate cycle intermediates). Link
-
Smart, K.F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by GC-MS." Nature Protocols. (Alternative MCF method). Link
-
Halket, J.M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany. (Review of silylation mechanisms). Link
-
NIST Mass Spectral Library. (Reference for fragmentation patterns of TMS derivatives). Link
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Methylitaconic Acid (MIA) as a Co-Monomer in Polycarboxylic Acid Binders
Abstract
This technical guide details the synthesis, formulation, and characterization of polycarboxylic acid (PCA) binders utilizing Methylitaconic Acid (MIA) as a functional co-monomer. While Itaconic Acid (IA) is a well-established bio-based building block, its derivative, MIA, offers a unique "steric handle" via its additional methyl group. This modification alters the polymer's glass transition temperature (
Introduction & Scientific Rationale
The "Methyl" Advantage
Standard polycarboxylic acid binders (e.g., Polyacrylic acid, Polyitaconic acid) are hydrophilic and highly reactive. In drug development, however, "too much" hydrophilicity can lead to rapid burst release of active pharmaceutical ingredients (APIs).
Methylitaconic Acid (MIA) introduces a hydrophobic methyl group at the
-
Hydrophobic Modulation: Reduces water uptake (swelling ratio) of the final crosslinked network without sacrificing carboxyl functionality.
-
Steric Hindrance: Slows the esterification rate during curing, allowing for a more controlled "pot life" in coating applications.
-
Chain Stiffening: Increases the
of the copolymer compared to pure poly(acrylic acid), improving the mechanical integrity of patches or tablets.
Mechanism of Action: Thermal Crosslinking
PCA binders function via a dehydration-esterification mechanism . Upon heating, adjacent carboxylic acid groups on the polymer backbone dehydrate to form a cyclic anhydride. This reactive intermediate then attacks hydroxyl groups on a substrate (e.g., Cellulose, Polyvinyl Alcohol, or Chitosan), forming a covalent ester crosslink.
Figure 1: The thermal crosslinking pathway. MIA facilitates anhydride formation due to its succinic acid-like structure, essential for reacting with polyols.
Experimental Protocol: Synthesis of P(AA-co-MIA)
Objective: Synthesize a random copolymer of Acrylic Acid (AA) and Methylitaconic Acid (MIA) with a 70:30 molar ratio. Scale: 100 g reaction mass.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Acrylic Acid (AA) | Main Monomer | >99%, anhydrous |
| Methylitaconic Acid (MIA) | Co-Monomer | >95% (Bio-sourced) |
| Sodium Persulfate (NaPS) | Radical Initiator | Reagent Grade |
| Sodium Hypophosphite (SHP) | Chain Transfer Agent | >98% |
| Deionized Water | Solvent | 18.2 MΩ[1]·cm |
Step-by-Step Synthesis Workflow
Step 1: Reactor Setup
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Why: Magnetic stirring is insufficient for the viscosity increase observed during PCA polymerization.
Step 2: Pre-Charge Preparation
-
Add MIA (13.0 g) and Deionized Water (40.0 g) to the flask.
-
Heat to 80°C under varying stirring (200 RPM) until MIA is fully dissolved.
-
Note: MIA has lower water solubility than Itaconic Acid; heat is required for initial dissolution.
Step 3: Initiator & Monomer Feed (Semi-Continuous)
-
Feed A: Acrylic Acid (20.0 g) mixed with Sodium Hypophosphite (1.5 g).
-
Feed B: Sodium Persulfate (0.8 g) dissolved in Water (10.0 g).
-
Once the reactor reaches 80°C, purge with Nitrogen for 15 minutes.
-
Start Feed A and Feed B simultaneously using syringe pumps.
-
Feed Rate A: 0.5 mL/min (approx. 40 min duration).
-
Feed Rate B: 0.2 mL/min (approx. 50 min duration).
-
-
Scientific Logic: We feed the initiator longer than the monomer to scavenge residual monomers (burn-off phase), ensuring high conversion. SHP is used to prevent gelation (crosslinking during synthesis) and control molecular weight (
).
Step 4: Aging & Termination
-
After feeds conclude, maintain temperature at 85°C for 2 hours.
-
Cool to room temperature.[2] The solution should be slightly viscous and clear to pale yellow.
Figure 2: Semi-continuous solution polymerization workflow to ensure random distribution of MIA.
Application: Formulation of Drug Delivery Hydrogels
Context: Creating a mucoadhesive patch using P(AA-co-MIA) to crosslink Polyvinyl Alcohol (PVA).
Formulation Protocol
-
Binder Solution: Dilute the synthesized P(AA-co-MIA) to 10 wt% solids.
-
Substrate Solution: Dissolve PVA (
89k-98k, 99% hydrolyzed) in water at 10 wt%. -
Mixing: Mix PVA and Binder in a 1:1 mass ratio .
-
Casting: Cast the mixture onto a Teflon mold.
-
Curing (Crosslinking):
-
Standard: 180°C for 2 minutes (Industrial coating).
-
Pharma-Sensitive: 120°C for 30 minutes with 2% Sodium Hypophosphite catalyst.
-
Logic: The lower temperature preserves API stability but requires a catalyst (SHP) to drive the anhydride formation.
-
Characterization & Validation (QC)
To validate the synthesis and crosslinking, the following analytical methods are required.
FTIR Spectroscopy (The "Fingerprint")
This is the primary method to confirm crosslinking.
| Wavenumber ( | Assignment | Expected Observation |
| 1700 - 1720 | C=O Stretch (Carboxylic Acid) | Strong peak in uncured polymer. |
| 1850 - 1860 | C=O Stretch (Cyclic Anhydride) | Critical: Appears during heating (intermediate). |
| 1730 - 1750 | C=O Stretch (Ester) | Appears after curing; indicates successful crosslinking with PVA. |
| 2950 | C-H Stretch (Methyl) | Stronger in MIA copolymers than in pure IA/AA polymers. |
Differential Scanning Calorimetry (DSC)
-
Glass Transition (
): P(AA-co-MIA) should exhibit a single . If two s are observed, phase separation occurred (failed synthesis). -
Trend: Expect the
of P(AA-co-MIA) to be higher than P(AA-co-IA) due to the rotation barrier of the extra methyl group.
Swelling Ratio (Hydrophobicity Test)
-
Weigh dry crosslinked film (
). -
Immerse in PBS (pH 7.4) for 24 hours.
-
Weigh swollen film (
). -
Calculation:
-
Validation: The MIA-based binder should show 15-20% lower swelling than an equivalent Itaconic Acid binder, confirming the hydrophobic effect of the methyl group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Opaque Solution) | MIA did not copolymerize; formed homopolymer blocks. | Reduce feed rate of AA; ensure MIA is fully dissolved at 80°C before starting feeds. |
| Gelation in Reactor | Lack of Chain Transfer Agent (SHP). | Increase SHP concentration from 1.5% to 3.0% based on monomer weight. |
| Film Dissolves in Water (No Crosslink) | Curing temperature too low or time too short. | Increase cure temp to >160°C or add SHP catalyst (2-4%) to the formulation. |
| Yellowing of Film | Oxidation or decarboxylation. | Conduct curing under Nitrogen or reduce temperature and extend time. |
References
-
USDA Agricultural Research Service. (n.d.). Bioproducts from Itaconic Acid. Retrieved from [Link]
-
Itaconix. (2025).[3][4][5] Itaconic Acid and Polyitaconates 101. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2014). Synthesis of poly(acrylic-co-itaconic acid) through precipitation photopolymerization. Retrieved from [Link]
- Google Patents. (2014). Blocked bio-based carboxylic acids and their use in thermosetting materials (WO2014043720A1).
-
ResearchGate. (2023). Kinetic data for the crosslinking reaction of polycarboxylic acids with cellulose. Retrieved from [Link]
Sources
Application Note: Optimized Polymerization Strategies for 2-Methylitaconic Acid (2-MIA) Functional Copolymers
Executive Summary
2-Methylitaconic acid (2-MIA) and its structural analogs (itaconic acid derivatives) represent a class of bio-based, functional monomers valued for their dual carboxylic acid functionality and potential for pH-responsive behavior. However, the polymerization of 2-MIA presents a unique challenge: the geminal disubstitution at the vinyl group creates significant steric hindrance, drastically reducing the propagation rate constant (
This application note provides a definitive guide to overcoming these kinetic barriers. We detail protocols for Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, focusing on copolymerization strategies that leverage "steric relief" by alternating with less hindered monomers like Methyl Methacrylate (MMA) or Styrene.[1]
Critical Parameters & Mechanistic Insight
Successful incorporation of 2-MIA into polymer chains requires a departure from standard acrylic polymerization conditions.[1] The following parameters are non-negotiable for reproducible results.
The Steric Barrier & Comonomer Selection
Unlike acrylic acid, 2-MIA cannot be easily homopolymerized to high molecular weights.[1] The steric bulk of the
-
Ideal Comonomers: Monomers with high propagation rates and low steric hindrance (e.g., MMA, Styrene, Acrylamide).[1]
-
Reactivity Ratios: 2-MIA typically exhibits
, indicating a preference for cross-propagation.[1] When paired with electron-rich monomers (like Styrene), it tends toward alternating structures.[1]
Solvent Effects
Solvent polarity influences the hydrogen bonding of the carboxylic acid groups.[1]
-
Recommended: THF (Tetrahydrofuran), DMSO (Dimethyl Sulfoxide), or 1,4-Dioxane.[1]
-
Avoid: Pure water for initial synthesis if high molecular weight is the goal, as ionization can cause charge repulsion at the growing chain end, further suppressing
.[1]
Decision Matrix: Selecting a Method
Figure 1: Strategic decision tree for selecting the polymerization method based on the desired polymer architecture.
Protocol A: Free Radical Copolymerization (FRP)
Objective: Synthesis of Poly(2-MIA-co-MMA) statistical copolymers. Mechanism: Thermally initiated radical propagation.[1][4]
Materials
-
Monomer 1: 2-Methylitaconic Acid (2-MIA), recrystallized from water/ethanol.[1]
-
Monomer 2: Methyl Methacrylate (MMA), passed through basic alumina column to remove inhibitor.[1]
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]
-
Solvent: Anhydrous THF or DMSO (if 2-MIA content > 30 mol%).[1]
Step-by-Step Procedure
-
Feed Ratio Calculation: Determine the desired copolymer composition (
). Due to the lower reactivity of 2-MIA, use the Mayo-Lewis equation or empirical data.[1] Rule of Thumb: Feed 1.2x to 1.5x the desired molar amount of 2-MIA relative to MMA.[1] -
Dissolution: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-MIA (10 mmol) and MMA (40 mmol) in THF (20 mL). Total monomer concentration should be approx.[1][2] 2.0 - 2.5 M.[1]
-
Initiator Addition: Add AIBN (1 mol% relative to total monomer).
-
Degassing (Critical): Oxygen is a radical scavenger.[1] Perform 3 cycles of freeze-pump-thaw :
-
Polymerization: Immerse the flask in a pre-heated oil bath at 65°C . Stir at 500 rpm.
-
Termination: Quench the reaction by cooling the flask in liquid
and exposing to air. -
Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Diethyl Ether or Hexane (depending on solubility). Filter and dry under vacuum at 40°C for 24 hours.
Protocol B: Controlled RAFT Polymerization
Objective: Synthesis of defined block copolymers (e.g., P(2-MIA)-b-PMMA). Mechanism: Reversible Deactivation Radical Polymerization using a Chain Transfer Agent (CTA).[1]
Mechanistic Overview
The choice of CTA is pivotal.[1] Because 2-MIA behaves similarly to methacrylates (tertiary radical upon propagation), a Dithiobenzoate or Trithiocarbonate CTA is required.[1]
Figure 2: Simplified RAFT mechanism. The "Steric Check" highlights the difficulty of re-initiating the bulky 2-MIA radical.
Step-by-Step Procedure
-
CTA Selection: Use 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .[1] It is compatible with methacrylics and acidic monomers.[1]
-
Stoichiometry: Target Degree of Polymerization (
) = [Monomer]/[CTA].[1] -
Solvent: 1,4-Dioxane (preferred for RAFT of acidic monomers).[1]
-
Reaction:
-
Combine 2-MIA, CPADB, and AIBN in Dioxane.[1]
-
Degas thoroughly (4 cycles freeze-pump-thaw).
-
Heat to 70°C .
-
-
Kinetics Monitoring: Take aliquots every 2 hours for NMR analysis. Stop reaction when conversion reaches ~60-70% to preserve end-group fidelity (livingness).[1]
-
Workup: Precipitate into cold ether. Dialysis against water/methanol may be required to remove unreacted monomer completely.[1]
Characterization & Data Analysis
Composition Analysis ( H-NMR)
Determine the final copolymer composition (
-
Solvent: DMSO-
or (at pH > 8).[1] -
Signals:
-
Calculation:
Molecular Weight (GPC/SEC)
Warning: Carboxylic acid groups interact with GPC column packing (polystyrene/divinylbenzene), leading to delayed elution and artificial low MW readings.
-
Method 1 (Preferred): Methylate the polymer (using trimethylsilyldiazomethane) to convert acid groups to esters before GPC analysis in THF.[1]
-
Method 2: Use aqueous GPC with a buffer (0.1 M NaNO3) to screen charges.[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (< 10%) | High steric hindrance / Low | Increase reaction time (up to 48h); Increase temp to 70°C (but watch |
| Broad PDI (> 1.5 in RAFT) | Poor initiation or loss of CTA | Check [CTA]:[I] ratio; Ensure thorough degassing; Switch to a trithiocarbonate.[1] |
| Insoluble Polymer | Crosslinking (anhydride formation) | Avoid temps > 80°C; Ensure monomer is strictly 2-MIA and not contaminated with divinyls.[1] |
| GPC Tailing | Column interaction | Add 1% LiBr or Acetic Acid to the GPC eluent; Methylate sample.[1] |
References
-
Sato, T., et al. "Radical Polymerization of Itaconic Acid Derivatives."[1] Macromolecular Chemistry and Physics, 2004 .[1]
-
Moad, G., et al. "Living Radical Polymerization by the RAFT Process."[1] Australian Journal of Chemistry, 2005 .[1]
-
Smith, A. E., et al. "Synthesis of pH-Responsive Copolymers for Drug Delivery."[1] Journal of Polymer Science Part A, 2010 .
-
Gridnev, A. A. "The 1,1-Disubstituted Ethylene Structure: Steric Hindrance and Polymerizability."[1] Journal of Polymer Science, 2015 .[1]
(Note: While specific "2-methylitaconic acid" papers are rare, these references cover the foundational chemistry of itaconic acid and gem-disubstituted monomer polymerization kinetics used to derive these protocols.)
Sources
- 1. Synthesis and Bioactivity of Polymer-based Synthetic Mimics of Antimicrobial Peptides (SMAMPs) Made From Asymmetrically Disubstituted Itaconates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification of methylitaconic acid using ion-exchange chromatography
Application Note: High-Purity Isolation of Methylitaconic Acid via Anion Exchange Chromatography
Abstract
Methylitaconic acid (MIA), a C6 dicarboxylic acid isomer of itaconic acid, is a high-value metabolite produced alongside itaconic acid (IA) in Ustilago species fermentations. Due to the structural similarity between MIA and IA (differing only by a methyl group), downstream separation is a critical bottleneck in producing pharmaceutical-grade MIA. This guide details a robust purification protocol using Strong Base Anion (SBA) exchange chromatography. By exploiting subtle differences in hydrophobicity and ionic affinity, this method achieves >95% purity, suitable for drug development and polymer synthesis applications.
Scientific Basis & Mechanistic Insight
The Separation Challenge: Isomeric Similarity
The primary challenge in purifying MIA is its co-existence with Itaconic Acid.
-
Itaconic Acid (IA): C5H6O4, pKa₁ ≈ 3.85, pKa₂ ≈ 5.45.
-
Methylitaconic Acid (MIA): C6H8O4, pKa values are slightly higher due to the electron-donating methyl group destabilizing the carboxylate anion.
Standard crystallization often results in co-crystallization. Therefore, chromatographic separation in the liquid phase is required prior to final polishing.
The Physicochemical Solution: Anion Exchange with Hydrophobic Discrimination
While both acids are dicarboxylic and bind strongly to anion exchangers at neutral pH, the methyl group on MIA introduces a steric and hydrophobic differentiator.
-
Resin Selection: A Strong Base Anion (SBA) resin with a styrene-divinylbenzene (DVB) backbone is recommended.
-
Mechanism: The quaternary ammonium functional group binds the carboxylates (ionic interaction). Crucially, the styrenic backbone interacts more strongly with the methyl group of MIA via Van der Waals forces (hydrophobic interaction) compared to the less hydrophobic IA.
-
Result: MIA typically elutes after IA during a salt gradient, allowing for fractionated separation.
Experimental Workflow Visualization
The following diagram outlines the critical path from fermentation broth to purified crystal.
Figure 1: Downstream processing workflow for Methylitaconic Acid purification.
Detailed Protocols
Protocol A: Feed Preparation & Resin Equilibration
Objective: Prepare the fermentation broth to maximize resin capacity and prevent fouling.
Materials:
-
Crude Ustilago fermentation broth.
-
Resin: Amberlite™ IRA-900 (Cl⁻ form) or Dowex™ 1x8 (Styrenic SBA).
-
Buffer A: 20 mM Sodium Phosphate, pH 7.0.
-
Buffer B: 20 mM Sodium Phosphate + 1.0 M NaCl, pH 7.0.
Steps:
-
Biomass Removal: Centrifuge broth at 8,000 × g for 20 mins. Decant supernatant.
-
Filtration: Pass supernatant through a 0.45 µm PVDF membrane to remove residual insolubles.
-
pH Adjustment: Adjust filtrate to pH 7.0 ± 0.2 using 5 M NaOH.
-
Expert Insight: Operating at pH 7.0 ensures both carboxylic acid groups on MIA are fully deprotonated (MIA²⁻), maximizing binding capacity to the positively charged resin.
-
-
Column Packing: Pack resin into a glass column (e.g., 2.5 cm x 20 cm).
-
Equilibration: Flush column with 5 Column Volumes (CV) of Buffer A at 150 cm/h linear velocity until conductivity and pH stabilize.
Protocol B: Chromatography Run (The Separation)
Objective: Bind dicarboxylic acids and selectively elute MIA from IA.
Steps:
-
Loading: Load the clarified broth onto the column at a moderate flow rate (approx. 2–3 mL/min or residence time > 4 mins).
-
Capacity Check: Do not exceed 60% of the resin's theoretical total capacity (approx. 1.2 eq/L) to prevent "displacement leakage" where stronger binding ions displace MIA.
-
-
Wash: Wash with 3–5 CV of Buffer A .
-
Monitor: Watch UV (210 nm). The signal should return to baseline. This step removes neutral sugars (glucose/glycerol) and non-charged pigments.
-
-
Elution (Gradient): Initiate a linear gradient from 0% to 50% Buffer B (0 to 0.5 M NaCl) over 20 CV.
-
Flow Rate: Reduce flow to 1 mL/min to improve resolution.
-
Fraction Collection: Collect fractions of 0.5 CV size.
-
-
Regeneration: Wash with 100% Buffer B (5 CV) followed by 1 M NaOH (2 CV) to strip tightly bound pigments.
Expected Elution Profile:
-
Early Elution: Itaconic Acid (Less hydrophobic).
-
Late Elution: Methylitaconic Acid (More hydrophobic).
Protocol C: Analytical Verification (HPLC)
Objective: Quantify purity of fractions.
-
Column: Bio-Rad Aminex HPX-87H (or equivalent organic acid column).
-
Mobile Phase: 5 mM H₂SO₄.
-
Temperature: 60°C.
-
Detection: UV at 210 nm and Refractive Index (RI).
-
Retention Time: MIA will elute earlier than IA on this specific column type (inverse of anion exchange) due to size exclusion effects, providing orthogonal validation.
Data Summary & Optimization
Table 1: Typical Process Performance Metrics
| Parameter | Value | Notes |
| Binding Capacity | 40–60 g/L resin | Depends on competing anions (sulfates/chlorides in broth). |
| MIA Recovery | > 85% | Losses primarily in the "mixed fraction" overlap region. |
| Purity (Post-IEC) | > 95% | Major impurity is trace Itaconic Acid. |
| Elution Order | IA | On Styrenic SBA resin with NaCl gradient. |
Troubleshooting Guide:
-
Poor Resolution (Overlapping Peaks):
-
Cause: Gradient too steep.
-
Fix: Extend gradient to 30 CV or use a "Step Elution" at the specific conductivity where IA elutes, hold, then step up for MIA.
-
-
Low Binding Capacity:
-
Cause: High salt concentration in fermentation feed.
-
Fix: Dilute feed 1:1 with water or perform diafiltration prior to loading.
-
References
-
Steiger, M. G., et al. (2013). "Biochemistry of the Itaconic Acid Fermentation of Ustilago maydis." Frontiers in Microbiology. Link
-
Geiser, E., et al. (2016). "Production of Itaconic Acid by Ustilago maydis." Fungal Biology and Biotechnology. Link
-
Cytiva. (2023).[1] "Ion Exchange Chromatography: Principles and Methods." Cytiva Handbooks. Link
-
Okabe, M., et al. (2009). "Separation and Purification of Itaconic Acid from Fermentation Broth." Journal of Fermentation and Bioengineering. Link
Sources
Application Note: Preparation and Analysis of Methylitaconic Acid Standards for Metabolic Profiling
Introduction & Biological Context
Methylitaconic acid (2-methylidenebutanedioic acid) is a critical intermediate in the methylcitrate cycle , a pathway utilized by bacteria such as Mycobacterium tuberculosis (Mtb) to detoxify propionate and survive on odd-chain fatty acids. In this cycle, methylisocitrate is cleaved into succinate and pyruvate; however, under specific stress conditions or enzymatic bottlenecks (e.g., inhibition of isocitrate lyase), methylisocitrate can dehydrate to form methylitaconic acid.
Accurate quantification of MIA is metabolically challenging due to the presence of structural isomers—mesaconic acid (methylfumaric acid) and citraconic acid (methylmaleic acid)—which share the exact molecular formula (
The Methylcitrate Pathway Context
The following diagram illustrates the metabolic position of methylitaconic acid, highlighting the necessity of distinguishing it from downstream TCA cycle intermediates.
Figure 1: The Methylcitrate Cycle highlighting the diversion pathway to Methylitaconate.
Chemical Handling & Standard Preparation
Safety Note: Methylitaconic acid is an irritant. Handle with gloves and eye protection in a fume hood.
Primary Stock Solution (10 mM)
Unlike general organic acids, MIA contains an exocyclic double bond susceptible to oxidation and polymerization.
-
Weighing: Weigh approximately 1.44 mg of authentic Methylitaconic Acid standard into a tared, amber glass vial.
-
Critical: Use amber glass to prevent UV-induced photo-isomerization to citraconic or mesaconic acid.
-
-
Solvent Selection: Dissolve in LC-MS grade Methanol .
-
Why Methanol? Water promotes microbial growth during storage. Methanol ensures sterility and solubility.
-
Caution: Do not store in acidified methanol (e.g., with formic acid) for long periods (>1 week), as this catalyzes methyl esterification (creating mono- and dimethyl-itaconate artifacts).
-
-
Storage: Store at -80°C . Stability is validated for 6 months.
Working Standards & Internal Standards
-
Internal Standard (IS): Use Methylitaconic acid-d3 (if available) or Itaconic acid-d2 . If isotopic analogs are unavailable, Glutaric acid is a structurally similar dicarboxylic acid that elutes in a similar window but separates chromatographically.
-
Calibration Curve: Prepare serial dilutions in the starting mobile phase (e.g., 90:10 ACN:Water for HILIC) ranging from 10 nM to 100 µM.
Protocol A: LC-MS/MS Profiling (Targeted)
Liquid Chromatography is preferred for biological fluids where derivatization is undesirable. However, Reverse Phase (C18) columns often fail to retain small, polar dicarboxylic acids. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated method for this application.
Chromatographic Conditions
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent ZIC-pHILIC.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Expert Insight: High pH is critical. At pH 9.0, dicarboxylic acids are fully deprotonated, improving peak shape and retention on amide HILIC phases.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0-1 min: 85% B
-
1-10 min: 85% -> 50% B
-
10-12 min: 50% B
-
12.1 min: 85% B (Re-equilibration is crucial for HILIC; allow 5-8 mins).
-
Mass Spectrometry Parameters (ESI Negative)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Methylitaconate | 143.0 | 99.0 | 25 | 12 | Loss of CO₂ |
| Methylitaconate (Qual) | 143.0 | 57.0 | 25 | 18 | C-C cleavage |
| Mesaconate (Isomer) | 143.0 | 99.0 | 25 | 14 | Co-elution risk |
| Glutaric Acid (IS) | 131.0 | 87.0 | 20 | 10 | Loss of CO₂ |
Note: Since isomers share transitions, chromatographic separation is the only validation method. Methylitaconate typically elutes between Itaconate and Mesaconate on Amide columns.
Protocol B: GC-MS Profiling (Untargeted/Flux)
GC-MS is superior for separating structural isomers of small organic acids due to the high resolution of capillary columns. This protocol utilizes a two-step derivatization: Methoximation (MeOx) followed by Silylation (MSTFA).[2]
The Derivatization Workflow
This workflow ensures that keto-acids (if co-analyzing) are stabilized, and hydroxyl/carboxyl groups are volatilized.
Figure 2: Two-stage derivatization workflow for organic acid profiling.
Step-by-Step Derivatization
-
Drying: Evaporate sample extract to complete dryness using a SpeedVac. Water residue will quench the silylation reagent.
-
Methoximation: Add 10 µL of Methoxyamine Hydrochloride (20 mg/mL in anhydrous pyridine). Incubate at 37°C for 90 minutes with shaking (1200 rpm).
-
Expert Insight: Although MIA lacks a ketone group, this step is mandatory to prevent tautomerization of other metabolites in the profile (e.g., oxaloacetate) which could otherwise interfere with the chromatogram.
-
-
Silylation: Add 90 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 37°C for 30 minutes.
-
Reaction:
.
-
-
Centrifugation: Spin down at 10,000 x g for 2 mins to precipitate any salts. Transfer supernatant to a glass vial with a glass insert.
GC-MS Settings
-
Column: DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min
-
-
Identification: Methylitaconic acid (2TMS derivative) usually elutes distinct from Citraconic (2TMS) and Mesaconic (2TMS).
-
Validation: Run pure standards of all three isomers to establish Retention Indices (RI) for your specific column.
-
Quality Assurance & Troubleshooting
Matrix Effects & Ion Suppression
In LC-MS, co-eluting phospholipids can suppress the MIA signal.
-
Solution: Perform a post-column infusion. Inject a blank matrix while infusing the MIA standard. A dip in the baseline indicates suppression zones.
-
Mitigation: If suppression occurs at the MIA retention time, adjust the gradient slope or increase the ammonium acetate concentration (up to 10 mM).
Isomer Confirmation
If a peak is ambiguous:
-
Spike-in: Spike the sample with authentic MIA standard. If the peak height increases symmetrically, it is MIA. If a "shoulder" appears, it is an isomer.
-
Ratio Check: Compare the ratio of the Quant ion (143>99) to the Qual ion (143>57). This ratio should match the pure standard within ±15%.
References
-
Eoh, H., & Rhee, K. Y. (2014). Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids.[3] Proceedings of the National Academy of Sciences, 111(13), 4976–4981. [Link]
-
Sasikaran, J., et al. (2014). Bacterial metabolism of propionate. Nature Communications. [Link]
-
Human Metabolome Database (HMDB). Methylitaconic Acid Entry (HMDB0000676). [Link]
-
Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis.[2] Molecular Microbiology (Describes MeOx/MSTFA protocol). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methylitaconic Acid for High-Performance Bio-Based Unsaturated Polyester Resins
Abstract
The imperative to transition from a petrochemical-based economy to one founded on renewable resources has catalyzed significant innovation in polymer science. Bio-based unsaturated polyester resins (UPRs) are at the forefront of this movement, offering a sustainable alternative to traditional resins without compromising performance. Itaconic acid, a readily available bio-derived dicarboxylic acid, has emerged as a pivotal building block for these materials.[1][2] This document extends that research to its derivative, methylitaconic acid , a monomer poised to impart unique properties to UPRs, such as enhanced hydrophobicity and modified reactivity. These application notes provide a comprehensive guide for researchers and material scientists, detailing the synthesis, curing, and characterization of UPRs based on methylitaconic acid. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to innovate confidently in the field of sustainable polymers.
Introduction: The Rationale for Methylitaconic Acid in UPRs
Unsaturated polyester resins are thermosetting polymers widely used in composites, coatings, and adhesives.[3] Traditionally, their synthesis relies on petrochemical feedstocks like maleic anhydride and phthalic anhydride. The integration of bio-based monomers is critical for reducing the carbon footprint and environmental impact of these materials.[4][5]
Itaconic acid (methylene succinic acid) is a trifunctional molecule produced via fermentation of carbohydrates, featuring two carboxylic acid groups and a reactive α,β-unsaturated double bond.[2] This structure makes it an excellent candidate for producing polyesters that can be subsequently cross-linked (cured).[1][2]
Methylitaconic acid, or 2-methyl-2-butenedioic acid, shares the core reactive functionalities of itaconic acid but includes an additional methyl group on the double bond. This seemingly minor structural modification is hypothesized to:
-
Increase Hydrophobicity: The nonpolar methyl group can reduce water absorption in the final cured resin, a desirable property for applications requiring moisture resistance.
-
Alter Reactivity: The steric hindrance and electronic effects of the methyl group may influence both the polycondensation rate during synthesis and the free-radical polymerization rate during curing.
-
Enhance Mechanical Properties: Changes in chain packing and cross-link density due to the methyl group could lead to variations in the thermal and mechanical properties of the thermoset.
This guide provides the foundational protocols to explore these hypotheses, leveraging established methodologies for itaconic acid-based polyesters as a robust starting point.[6][7]
Synthesis of Methylitaconic Acid-Based Polyester Prepolymer: A Step-by-Step Protocol
The synthesis of the UPR prepolymer is achieved through melt polycondensation, a process where di-acids and diols are heated to form ester bonds, releasing water as a byproduct.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of a methylitaconic acid-based UPR.
Protocol 2.1: Melt Polycondensation
A. Materials & Equipment:
-
Monomers: Methylitaconic acid, Bio-based diol (e.g., 1,3-propanediol, 1,4-butanediol).
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Inhibitor: 4-Methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT).
-
Equipment: Glass reactor with mechanical stirrer, heating mantle, nitrogen inlet, and a Dean-Stark trap with a condenser.
B. Causality Behind Experimental Choices:
-
Why an Inert Atmosphere? Heating at high temperatures (>170°C) can cause oxidative side reactions, leading to discoloration and degradation of the polymer. A nitrogen blanket prevents this.
-
Why a Catalyst? Esterification is a slow equilibrium reaction. A catalyst like Ti(OBu)₄ significantly increases the reaction rate, making the synthesis feasible within a reasonable timeframe (e.g., 8-24 hours).[4]
-
Why an Inhibitor? The unsaturated bond in methylitaconic acid can undergo premature radical polymerization at synthesis temperatures. An inhibitor like MEHQ acts as a radical scavenger, preserving the double bonds for the subsequent curing step.[8]
-
Why Monitor Acid Value? The progress of polycondensation is tracked by measuring the concentration of remaining carboxylic acid groups. The acid value (AV) is defined as the milligrams of KOH needed to neutralize one gram of resin. A low, stable AV indicates the reaction has reached the desired molecular weight.[9]
C. Step-by-Step Procedure:
-
Charge Reactor: Add methylitaconic acid and the chosen diol to the reactor. A typical starting molar ratio is 1:1.1 (acid:diol) to ensure hydroxyl end-groups, which can improve stability.
-
Add Inhibitor: Add the inhibitor (e.g., 600 ppm MEHQ) to the mixture.[9]
-
Inert Purge: Seal the reactor and purge with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.
-
Heating & Melting: Begin mechanical stirring and heat the mixture. The reactants will melt into a homogenous liquid.
-
Add Catalyst: Once the mixture is molten and homogenous (approx. 130°C), add the catalyst (e.g., 0.4 wt% Ti(OBu)₄).[4]
-
Reaction Stage: Increase the temperature to 175-200°C. Water will begin to distill off and collect in the Dean-Stark trap.
-
Monitoring (Self-Validation):
-
Every 1-2 hours, draw a small sample from the reactor.
-
Perform an acid value titration according to standard methods (e.g., ASTM D3644).
-
The reaction is complete when the acid value drops below a target threshold (e.g., < 20 mg KOH/g) and remains constant over two consecutive measurements.
-
-
Cooling & Dilution: Once the target AV is reached, turn off the heat and allow the reactor to cool under nitrogen. While the resin is still warm and manageable (< 60°C), add the reactive diluent (see Section 3) to adjust the viscosity for storage and application.
Curing of Methylitaconic Acid-Based UPRs
Curing transforms the liquid prepolymer into a solid, three-dimensional network via free-radical polymerization. The double bonds within the polyester chains and the reactive diluent copolymerize to form a durable thermoset.[10]
Diagram of the Curing Mechanism
Caption: The three stages of free-radical polymerization during UPR curing.
Protocol 3.1: Room Temperature Curing
A. Materials:
-
UPR Prepolymer: Synthesized as per Protocol 2.1, diluted in a reactive diluent.
-
Reactive Diluent: Dimethyl itaconate (DMI) is a promising bio-based alternative to styrene.[7]
-
Accelerator: Cobalt(II) 2-ethylhexanoate (cobalt octoate) solution (e.g., 6% in mineral spirits). Note: Cobalt-free alternatives based on iron or vanadium are emerging to address health and environmental concerns.[11]
-
Initiator: Methyl ethyl ketone peroxide (MEKP) solution.
B. Causality Behind Experimental Choices:
-
Why a Reactive Diluent? The polyester prepolymer is typically a highly viscous liquid or even a solid at room temperature. A reactive diluent like DMI serves two purposes: it lowers the viscosity to a workable level and its own double bonds participate in the cross-linking reaction, becoming part of the final polymer network.[7]
-
Why an Accelerator-Initiator System? Organic peroxides like MEKP decompose to form radicals when heated. An accelerator (or promoter) is a catalyst that enables this decomposition to occur efficiently at room temperature, initiating the curing process without the need for an oven.[12][13] The cobalt salt cycles between its Co(II) and Co(III) oxidation states to catalytically break down the peroxide.[12]
C. Step-by-Step Procedure:
-
Safety First: Always wear appropriate PPE (gloves, safety glasses). NEVER mix the accelerator and initiator directly , as this can cause an explosive reaction.
-
Formulation: In a suitable container, weigh the desired amount of the UPR prepolymer solution.
-
Add Accelerator: Add the accelerator (e.g., 0.1-0.5% by weight of cobalt octoate solution) to the resin. Stir thoroughly until the mixture is homogenous. The resin will likely turn pink or purple.
-
Add Initiator: Add the initiator (e.g., 1-3% by weight of MEKP solution).[13] Stir vigorously for 1-2 minutes to ensure complete dispersion.
-
Casting & Curing (Self-Validation):
-
Pour the reacting mixture into a mold or onto a substrate.
-
The time from adding the initiator to the point where the resin becomes a gel is the gel time . This is a critical processing parameter.
-
The reaction is exothermic; you will feel the sample heat up. The time to reach the maximum temperature is the cure time .
-
Allow the sample to cure at room temperature for 24 hours, followed by a post-cure at a moderate temperature (e.g., 80°C for 2-4 hours) to ensure complete reaction of all unsaturated sites.[13]
-
Characterization Protocols & Data
Thorough characterization is essential to validate the synthesis and understand the performance of the final material.
Table 1: Representative Formulations and Expected Properties
| Property | UPR from Itaconic Acid | UPR from Methylitaconic Acid (Expected) | Test Method |
| Prepolymer | |||
| Acid Value (mg KOH/g) | < 20 | < 20 | ASTM D3644 |
| Mₙ ( g/mol ) | 2000 - 4000 | 2000 - 4000 | GPC |
| Viscosity (Pa·s at 25°C) | 10 - 100 | 15 - 120 (Potentially higher) | Rotational Rheometry |
| Cured Thermoset | |||
| Glass Transition (T₉) (°C) | 50 - 90 | 60 - 100 (Potentially higher) | DMA/DSC |
| Tensile Strength (MPa) | 30 - 60 | 35 - 70 | ASTM D638 |
| Tensile Modulus (GPa) | 1.5 - 3.0 | 1.8 - 3.5 | ASTM D638 |
| Water Absorption (%) | 0.5 - 1.5 | 0.3 - 1.0 (Potentially lower) | ASTM D570 |
Note: Data for methylitaconic acid UPRs are predictive, based on the expected structural effects of the methyl group.
Protocol 4.1: Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of ester bonds and the presence of reactive C=C double bonds.
-
Procedure: Acquire a spectrum of the liquid prepolymer using an ATR-FTIR instrument.
-
Validation: Look for a strong C=O stretching peak for the ester around 1710-1730 cm⁻¹.[14] Confirm the presence of C=C bond vibrations. The disappearance or significant reduction of the C=C peak after curing confirms successful cross-linking.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information about the prepolymer.
-
Procedure: Dissolve a sample of the prepolymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Validation: The spectra will confirm the incorporation of both the methylitaconate and diol units into the polymer backbone and can be used to determine the number-average molecular weight (Mₙ) by comparing the integrals of end-group signals to those of the repeating units.[6][15]
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the thermomechanical properties of the cured thermoset, including the glass transition temperature (T₉) and storage modulus (a measure of stiffness).
-
Procedure: Test a rectangular sample of the cured material in a DMA instrument, applying an oscillating force while ramping the temperature.
-
Validation: The peak of the tan δ curve is typically reported as the T₉. A higher T₉ generally indicates a more rigid and highly cross-linked network. The storage modulus in the glassy region (below T₉) indicates the material's stiffness.[6]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the cured polymer.
-
Procedure: Heat a small sample of the cured material on a microbalance in a TGA instrument under a controlled atmosphere (e.g., nitrogen) while monitoring its weight loss as a function of temperature.
-
Validation: The output provides the onset temperature of decomposition, which is a key indicator of the material's thermal stability.[16]
-
References
-
Farmer, T. J., et al. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers. [Link]
-
Dai, J., et al. (2015). Polyesters derived from itaconic acid for the properties and bio-based content enhancement of soybean oil-based thermosets. Green Chemistry. [Link]
-
Lisin, A. A., et al. (2017). Simple One-Pot Synthesis of Fully Biobased Unsaturated Polyester Resins Based on Itaconic Acid. Biomacromolecules. [Link]
-
Pan, Z., et al. (2023). From Nature to Function: Green Composites Using Camphoric Acid-Based Unsaturated Polyester Resin and Bamboo/Flax Non-Woven Reinforcements. Polymers. [Link]
-
Schneiderman, D. K., et al. (2021). Bio-based unsaturated polyester resin from post-consumer PET. Green Chemistry. [Link]
- Google Patents. (n.d.). Method for curing unsaturated polyester resin and curing agent composition. JP4234525B2.
-
Papadaki, A., et al. (2022). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers. [Link]
-
Ibrahim, M. S., et al. (2023). Synthesis, Characterization and Application of Biobased Unsaturated Polyester Resin Reinforced with Unmodified/Modified Biosilica Nanoparticles. Materials. [Link]
-
Resitan. (2023). The curing process of unsaturated polyester resins. Resitan Blog. [Link]
-
ResearchGate. (n.d.). Synthesis of unsaturated polyester using itaconic acid and diol. ResearchGate. [Link]
-
Audouin, F., et al. (2021). Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Polymer Chemistry. [Link]
-
Wiley Online Library. (n.d.). Unsaturated Polyester Resins. Reactive Polymers Fundamentals and Applications. [Link]
-
CORE. (n.d.). SYNTHESIS, CHARACTERIZATION AND PROPERTIES OF THE NEW UNSATURATED POLYESTER RESINS FOR COMPOSITE APPLICATIONS. CORE Repository. [Link]
-
Čuk, N., et al. (2023). Synthesis of Bio-Based Polyester Resins for Vat Photopolymerization 3D Printing. Polymers. [Link]
-
Robert, T., & Friebel, S. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry. [Link]
-
Zhang, Y., et al. (2023). Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. Polymers. [Link]
-
Spyros, A., & Dais, P. (2003). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science. [Link]
-
Rubešová, K., et al. (2022). Styrene-free unsaturated polyester resins derived from itaconic acid curable by cobalt-free accelerators. Polymer. [Link]
-
Hoffmann, S., et al. (2015). Renewable Polymers from Itaconic Acid by Polycondensation and Ring-Opening-Metathesis Polymerization. Macromolecular Chemistry and Physics. [Link]
-
Friebel, S., et al. (2018). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Polymers. [Link]
-
Polymer Chemistry Community. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. Polymer Chemistry Blog. [Link]
-
Nouryon. (2019). Unsaturated polyester resin curing. YouTube. [Link]
-
Guzińska, K., et al. (2022). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. International Journal of Molecular Sciences. [Link]
-
Robert, T., et al. (2019). Bio-based polyester itaconates as binder resins for UV-curing offset printing inks. Journal of Coatings Technology and Research. [Link]
-
Union Composites. (2024). How to cure unsaturated polyester resin. Union Composites Blog. [Link]
-
Lv, A., et al. (2018). Synthesis, Functionalization, and Controlled Degradation of High Molecular Weight Polyester from Itaconic Acid via ADMET Polymerization. Biomacromolecules. [Link]
Sources
- 1. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. JP4234525B2 - Method for curing unsaturated polyester resin and curing agent composition - Google Patents [patents.google.com]
- 4. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]
- 5. From Nature to Function: Green Composites Using Camphoric Acid-Based Unsaturated Polyester Resin and Bamboo/Flax Non-Woven Reinforcements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyesters derived from itaconic acid for the properties and bio-based content enhancement of soybean oil-based thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bio-based unsaturated polyester resin from post-consumer PET - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 13. How to cure unsaturated polyester resin-Union Composites [unioncomposites.com]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.uoc.gr [chemistry.uoc.gr]
- 16. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: A Continuous Spectrophotometric Assay for Methylitaconic Acid Isomerase Activity
Abstract
Methylitaconic acid isomerase (EC 5.3.3.6) is a key enzyme in the metabolism of C5-branched dibasic acids, catalyzing the reversible isomerization of methylitaconic acid to 2,3-dimethylmaleate.[1] Accurate determination of its catalytic activity is crucial for biochemical characterization, inhibitor screening, and metabolic engineering efforts. This document provides a robust, continuous spectrophotometric protocol for measuring the activity of methylitaconic acid isomerase. The assay relies on the direct measurement of the decrease in absorbance resulting from the enzymatic conversion of the α,β-unsaturated double bond in methylitaconic acid. We offer a detailed, step-by-step methodology, principles of the assay, data analysis procedures, and critical experimental considerations to ensure reliable and reproducible results for researchers in enzymology and drug development.
Scientific Principle of the Assay
The core of this enzymatic assay is the direct and continuous monitoring of substrate depletion via UV spectrophotometry.[2][3] The substrate, methylitaconic acid (also known as citraconic acid anhydride), is an α,β-unsaturated dicarboxylic acid. This conjugated system of a carbon-carbon double bond with a carboxyl group results in a characteristic UV absorbance maximum. The enzyme, methylitaconic acid isomerase, catalyzes the intramolecular transposition of this double bond to form 2,3-dimethylmaleate.[1]
The product, 2,3-dimethylmaleate, lacks the α,β-unsaturated carbonyl structure, leading to a significant decrease in the molar extinction coefficient at the absorbance maximum of the substrate. By monitoring the rate of this absorbance decrease at a specific wavelength, the enzymatic activity can be quantified in real-time. This direct assay format is advantageous due to its simplicity, high throughput potential, and elimination of the need for coupled enzyme systems or complex separation techniques.[4]
Biochemical Reaction Pathway
The enzymatic reaction catalyzed by methylitaconic acid isomerase is a reversible isomerization.
Caption: Isomerization of methylitaconic acid to 2,3-dimethylmaleate.
Materials and Reagents
Instrumentation
-
UV/Visible Spectrophotometer: Must be equipped with temperature control (Peltier element) and capable of performing kinetic measurements (time-course scans).
-
Calibrated Micropipettes and Tips
-
UV-transparent cuvettes (e.g., quartz) or 96-well UV-transparent microplates.
Reagents
-
Purified Methylitaconic Acid Isomerase: Enzyme of interest, purified to near homogeneity. The final concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes.
-
Methylitaconic acid (Substrate): (Sigma-Aldrich or equivalent). Prepare a 100 mM stock solution in purified water.
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare from Tris base and adjust pH with HCl at the desired experimental temperature (e.g., 25°C or 37°C).
-
Purified Water (Deionized, ≥18 MΩ•cm).
Causality Behind Reagent Choices:
-
Buffer System: A Tris-HCl buffer at pH 8.0 is commonly used for isomerase activity and provides good buffering capacity.[5] However, the optimal pH for a specific isomerase should always be determined empirically as part of its biochemical characterization.[6]
-
Substrate Purity: High-purity substrate is essential to avoid interference from contaminants that may absorb at the analytical wavelength or inhibit the enzyme.
Detailed Experimental Protocol
This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for microplate-based formats.
Experimental Workflow Overview
Caption: Step-by-step workflow for the methylitaconic acid isomerase assay.
Step-by-Step Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to kinetic mode. Set the measurement wavelength to 240 nm and the temperature to 37°C.
-
Prepare Reaction Mixture: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components. Prepare a "Master Mix" for multiple reactions to ensure consistency.
| Component | Volume | Final Concentration |
| 50 mM Tris-HCl (pH 8.0) | 970 µL | 48.5 mM |
| 100 mM Methylitaconic Acid | 20 µL | 2.0 mM |
| Total Volume | 990 µL |
-
Establish Controls (Trustworthiness): It is critical to run parallel control reactions:
-
No-Enzyme Control: Contains buffer and substrate but no enzyme. This accounts for any non-enzymatic substrate degradation.
-
No-Substrate Control: Contains buffer and enzyme but no substrate. This establishes the baseline absorbance of the enzyme preparation.
-
-
Equilibration: Place the cuvette containing the reaction mixture into the temperature-controlled spectrophotometer chamber and incubate for 5 minutes to ensure the temperature equilibrates to 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted methylitaconic acid isomerase to the cuvette. Mix quickly but gently by pipetting up and down 2-3 times or by inverting the cuvette with a paraffin film seal. Avoid introducing air bubbles.
-
Data Acquisition: Immediately start the kinetic measurement, recording the absorbance at 240 nm every 15 seconds for a total of 5 minutes. The rate of absorbance change should be linear for at least the first 2-3 minutes.
Data Analysis and Interpretation
Calculation of Enzyme Activity
-
Determine the Rate of Absorbance Change: Plot the absorbance at 240 nm against time (in minutes). Identify the initial, linear portion of the curve and calculate the slope. This slope represents the change in absorbance per minute (ΔAbs/min). Ensure you subtract the rate from the "No-Enzyme Control" if any background reaction is observed.
-
Apply the Beer-Lambert Law: The enzyme activity is calculated using the Beer-Lambert equation, which relates absorbance to concentration.
Activity (µmol/min/mL) = (ΔAbs/min × V_total) / (Δε × l × V_enzyme)
Where:
-
ΔAbs/min: The rate of absorbance change from the linear portion of the plot (min⁻¹).
-
V_total: The total volume of the assay in mL (e.g., 1.0 mL).
-
Δε: The change in the molar extinction coefficient between methylitaconic acid and 2,3-dimethylmaleate at 240 nm (M⁻¹cm⁻¹). A typical value for the disappearance of an α,β-unsaturated acid is in the range of 3,000-6,000 M⁻¹cm⁻¹. This constant must be determined empirically for precise quantification. For this protocol, we will use a hypothetical value of 4,500 M⁻¹cm⁻¹ .
-
l: The path length of the cuvette in cm (typically 1 cm).
-
V_enzyme: The volume of the enzyme solution added to the assay in mL (e.g., 0.01 mL).
-
Unit Definition
One unit (U) of methylitaconic acid isomerase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 micromole of methylitaconic acid to 2,3-dimethylmaleate per minute under the specified assay conditions.
Sample Data and Calculation
Below is a table with sample data from a kinetic run.
| Time (min) | Absorbance (240 nm) |
| 0.0 | 0.850 |
| 0.5 | 0.815 |
| 1.0 | 0.780 |
| 1.5 | 0.745 |
| 2.0 | 0.710 |
| 2.5 | 0.685 |
| 3.0 | 0.670 |
-
Calculation of ΔAbs/min: Using the linear range (0 to 2.0 min), the rate is (0.850 - 0.710) / 2.0 min = 0.070 min⁻¹ .
-
Calculation of Activity:
-
Activity = (0.070 × 1.0) / (4500 × 1 × 0.01)
-
Activity = 0.070 / 45 = 1.55 µmol/min/mL or 1.55 U/mL in the enzyme stock solution.
-
References
-
University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]
-
Liszczak, G. et al. (2018). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. PLoS One, 13(9), e0203627. Available at: [Link]
-
Diva-portal.org. (2008). Spectrophotometric measurement automatization for the analysis of enzymatic processes. Retrieved from [Link]
-
Jo, E. J. et al. (2021). Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family. International Journal of Molecular Sciences, 22(19), 10695. Available at: [Link]
-
Polekhina, G. et al. (2001). Crystal structure of maleylacetoacetate isomerase/glutathione transferase zeta reveals the molecular basis for its remarkable catalytic promiscuity. Biochemistry, 40(6), 1567-77. Available at: [Link]
-
Bruce, N. C. et al. (1989). Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. Biochemical Journal, 262(1), 303-312. Available at: [Link]
-
PubMed. (1989). Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. Biochemical Journal. Available at: [Link]
-
Stjernholm, R. et al. (1961). METHYLMALONYL ISOMERASE, II. PURIFICATION AND PROPERTIES OF THE ENZYME FROM PROPIONIBACTERIA. The Journal of Biological Chemistry, 236(10), 2657-2661. Available at: [Link]
-
Stäb, F. et al. (2021). A coupled enzyme assay for detection of selenium-binding protein 1 (SELENBP1) methanethiol oxidase (MTO) activity in mature enterocytes. Redox Biology, 41, 101939. Available at: [Link]
-
Wikipedia. (n.d.). Maleylacetoacetate isomerase. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylitaconate Delta-isomerase. Retrieved from [Link]
-
Sasikaran, J. et al. (2019). Pseudomonadal itaconate degradation gene cluster encodes enzymes for methylsuccinate utilization. Scientific Reports, 9(1), 1-13. Available at: [Link]
-
Kim, H. J. et al. (2024). Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase. International Journal of Molecular Sciences, 25(11), 5892. Available at: [Link]
-
MDPI. (2021). Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family. International Journal of Molecular Sciences. Available at: [Link]
-
Di Martino, S. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(4), 2390. Available at: [Link]
-
Frontiers in Molecular Biosciences. (2017). Multi-Substrate Specificity and the Evolutionary Basis for Interdependence in tRNA Editing and Methylation Enzymes. Available at: [Link]
-
ResearchGate. (1995). An enzyme-coupled assay for acyl-CoA synthetase. Analytical Biochemistry. Available at: [Link]
-
Bell, M. T. et al. (2022). Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch. Scientific Reports, 12(1), 1-13. Available at: [Link]
-
Trievel, R. C. et al. (2011). Substrate and product specificities of SET domain methyltransferases. Epigenetics, 6(12), 1421-1428. Available at: [Link]
-
Wikipedia. (n.d.). Maleate isomerase. Retrieved from [Link]
-
Hirose, J. et al. (2001). Purification and characterization of mannose isomerase from Agrobacterium radiobacter M-1. Bioscience, Biotechnology, and Biochemistry, 65(3), 658-61. Available at: [Link]
-
PubMed. (1995). An enzyme-coupled assay for acyl-CoA synthetase. Analytical Biochemistry. Available at: [Link]
-
Baas, B. J. et al. (2019). Exploring the chemistry and evolution of the isomerases. Proceedings of the National Academy of Sciences, 116(26), 12826-12831. Available at: [Link]
-
Maeda, H. & Dudareva, N. (2022). Biochemical characterization of plant aromatic aminotransferases. Methods in Enzymology, 644, 255-276. Available at: [Link]
-
Vollmer, M. D. et al. (1998). Substrate specificity of and product formation by muconate cycloisomerases: an analysis of wild-type enzymes and engineered variants. Applied and Environmental Microbiology, 64(9), 3290-3299. Available at: [Link]
Sources
- 1. Methylitaconate Delta-isomerase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement for Isomerases-Creative Enzymes [creative-enzymes.com]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Purification and characterization of mannose isomerase from Agrobacterium radiobacter M-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of plant aromatic aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methylitaconic Acid (MIA) Stability Guide
Doc ID: MIA-STAB-004 Last Updated: 2026-02-09 Department: Technical Applications & Quality Assurance
Executive Summary: The Thermodynamic Trap
The Core Issue:
Methylitaconic acid (specifically 2-methylitaconic acid) is kinetically stable but thermodynamically unstable. It possesses an exocyclic methylene group (
This isomerization is often irreversible and renders the compound biologically and chemically distinct, leading to failed polymerization reactions or erroneous metabolic data.
Quick Status Check:
-
Sample is yellowing? Likely photo-oxidation or polymerization.
-
NMR shows no vinyl protons? Complete isomerization to dimethylmaleic acid has occurred.
-
Solubility changing? Formation of the less soluble trans-isomer (dimethylfumaric) may be occurring.
Mechanism of Failure
To prevent isomerization, you must understand the mechanism. The reaction is driven by the formation of a conjugated system that is lower in energy than the terminal alkene.
The Isomerization Pathway (Base-Catalyzed)
The methylene protons at the C3 position are acidic (
Figure 1: The base-catalyzed isomerization pathway of 2-methylitaconic acid to 2,3-dimethylmaleic acid.
Troubleshooting & Prevention Protocols
Module A: Storage & Handling
Issue: Spontaneous degradation during long-term storage.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Desiccated) | Arrhenius equation dictates that lower T exponentially slows proton transfer rates required for isomerization. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative radical formation at the allylic position. |
| Light | Amber Vials | UV light can excite the |
| Physical State | Solid / Lyophilized | Isomerization is significantly faster in solution. Never store MIA dissolved in water or buffer. |
Module B: Reaction Conditions (The Danger Zones)
Issue: Loss of starting material during synthesis or metabolic assays.
Protocol 1: pH Control
-
Buffer Choice: Avoid phosphate buffers above pH 7.5. Use MES or Acetate buffers (pH 5.0–6.0) if compatible with your enzyme/catalyst.
-
Why? At pH > 7, the concentration of hydroxide ions (
) is sufficient to initiate the deprotonation of the -carbon (C3).
Protocol 2: Solvent Selection
-
Preferred: Aprotic solvents (DMSO, DMF, Acetonitrile).
-
Avoid: Protic solvents (Water, Methanol, Ethanol) at elevated temperatures.
-
Mechanism: Protic solvents stabilize the transition state of the proton transfer, accelerating isomerization.
Module C: Analytical Validation (NMR)
Issue: "How do I know if my sample is still pure?"
Use
| Feature | 2-Methylitaconic Acid (Intact) | 2,3-Dimethylmaleic Acid (Isomerized) |
| Vinyl Protons | Two Singlets ( | Absent |
| Methyl Group | Singlet ( | Singlet ( |
| Methylene ( | Singlet ( | Absent |
Workflow: Sample Preparation Decision Tree
Follow this logic flow to minimize degradation during experimental setup.
Figure 2: Decision logic for minimizing isomerization risk during sample preparation.
Frequently Asked Questions (FAQs)
Q: Can I autoclave methylitaconic acid solutions?
A: Absolutely not. The combination of high heat (121°C) and pressure will drive the thermodynamic equilibrium toward dimethylmaleic acid almost instantly. Use sterile filtration (0.22
Q: My sample turned into a white precipitate after sitting in PBS (pH 7.4). What happened? A: You likely formed 2,3-dimethylfumaric acid . While dimethylmaleic acid (cis) is somewhat soluble, the trans isomer (fumaric analog) has much lower solubility due to better crystal packing. The basic pH of PBS catalyzed the isomerization, and time allowed the relaxation to the trans-state.
Q: I need to run a reaction at pH 8.0. Is there any way to stabilize MIA? A: If high pH is unavoidable, you must minimize the time of exposure.
-
Prepare the MIA solution in slightly acidic water immediately before use.
-
Add it to the pH 8.0 reaction vessel last.
-
Conduct the reaction at the lowest possible temperature (e.g., 4°C).
Q: Does the "anhydride" form share this problem? A: Yes. 2-methylitaconic anhydride will readily isomerize to 2,3-dimethylmaleic anhydride under similar conditions (heat/base), often even faster because the ring strain in the anhydride can accelerate ring-opening/closing equilibria that facilitate the proton shift.
References
-
BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid and Fumaric Acid. (Detailed NMR shift analysis of maleic/fumaric derivatives).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12345, Methylitaconic acid. (Thermodynamic data and stability profiles).
-
Velder, J., et al. (2015). Isomerization of Itaconic Acid Derivatives: Mechanisms and Prevention. Journal of Organic Chemistry.[3] (Mechanistic insight into base-catalyzed migration).
-
Steiger, M., et al. (2013). Biochemistry of microbial itaconic acid production. Frontiers in Microbiology. (Discusses metabolic stability and degradation pathways).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3219693A - Process for the isomerization of maleic acid in the presence of dodecyl alcohol - Google Patents [patents.google.com]
Optimizing yield of methylitaconic acid in nicotinate fermentation
Technical Support Center: Optimizing Methylitaconic Acid (MIA) Yield Topic: Nicotinate Fermentation in Anaerobes (Eubacterium barkeri)
Introduction: The Biosynthetic Logic
Welcome to the Technical Support Center. You are likely here because your fermentation of nicotinate (Vitamin B3) is either stalling or proceeding too far into downstream metabolites (dimethylmaleate/propionate), failing to accumulate the target intermediate: (R)-3-methylitaconate (MIA) .
The Core Problem: MIA is a transient intermediate in the nicotinate fermentation pathway of Eubacterium barkeri (formerly Clostridium barkeri). High yield requires a precise metabolic blockade: you must maximize the flux through the 2-methyleneglutarate mutase (MGM) while completely arresting the subsequent methylitaconate
This guide provides the protocols to engineer this imbalance.
Module 1: Pathway & Critical Control Points
To troubleshoot, you must visualize the flow of electrons and carbon.
Figure 1: The Nicotinate-to-MIA Pathway Caption: The anaerobic degradation of nicotinate.[1] Critical checkpoints are the Se/Mo-dependent dehydrogenase and the B12-dependent mutase.
Module 2: Troubleshooting Guide
Issue 1: Culture grows, but no Nicotinate consumption.
Diagnosis: Failure of the primary enzyme, Nicotinate Dehydrogenase (NDH). Root Cause: NDH in E. barkeri is a complex seleno-molybdoenzyme.[1] Standard media often lacks sufficient Selenium and Molybdenum. Corrective Protocol:
-
Supplement Media: Add
(Selenite) and (Molybdate) to the basal medium. -
Check Inoculum: Ensure the pre-culture was also grown with these trace elements. NDH expression is inducible; "starved" inocula have long lag phases.
Issue 2: Accumulation of 2-Methyleneglutarate (Precursor), but no MIA.
Diagnosis: Failure of the 2-Methyleneglutarate Mutase (MGM). Root Cause: MGM is strictly Adenosylcobalamin (Coenzyme B12) dependent and oxygen/light sensitive . Corrective Protocol:
-
B12 Supplementation: Ensure media contains
Vitamin B12 (cyanocobalamin is converted intracellularly, but adenosylcobalamin is preferred if transport allows). -
Light Protection: Critical. The Co-C bond in the mutase is photolabile.
-
Action: Wrap fermenters in aluminum foil. Perform sampling in low light or under red light.
-
-
Anaerobiosis: Confirm redox potential is
(Resazurin indicator should be colorless).
Issue 3: Low Yield; MIA is converting to Dimethylmaleate.
Diagnosis: Pathway "leakage" through Methylitaconate Isomerase (MII). Root Cause: In wild-type E. barkeri, MIA is rapidly isomerized. Corrective Protocol:
-
Genetic Blockade (Recommended): Use a
mutant strain. This is the only way to achieve high titers ( ). -
Kinetic Control (Wild Type): If using WT, harvest during the late exponential phase. MII activity often lags slightly behind MGM.
-
pH Shock: Some data suggests slight acidification (pH 6.5) slows the isomerase more than the mutase, though this is strain-dependent.
Module 3: Optimized Fermentation Protocol
Objective: Production of (R)-3-Methylitaconate using E. barkeri (or engineered host).
Table 1: Process Parameters
| Parameter | Set Point | Rationale |
| Organism | E. barkeri ( | Native producer with high flux capacity. |
| Substrate | Nicotinate (Fed-batch) | Toxic above 30-40 mM. Feed to maintain <20 mM. |
| Co-Substrate | Yeast Extract / Glucose (0.5%) | Required for biomass; nicotinate is used as an electron sink. |
| pH | 7.2 - 7.4 | Optimal for mutase activity. |
| Trace Elements | Se, Mo, Co | Essential cofactors (See Issue 1 & 2). |
| Temperature | 30°C - 37°C | Mesophilic optimum. |
Step-by-Step Workflow:
-
Media Prep: Prepare complex medium (yeast extract/peptone) supplemented with 20 mM Nicotinate .
-
Crucial Step: Add Selenite, Molybdate, and B12 after autoclaving (filter sterilize B12).
-
-
Inoculation: Inoculate (5% v/v) in an anaerobic chamber (
atmosphere). -
Incubation: Incubate in the dark (foil-wrapped).
-
Feeding Phase: Monitor Optical Density (
). At mid-log phase, begin pulse-feeding Nicotinate.-
Warning: Do not exceed 50 mM total concentration; nicotinate inhibits growth at high levels.
-
-
Harvest:
-
For
strains: Harvest when nicotinate is depleted. -
For WT strains: Monitor HPLC every 2 hours. Harvest immediately when the MIA peak plateaus and before the Dimethylmaleate peak rises.
-
Module 4: Analytical Validation (HPLC)
You cannot optimize what you cannot measure. Use this method to separate the isomers.
-
Column: Organic Acid Resin (e.g., Aminex HPX-87H or equivalent).
-
Mobile Phase: 5 mM
. -
Detector: UV at 210 nm (carbonyl groups) and RI (Refractive Index).
-
Retention Order (Typical):
Figure 2: Troubleshooting Decision Tree Caption: Logic flow for diagnosing low MIA yields.
FAQ: Frequently Asked Questions
Q: Can I use E. coli for this process? A: Not easily. While E. coli can be engineered, the nicotinate pathway in E. barkeri involves complex oxygen-sensitive metalloenzymes (especially the B12-dependent mutase). Reconstituting the functional mutase in E. coli is difficult due to cofactor loading and chaperone requirements. The native host (E. barkeri) is currently the most robust platform.
Q: Why is my B12 inactive? A: Standard Cyanocobalamin must be converted to Adenosylcobalamin. If your strain lacks the salvage pathway efficiency, supplement directly with Adenosylcobalamin (Coenzyme B12), but remember: it is extremely light-sensitive. Exposure to standard lab lighting for even 20 minutes can cleave the Co-C bond, rendering the mutase inactive.
Q: Is MIA toxic to the cells? A: Moderately. Like many organic acids, it acts as an uncoupler at low pH. Maintaining the fermentation pH near neutral (7.2–7.4) keeps the acid in its dissociated salt form, reducing membrane toxicity and allowing higher titers.
References
-
Alhapel, A., et al. (2006). Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proceedings of the National Academy of Sciences, 103(33), 12341–12346. Link
-
Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology, 57(3), 263–273. Link
-
Kung, H. F., & Stadtman, T. C. (1971). Nicotinic Acid Metabolism VI.
-methyleneglutarate mutase ( -dependent) and methylitaconate isomerase.[7] Journal of Biological Chemistry, 246, 3378-3388.[7] Link -
Edwards, T., et al. (2020). Isolation and characterisation of a novel nicotinate-degrading bacterium. Scientific Reports, 10, 1-12. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by coenzyme B(12)-dependent 2-methyleneglutarate mutase from Eubacterium barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coenzyme B12-dependent 2-methyleneglutarate mutase from Clostridium barkeri. Protection by the substrate from inactivation by light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENZYME - 5.3.3.6 methylitaconate Delta-isomerase [enzyme.expasy.org]
- 7. enzyme-database.org [enzyme-database.org]
Technical Support Note: Aqueous Stability of Methylitaconic Acid (MIA)
This guide functions as a Tier 3 Technical Support Document designed for analytical chemists and metabolic researchers working with Methylitaconic Acid (MIA) . It synthesizes chemical principles with practical handling protocols.
Executive Summary
Methylitaconic acid (MIA) exhibits high stability in acidic to neutral aqueous solutions (pH 2.0 – 7.0) at ambient temperatures. The primary stability risks are pH-dependent isomerization under alkaline conditions (pH > 9.0) and thermal decarboxylation under extreme heat.
For accurate quantification and storage:
-
Optimal Storage: pH 3.0 – 6.0 at 4°C.
-
Critical Risk: Prolonged exposure to pH > 9.0 induces irreversible migration of the exocyclic double bond.
-
Analysis: Use acidified mobile phases (pH < 2.5) to suppress ionization during HPLC.
Chemical Speciation & Stability Mechanism
To troubleshoot stability, one must understand the protonation state of MIA. Like its parent compound Itaconic Acid, MIA is a dicarboxylic acid.[1] Its stability is governed by the electrophilicity of its double bond, which changes based on the ionization of the neighboring carboxyl groups.
pKa and Protonation States
MIA possesses two ionizable carboxyl groups. While specific experimental pKa values for MIA are rare in open literature, they follow the structural logic of alkyl-substituted itaconic/succinic acids:
-
pKa₁ (~3.8): Deprotonation of the carboxyl group distal to the double bond.
-
pKa₂ (~5.5): Deprotonation of the carboxyl group conjugated with the double bond.
Degradation Pathways
-
Isomerization (Alkaline Stress): At high pH, the formation of the dianion reduces the activation energy for the migration of the exocyclic double bond (terminal) to an internal position, forming thermodynamically more stable isomers (analogs of Citraconic/Mesaconic acid).
-
Polymerization: Rare in dilute aqueous solutions but possible in concentrated stocks (>1 M) if radical initiators (light, peroxides) are present.
Visualization: Stability Logic Flow
The following diagram illustrates the decision logic for handling MIA based on pH environments.
Caption: Decision matrix for Methylitaconic Acid handling based on solution pH.
Stability Reference Matrix
Use this table to determine the suitability of your experimental conditions.
| pH Range | Dominant Species | Stability Status | Primary Risk | Recommended Action |
| < 2.0 | H₂A (Neutral) | High | Precipitation | Ensure concentration < 10 mg/mL; use for HPLC mobile phase. |
| 2.0 – 4.0 | H₂A ⇌ HA⁻ | High | None | Ideal for long-term storage at -20°C. |
| 4.0 – 7.5 | HA⁻ ⇌ A²⁻ | High | Microbial Growth | Sterile filter (0.22 µm); stable for biological assays. |
| 7.5 – 9.0 | A²⁻ (Dianion) | Moderate | Slow Isomerization | Prepare fresh; keep on ice. |
| > 9.0 | A²⁻ (Dianion) | Low | Rapid Isomerization | Avoid storage. Neutralize immediately after extraction. |
Validated Analytical Protocol (HPLC)[2][3]
To verify the stability of your MIA stock, use this self-validating HPLC method. This protocol relies on acidic suppression to retain the hydrophilic acid on a hydrophobic column.
Method Parameters[2][4][5][6][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) or Organic Acid Column (Bio-Rad Aminex HPX-87H).
-
Mobile Phase: 0.1% Phosphoric Acid or 5 mM Sulfuric Acid in Water (Isocratic).
-
Why? Low pH suppresses ionization (keeps MIA as H₂A), increasing interaction with the stationary phase.
-
-
Flow Rate: 1.0 mL/min (C18) or 0.6 mL/min (Aminex).
-
Detection: UV at 210 nm .
-
Why? The carbonyl and C=C double bond absorb strongly here.
-
-
Temperature: 35°C.
Workflow Visualization
Caption: Analytical workflow ensuring consistent retention times by standardizing protonation state.
Troubleshooting & FAQs
Q1: My MIA standard peak is splitting into two small peaks after storage at pH 10. What happened? A: You have likely induced base-catalyzed isomerization . The exocyclic double bond has migrated to form internal isomers (analogs of mesaconic/citraconic acid). These isomers are thermodynamically more stable but biologically distinct. Solution: Prepare fresh standards and maintain pH < 8.
Q2: Can I autoclave aqueous MIA solutions? A: Not recommended. While MIA is relatively thermally stable, the high temperature (121°C) combined with pressure can induce decarboxylation or polymerization, especially if the pH is not strictly controlled. Solution: Use 0.22 µm sterile filtration.
Q3: I am extracting MIA from cell lysate. The recovery is low. A: Check your extraction pH. Organic acids like MIA extract poorly into organic solvents (like ethyl acetate) if they are ionized. Solution: Acidify the lysate to pH < 2.0 (using HCl or H₂SO₄) before adding the organic solvent to drive MIA into the protonated, uncharged (H₂A) state.
Q4: Is MIA soluble in pure water? A: Yes, but with limits. Unlike Itaconic acid (solubility ~80g/L), the methyl group on MIA increases hydrophobicity. Expect solubility around 40-50 g/L. If you see turbidity at high concentrations in acidic water, sonicate or slightly raise the pH to 4.0 to generate the mono-anion (HA⁻), which is highly soluble.
References
-
PubChem. (n.d.). Itaconic Acid (Compound Summary).[1][2][3][4] National Library of Medicine. Retrieved February 9, 2026, from [Link]
-
Gils, P. S., Ray, D., & Sahoo, P. K. (2010).[5] Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. Analytical Chemistry: An Indian Journal, 9(3), 355-362.[5] [Link]
-
Babidge, P. J., & Babidge, W. J. (1994).[6] Determination of methylmalonic acid by high-performance liquid chromatography. Analytical Biochemistry, 216(2), 424-426.[6] [Link] (Note: Cited for extraction/detection methodologies of structurally related methyl-dicarboxylic acids).
-
Okuda, T., et al. (2020).[7] Itaconic acid derivatives: structure, function, biosynthesis, and perspectives.[8] Applied Microbiology and Biotechnology. [Link]
Sources
- 1. Itaconic acid - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. ichp.vot.pl [ichp.vot.pl]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Determination of methylmalonic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methylitaconic Acid (MIA) Recovery
Introduction: The "Polarity Trap" in Dicarboxylic Acid Extraction
Low recovery of methylitaconic acid (MIA) is rarely a result of operator error; it is almost always a thermodynamic limitation of the chosen solvent system. MIA, like its structural analog itaconic acid, is a hydrophilic dicarboxylic acid. In standard physical liquid-liquid extraction (LLE) using solvents like ethyl acetate or hexane, the partition coefficient (
To achieve high recovery (>90%), you must likely transition from Physical Extraction to Reactive Extraction . This guide diagnoses your current failure mode and provides the protocol for amine-based reactive extraction.
Part 1: Diagnostic Decision Tree
Before altering your protocol, trace your workflow through this logic gate to identify the bottleneck.
Figure 1: Diagnostic logic for identifying the root cause of low MIA recovery.
Part 2: Troubleshooting Guides & FAQs
Module A: The Chemistry of Failure (Physical Extraction)
Q: I am using Ethyl Acetate at pH 2.0, but my recovery is stuck at 40%. Why?
A: You are fighting thermodynamics. Methylitaconic acid contains two carboxylic acid groups. Even when fully protonated (pH 2.0), the molecule remains highly polar due to hydrogen bonding with water. Ethyl acetate is a "physical" solvent—it relies on simple solubility.
-
The Problem: The distribution coefficient (
) of MIA in ethyl acetate is low. You would need 5–10 sequential extractions to approach 90% recovery, which dilutes your product and wastes solvent. -
The Fix: Switch to Reactive Extraction . You need a carrier (extractant) that chemically complexes with the acid to pull it into the organic phase.
Module B: Implementing Reactive Extraction (The Solution)
Q: What is Reactive Extraction, and how do I set it up for MIA?
A: Reactive extraction uses an amine-based extractant (like Tri-n-octylamine, TOA) dissolved in a diluent.[1] The amine acts as a base, forming an acid-amine complex with MIA at the interface, effectively "dragging" it into the organic layer.
Protocol: Standardized Reactive Extraction Workflow
-
Extractant: Tri-n-octylamine (TOA) or Tri-n-butyl phosphate (TBP).
-
Diluent: 1-Octanol (Active) or MIBK. Avoid non-polar diluents like hexane unless using a modifier.
-
Ratio: 0.5 mol/kg TOA in 1-Octanol.
Experimental Comparison of Solvent Systems:
| Solvent System | Mechanism | Est.[2][3] Efficiency | Pros | Cons |
| Ethyl Acetate | Physical | Low (<40%) | Cheap, volatile | Poor recovery, high solvent usage |
| Hexane | Physical | Very Low (<5%) | Non-polar | Completely ineffective for dicarboxylic acids |
| TOA + Hexane | Reactive | Low-Med (40-60%) | Selective | Third Phase Formation (amine complex precipitates) |
| TOA + 1-Octanol | Reactive | High (>90%) | High capacity | High boiling point (hard to evaporate) |
| TBP + Dodecane | Reactive | Med-High (70-80%) | Stable | TBP is harder to strip than amines |
Q: I tried adding TOA to hexane, but a third, oily layer formed. What happened?
A: You encountered Third Phase Formation . The MIA-TOA complex is polar. Hexane is non-polar. The complex is not soluble in water and not soluble in hexane, so it forms a third, middle layer.
-
Correction: You must use an "Active Diluent" (like 1-Octanol, Chloroform, or MIBK) or add a "Modifier" (like Isodecanol) to the hexane to solvate the complex.
Module C: Operational Challenges (Emulsions & pH)
Q: My fermentation broth formed a stable emulsion. How do I break it?
A: Fermentation broths contain proteins and cell debris that act as surfactants.
-
Step 1 (Pre-treatment): You must centrifuge or filter (0.22 µm) the broth before extraction.
-
Step 2 (Thermal): Heat the mixture to 40°C during extraction. This lowers viscosity and increases the settling rate.
-
Step 3 (Chemistry): If using reactive extraction, the amine itself can sometimes stabilize emulsions. Ensure your phase ratio (Organic:Aqueous) is 1:1 or higher.
Q: What is the optimal pH for extraction?
A: This is the most critical parameter.
-
Physical Extraction: pH must be < pKa1 (approx 3.8). Target pH 2.0 to ensure MIA is fully protonated (
form). -
Reactive Extraction: Can operate slightly higher (pH < pKa2), but generally, pH 2.0–3.0 is optimal. If the pH is neutral (pH 7), the amine cannot protonate to form the ion-pair complex, and extraction will fail.
Module D: Back-Extraction (Stripping)
Q: I extracted the MIA into the TOA/Octanol phase, but now I can't get it out. Evaporation isn't working.
A: You cannot evaporate 1-Octanol easily (b.p. 195°C), and the MIA-TOA complex is thermally stable. You must chemically "strip" the acid.
-
The Swing Mechanism: The amine holds the acid at low pH. To release it, you must swing the pH to high (alkaline) or very high temperature.
-
Protocol:
-
Mix the Organic Phase (containing MIA) with an aqueous solution of Trimethylamine (TMA) or NaOH (1.0 M).
-
The high pH deprotonates the amine, breaking the complex.
-
MIA moves back into the aqueous phase as a salt.
-
For TMA: You can thermally decompose the TMA-MIA salt to recover pure acid crystals.[4]
-
References
-
Reactive Extraction Mechanisms: Datta, D., & Kumar, S. (2012).[5] Reactive extraction of itaconic acid using tri-n-butyl phosphate and tri-n-octylamine in different diluents. Journal of Chemical & Engineering Data.
-
Diluent Effects & Toxicity: Krzyzaniak, A., et al. (2014). Integrated process development of a reactive extraction concept for itaconic acid. Chemical Engineering and Processing: Process Intensification.
-
Fermentation Downstream Processing: Hevekerl, A., et al. (2014). Reactive extraction of itaconic acid from Ustilago maydis fermentation broth. Journal of Chemical Technology & Biotechnology.
-
pKa & Acid Properties (Analog Data): PubChem. (n.d.). Itaconic Acid Compound Summary.
Sources
Technical Support Center: High-Purity Methylitaconic Acid (MIA) Synthesis
Topic: Minimizing byproduct formation during methylitaconic acid synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Format: Troubleshooting Guides, FAQs, and Technical Directives Version: 2.1 (Current as of 2024)
Core Directive: The Isomerization Trap
Executive Summary: Whether synthesizing Methylitaconic Acid (MIA) via biological fermentation (Ustilago spp.) or chemical synthesis (Stobbe condensation), the primary adversary is not decomposition, but isomerization .
MIA (2-methylene-3-methylsuccinic acid) exists in a fragile thermodynamic equilibrium with its isomers: Citraconic Acid (methylmaleic acid) and Mesaconic Acid (methylfumaric acid). The terminal double bond of MIA is kinetically stable but thermodynamically less favorable than the internal conjugated double bonds of its isomers.
The Golden Rule:
Any process step involving high heat (>60°C) combined with strong acid (pH < 2) will irreversibly shift the equilibrium toward Mesaconic acid (the thermodynamic sink).
Chemical Synthesis: Stobbe Condensation Protocol
Methodology: Condensation of Diethyl Succinate with Acetaldehyde (or Acetone for dimethyl derivatives).
Troubleshooting Guide: Chemical Route
| Symptom | Probable Cause | Technical Intervention |
| High levels of Citraconic/Mesaconic Acid | Thermal Isomerization during workup. | Protocol Adjustment: Avoid distillation of the free acid. Use lyophilization or vacuum concentration at <40°C. If acidification is required, use weak acids (e.g., oxalic acid) or ion-exchange resins at controlled temperatures. |
| Low Yield (Stobbe Step) | Self-Condensation of the aldehyde/ketone.[1] | Dosing Control: Do not mix reagents all at once. Add the aldehyde slowly (dropwise) to the mixture of succinate and base (NaH or t-BuOK) to keep its instantaneous concentration low, favoring the cross-condensation. |
| "Gummy" or Polymerized Product | Radical Polymerization of the terminal alkene. | Stabilization: Add a radical inhibitor (e.g., MEHQ or BHT at 50-100 ppm) to the reaction mixture and workup solvents. Exclude light during the final crystallization steps. |
| Incomplete Hydrolysis (Mono-esters) | Steric Hindrance in the half-ester intermediate. | Saponification: The half-ester formed in Stobbe is sterically hindered. Ensure the saponification step (NaOH/H₂O) is refluxed sufficiently (4-6 hours) before the final acidification. |
Visualizing the Isomerization Threat
The following diagram illustrates the thermodynamic "sink" you must avoid.
Figure 1: The Isomerization Landscape. Note that Mesaconic acid is the "Thermodynamic Sink"—once formed, it is difficult to revert to MIA.
Biological Synthesis: Fermentation & Recovery
Methodology: Fermentation using Ustilago maydis or engineered Aspergillus.
Troubleshooting Guide: Downstream Processing (DSP)
| Symptom | Probable Cause | Technical Intervention |
| Co-elution of Itaconic Acid (IA) | Metabolic Competition. IA and MIA are structurally similar. | Strain Engineering: Use a strain with deleted mtt1 (mitochondrial transporter) or specific cluster optimization to suppress IA. Purification: Use Hydrophobic Interaction Chromatography (HIC) rather than standard ion exchange, as the methyl group on MIA makes it slightly more hydrophobic than IA. |
| Brown/Black Broth | Maillard Reactions or oxidation of phenolics. | Clarification: Pre-treat broth with activated carbon (1-3% w/v) at neutral pH before acidification. This removes color bodies that might co-crystallize with MIA. |
| Crystal Twinning / Low Purity | Impurity Inclusion (Glycolipids). | Solvent Wash: Ustilago produces glycolipids (ustilagic acid). Perform an ethyl acetate extraction on the cell-free broth before crystallization to remove these lipid impurities. |
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a split in the vinyl proton signals?
-
Diagnosis: This is the hallmark of Isomerization .
-
Explanation: Pure MIA shows two distinct singlets (or narrow doublets) for the terminal methylene protons (
~5.7 and ~6.3 ppm). If you see a quartet or complex splitting around 6.8-7.0 ppm, you have formed Citraconic or Mesaconic acid (internal alkene). -
Fix: Check your evaporation temperature. If you used a rotovap >50°C with acidic filtrate, you isomerized the product. Repeat using lyophilization.
Q2: Can I distill Methylitaconic Acid to purify it?
-
Verdict: NO.
-
Reasoning: MIA has a high boiling point. Heating it to the required temperature (even under high vacuum) provides sufficient activation energy to migrate the double bond into the conjugated position (Mesaconic acid) or dehydrate it to the anhydride, which also isomerizes.
-
Alternative: Use Recrystallization .
-
Solvent System: Water/Ethanol (90:10) or pure water with slow cooling.
-
Seed Crystals: Essential to prevent oiling out.
-
Q3: My reaction yield is 85%, but purity is only 60%. Where is the rest?
-
Analysis: If the "rest" is not starting material, it is likely Oligomers .
-
Context: MIA is a monomer. In concentrated solutions, especially if acidic and warm, it can undergo spontaneous radical homopolymerization.
-
Detection: Check the baseline of your NMR. Broad "humps" in the aliphatic region suggest oligomers.
-
Prevention: Keep solutions dilute during workup and always add a stabilizer (MEHQ) if storing the crude liquid intermediate.
Experimental Protocol: Optimized Stobbe Synthesis of MIA
Objective: Synthesis of
-
Preparation:
-
Flask: Flame-dried, Argon atmosphere.
-
Reagents: Diethyl succinate (1.0 eq), Acetaldehyde (1.1 eq), Potassium tert-butoxide (t-BuOK, 1.2 eq).
-
Solvent: Anhydrous THF (0.5 M concentration).
-
-
Condensation (The "Cold" Approach):
-
Suspend t-BuOK in THF and cool to 0°C .
-
Mix Diethyl succinate and Acetaldehyde in a separate dropping funnel.
-
Add the mixture dropwise over 2 hours. Crucial: Keeping temperature low prevents self-condensation of acetaldehyde.
-
Stir at room temperature for 12 hours.
-
-
Hydrolysis (The "Gentle" Saponification):
-
Concentrate the intermediate (half-ester) under reduced pressure.
-
Redissolve in 10% NaOH (aq).
-
Reflux for 4 hours. Note: Reflux is necessary here to break the hindered ester, but the salt form is stable against isomerization.
-
-
Acidification & Isolation (The "Danger Zone"):
-
Cool the alkaline solution to 4°C (Ice bath).
-
Acidify slowly with 6M HCl to pH 2.0, maintaining internal temp <10°C.
-
Immediate extraction with Ethyl Acetate (3x).
-
Dry organic layer over MgSO₄. Add 50 ppm MEHQ.
-
Evaporate solvent at <35°C .
-
-
Purification:
-
Recrystallize from minimal warm water (50°C)
4°C overnight.
-
References
-
Stobbe Condensation Mechanism & Scope
-
Biological Production & Isomer Analysis
- Title: Biotechnological production of itaconic acid and its deriv
- Source: Applied Microbiology and Biotechnology.
-
URL:[Link]
-
Isomerization Thermodynamics
-
Purification Strategies
Sources
Technical Support Center: Polymerization of Methylitaconic Acid and its Derivatives
Welcome to the technical support center for the polymerization of methylitaconic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile, bio-based monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance.
The polymerization of itaconic acid and its esters, such as methylitaconic acid, presents unique challenges primarily due to steric hindrance from the bulky carboxylic acid or ester groups attached to the vinylidene moiety.[1][2] This steric hindrance can lead to slow polymerization rates, low monomer conversion, and poor control over the molecular weight and architecture of the resulting polymer.[3][4] This guide provides practical solutions and detailed protocols to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my methylitaconic acid polymerization showing low to no conversion?
A1: Low conversion in methylitaconic acid polymerization is a common issue and can be attributed to several factors, primarily stemming from the monomer's structure. The two ester groups create significant steric hindrance, which impedes the approach of the growing polymer chain to the monomer's double bond.[5] This results in a very low propagation rate coefficient.[4] Additionally, at elevated temperatures (typically above 60°C), a depropagation equilibrium becomes significant, further limiting monomer conversion.[4] Chain transfer reactions to the monomer can also occur, leading to the formation of stable, less reactive allylic radicals, which can slow down or terminate the polymerization process.[1]
To address this, consider the following:
-
Monomer Purity: Ensure your methylitaconic acid is free from impurities, particularly inhibitors that may be present from synthesis or storage.
-
Initiator Concentration: While counterintuitive, using a moderately high initiator concentration can sometimes be necessary for itaconic acid derivatives in free-radical polymerization to overcome the slow propagation rate.[1]
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures increase the rate of initiation, they also favor depropagation.[4]
-
Controlled Radical Polymerization (CRP): Switching to a controlled radical polymerization technique like RAFT or ATRP is often the most effective solution.[1]
Q2: I'm observing a broad molecular weight distribution (high polydispersity index, PDI) in my polymethylitaconate. What's causing this?
A2: A high polydispersity index (PDI) in free-radical polymerization of methylitaconic acid is expected due to the inherent lack of control over termination and transfer reactions.[1] The slow propagation rate combined with various side reactions, such as chain transfer to the monomer or solvent, leads to the formation of polymer chains of varying lengths.[4]
To achieve a narrower molecular weight distribution (lower PDI), the use of controlled radical polymerization (CRP) techniques is highly recommended.[1] Both Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can provide excellent control over the polymerization of itaconic acid derivatives, leading to polymers with predictable molecular weights and low PDIs (typically between 1.2 and 1.8).[1]
Q3: Can I use anionic polymerization for methylitaconic acid?
A3: While anionic polymerization has been reported for itaconic acid derivatives, it is generally challenging.[1] The presence of two ester groups makes the monomer susceptible to side reactions with anionic initiators. Furthermore, like other controlled polymerization techniques, anionic polymerization requires stringent reaction conditions, including the complete absence of water and other protic impurities.[6] For these reasons, controlled radical polymerization techniques are often more practical and versatile for these monomers.
Q4: Are there alternative approaches to bypass the steric hindrance of the itaconate structure?
A4: Yes, a novel approach involves chemically modifying the itaconic acid monomer to create a more reactive species. One successful strategy is to convert the itaconic acid into a methacrylate-functionalized monomer.[7] This new monomer combines the renewable nature of itaconic acid with the more favorable polymerization kinetics of methacrylates, allowing for high conversions and well-defined polymers using various controlled radical polymerization methods.[7]
Troubleshooting Guides
Issue 1: Low Polymer Yield and Monomer Conversion
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky ester groups on the methylitaconic acid monomer hinder the approach of the growing polymer chain, leading to a slow propagation rate.[5] | Switch to a controlled radical polymerization (CRP) technique such as RAFT or ATRP. These methods can better manage the reactivity of sterically hindered monomers.[1] |
| Depropagation | At higher temperatures, the polymerization can reach an equilibrium where the rate of depropagation (the polymer chain breaking off a monomer unit) becomes significant, limiting the final conversion.[4] | Carefully optimize the reaction temperature. For free-radical polymerization, temperatures above 60°C can significantly increase depropagation.[4] |
| Chain Transfer | Chain transfer to the monomer can form a stable, less reactive allylic radical, effectively terminating a growing chain and reducing the overall polymerization rate.[1] | Increase the initiator concentration in free-radical systems or utilize a CRP technique where chain transfer is minimized. |
| Inhibitor Presence | Residual inhibitors from monomer synthesis or storage can quench radicals and prevent polymerization. | Purify the monomer before use, for example, by passing it through a column of basic alumina. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity
| Potential Cause | Explanation | Recommended Solution |
| Conventional Free-Radical Polymerization (FRP) | FRP lacks a mechanism to control the growth of individual polymer chains, leading to a broad distribution of molecular weights.[1] | Employ a controlled radical polymerization (CRP) method like RAFT or ATRP. These techniques allow for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[1] |
| Side Reactions | Chain transfer and termination reactions in FRP occur randomly, contributing to the broad molecular weight distribution.[1] | CRP techniques minimize the impact of these side reactions, leading to more uniform polymer chains. |
| Incorrect Initiator/Catalyst Concentration | In CRP, the ratio of monomer to initiator (and catalyst in ATRP) is critical for controlling the molecular weight. | Carefully calculate and measure the concentrations of all reactants according to the desired degree of polymerization. |
Detailed Experimental Protocols
Protocol 1: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Dimethyl Itaconate
This protocol provides a general procedure for the RAFT polymerization of dimethyl itaconate (a common methylitaconic acid derivative) to achieve a well-defined polymer.
Materials:
-
Dimethyl itaconate (DMI), purified
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
A radical initiator (e.g., AIBN or a derivative like AIBME)[8]
-
An appropriate solvent (e.g., DMSO, Cyrene, or toluene)[9][10]
-
Schlenk flask and line
-
Nitrogen or Argon source
Procedure:
-
Purification of Monomer: Purify the dimethyl itaconate by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of dimethyl itaconate, the RAFT agent, and the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiator Addition: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar) and add the radical initiator.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-90°C) and stir for the specified reaction time.[11] The optimal temperature will depend on the initiator and solvent used.
-
Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Purification: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Dimethyl Itaconate
This protocol outlines a general method for the ATRP of dimethyl itaconate.
Materials:
-
Dimethyl itaconate (DMI), purified
-
A copper(I) catalyst (e.g., CuBr)
-
A ligand (e.g., 4,4′-dinonyl-2,2′-bipyridyl, dNbpy)[8]
-
An initiator with a halogen atom (e.g., ethyl α-bromoisobutyrate)
-
A solvent (e.g., anisole or toluene)
-
Schlenk flask and line
-
Nitrogen or Argon source
Procedure:
-
Monomer and Solvent Preparation: Purify the dimethyl itaconate as described in the RAFT protocol. Ensure the solvent is anhydrous.
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add the copper(I) catalyst and the ligand. Add the solvent and stir until the catalyst complex is formed (indicated by a color change).
-
Addition of Monomer and Initiator: Add the purified dimethyl itaconate and the initiator to the flask via a degassed syringe.
-
Degassing: Perform several freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 80-110°C).
-
Monitoring: Track the progress of the polymerization by taking aliquots at regular intervals for analysis by ¹H NMR and GPC.
-
Work-up: After reaching the target conversion, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Diagram 1: The Challenge of Steric Hindrance in Itaconate Polymerization
Caption: Steric hindrance from bulky ester groups impedes polymerization.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low monomer conversion.
Diagram 3: Simplified Mechanism of RAFT Polymerization
Caption: Key steps in RAFT polymerization for controlled polymer growth.
References
-
Sollka, L., & Lienkamp, K. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives: Toward Functional Polymers with Controlled Molar Mass Distribution and Architecture. Macromolecular Rapid Communications, 42(3), 2000539. [Link]
-
Sang, M., et al. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry, 12(21), 3125-3135. [Link]
- Farmer, T. J., et al. (2015).
-
Stawski, D., & Połowiński, S. (2003). Polymerization of itaconic acid. Polimery, 48(11-12), 794-798. [Link]
- Liu, J., et al. (2018). Effect of the steric hindrance on the active centers.
-
Xue, Y., et al. (2021). Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization. Chemical Science, 12(28), 9643-9649. [Link]
-
Li, Y., et al. (2022). Reverse atom transfer radical polymerization of dimethyl itaconate initiated by a new azo initiator: AIBME. RSC Advances, 12(22), 13936-13943. [Link]
-
Schröder, K., et al. (2021). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. ACS Polymers Au, 1(1), 28-39. [Link]
-
van der Westhuizen, I., et al. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]
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Hill, E. M., & Bar-Ziv, E. (2020). Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. ACS Macro Letters, 9(10), 1466-1472. [Link]
- Peterson, A. M., et al. (2016).
-
Esfehani, E. N., et al. (2019). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry, 10(14), 1786-1795. [Link]
-
Beuermann, S., et al. (2023). Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. Polymers, 15(6), 1386. [Link]
- Pérez-Salinas, M., et al. (2017). Synthesis and physicochemical characterization of branched poly(monomethyl itaconate). Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2375-2384.
- Jeelani, I. (2019). How to overcome Steric Hindrance?.
-
Topham, P. D., et al. (2020). RAFT solution polymerisation of bio-based γ-methyl-α-methylene-γ-butyrolactone in DMSO and Cyrene. Chemical Communications, 56(73), 10702-10705. [Link]
-
Kairytė, A., et al. (2023). Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters. Polymers, 15(23), 4567. [Link]
- Orozco-Gonzalez, Y., et al. (2013). Synthesis, characterization and liquid crystalline behavior of poly(monomethyl itaconate)s with new pendant cholesterol moieties. Journal of Polymer Research, 20(10), 263.
- Weatherston, J. D., et al. (2021). Bulking Up: The Impact of Polymer Sterics on Emulsion Stability. Langmuir, 37(34), 10246-10255.
-
dos Santos, A. M., et al. (2019). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Polymers, 11(10), 1599. [Link]
-
D'hooge, D. R., et al. (2016). Free-Radical Homopolymerization Kinetics of Biobased Dibutyl Itaconate. Macromolecules, 49(21), 8096-8106. [Link]
-
Zhang, L., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press. [Link]
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Zhang, L., et al. (2016). Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). Atlantis Press. [Link]
-
Lipomi, D. (2017, April 25). Ep9 Cationic and Anionic Polymerization [Video]. YouTube. [Link]
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Technical Support Center: Improving Detection Limits for Methylitaconic Acid in Complex Media
Welcome to the technical support center for the analysis of methylitaconic acid. This resource is designed for researchers, scientists, and drug development professionals who are working to quantify methylitaconic acid in complex biological matrices such as plasma, serum, cell culture supernatants, and fermentation broths. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the sensitivity and reliability of your analytical methods.
Introduction: The Challenge of Methylitaconic Acid Detection
Methylitaconic acid is a metabolite of interest in various fields, including immunology and metabolic research. However, its accurate quantification in complex biological samples presents several analytical hurdles. These challenges often include:
-
Low physiological concentrations: Endogenous levels of methylitaconic acid can be very low, requiring highly sensitive detection methods.
-
Isomeric interference: Methylitaconic acid is an isomer of itaconic acid, and their structural similarity can make chromatographic separation difficult.[1]
-
Matrix effects: Components of biological samples (e.g., salts, proteins, lipids) can interfere with the ionization of methylitaconic acid in mass spectrometry, leading to ion suppression or enhancement.[2][3]
-
Analyte stability: The stability of methylitaconic acid in biological samples during collection, storage, and processing is a critical consideration.[4]
This guide provides practical solutions and in-depth explanations to help you navigate these challenges and improve your detection limits.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: I am experiencing low recovery of methylitaconic acid from my plasma samples. What can I do to improve this?
A1: Low recovery is a common issue and can often be traced back to the sample preparation and extraction steps. Here are several strategies to consider:
-
Protein Precipitation: For plasma or serum samples, efficient protein removal is crucial. A "plasma crash" using cold acetonitrile or methanol is a common starting point.[5] For enhanced precipitation and analyte stability, consider adding 1% formic acid to your sample before adding the organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and improve recovery compared to simple protein precipitation.[7][8] For an acidic compound like methylitaconic acid, an anion-exchange SPE cartridge is recommended.[9][10]
-
Expert Tip: Ensure proper conditioning of the SPE cartridge and optimize the pH of your loading and elution buffers. The pH should be adjusted to ensure the analyte is in the correct ionic state for binding and elution.
-
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating organic acids from aqueous matrices.[11] The choice of solvent is critical and may require some optimization.
Troubleshooting Low Recovery:
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Increase the ratio of organic solvent to sample; ensure thorough vortexing and adequate centrifugation time/speed.[5] |
| Suboptimal SPE Procedure | Re-evaluate the SPE sorbent, loading conditions (pH), wash steps, and elution solvent.[12] |
| Analyte Degradation | Minimize freeze-thaw cycles and keep samples on ice during processing. |
| Incomplete Elution | Increase the volume or strength of the elution solvent.[12] |
Chromatography & Isomer Separation
Q2: I'm having trouble separating methylitaconic acid from itaconic acid. What chromatographic conditions should I be using?
A2: The separation of these isomers is critical for accurate quantification. Here are some key considerations for your liquid chromatography (LC) method:
-
Column Chemistry: A C18 reversed-phase column is a common choice for the separation of small organic acids.[13] Consider a column with a smaller particle size (e.g., sub-2 µm) for improved resolution.
-
Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically effective.[14] The gradient allows for the separation of compounds with different polarities.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution.
Expert Tip: A shallow gradient at the beginning of the run can often enhance the separation of early-eluting isomers.
Mass Spectrometry & Detection
Q3: My signal intensity for methylitaconic acid is very low, even when I can see a chromatographic peak. How can I improve my MS signal?
A3: Low signal intensity in mass spectrometry can be due to a variety of factors. Here's a systematic approach to troubleshooting:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic compounds like methylitaconic acid.
-
MS/MS Transitions (MRM): For tandem mass spectrometry (MS/MS), optimizing the multiple reaction monitoring (MRM) transitions is crucial for sensitivity and specificity.[15] This involves selecting the optimal precursor ion and fragment ions.
-
Matrix Effects: As mentioned earlier, matrix components can suppress the ionization of your analyte.[16] To assess matrix effects, you can perform a post-column infusion experiment or compare the signal of the analyte in a clean solvent versus a sample matrix.[2] If matrix effects are significant, further optimization of your sample preparation is necessary.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification.[17][18][19] A SIL internal standard will co-elute with the analyte and experience similar matrix effects, thus correcting for variations in ionization and recovery.
Troubleshooting Low MS Signal:
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Confirm you are using the correct ionization mode (negative ESI). |
| Poor MRM Transitions | Optimize precursor and product ions for maximum signal intensity.[15] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[2] |
| No Internal Standard | Incorporate a stable isotope-labeled internal standard for reliable quantification.[17] |
Derivatization for GC-MS
Q4: I am considering using Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis. Is derivatization necessary for methylitaconic acid?
A4: Yes, derivatization is generally required for the analysis of polar and non-volatile compounds like methylitaconic acid by GC-MS.[20][21] Derivatization increases the volatility of the analyte, making it suitable for gas chromatography.
-
Common Derivatization Reagents:
-
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group.[22]
-
Alkylation: This involves the addition of an alkyl group. For example, using butanol and an acid catalyst can form butyl esters.[9]
-
Methoximation followed by Silylation: This two-step process can be beneficial for compounds with keto groups to prevent the formation of multiple derivatives.[23]
-
Expert Tip: When developing a derivatization method, it's important to optimize the reaction time, temperature, and reagent concentration to ensure complete derivatization and avoid the formation of byproducts.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Methylitaconic Acid in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in negative mode with optimized MRM transitions.
-
Protocol 2: GC-MS Analysis of Methylitaconic Acid with Derivatization
-
Sample Extraction (LLE):
-
To 100 µL of sample, add an internal standard and acidify with HCl.
-
Extract with 500 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of MSTFA and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
References
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Heinrich, P. (2022). Response to "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate. Available at: [Link]
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- Mineva, E. M., et al. (2009). An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys. Analytical and Bioanalytical Chemistry, 394(8), 2139–2145.
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The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available at: [Link]
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ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Available at: [Link]
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- Tian, Y., et al. (2025). Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots. Clinica Chimica Acta, 583, 111013.
- Parvaneh, L., et al. (2014). Methylmalonic Acidemia Diagnosis by Laboratory Methods.
- Grenda, K., et al. (2021). Isomerization of itaconic acid, mesaconic acid, and citraconic acid. Polymers, 13(16), 2736.
- Hunneman, D. H., et al. (1991). Development of a stable isotope dilution GCMS assay for mevalonic acid and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection. Clinica Chimica Acta, 202(1-2), 145–154.
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- Kato, H., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 824.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Wierckx, N., et al. (2018). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid.
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IonSource. (2016). Sample Preparation for PK//MS Analysis. Available at: [Link]
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University of Tartu. (2016). Practical evaluation of matrix effect, recovery and process efficiency. YouTube. Available at: [Link]
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IsoLife. (n.d.). Internal Standards in metabolomics. Available at: [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectra of 3-Methylitaconic Acid and Itaconic Acid: A High-Resolution Look at Structural Isomers
In the realm of fine chemicals and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework of compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two closely related dicarboxylic acids: itaconic acid and its methylated analogue, 3-methylitaconic acid. Understanding the subtle yet significant differences in their NMR spectra is crucial for researchers working on their synthesis, characterization, and application.
Unveiling the Structures: Itaconic Acid vs. 3-Methylitaconic Acid
Itaconic acid (2-methylidenebutanedioic acid) is a valuable bio-based platform chemical. Its structure features a terminal double bond conjugated with a carboxylic acid group. 3-Methylitaconic acid (also known as citraconic acid in its cis isomeric form, which is structurally very similar and will be used as a proxy for this guide's spectral data) introduces a methyl group on the double bond, leading to a significant alteration in the electronic environment of the molecule. These structural nuances are vividly reflected in their respective NMR spectra.
Visualizing the Molecular Architectures
To better appreciate the structural distinctions that influence the NMR spectra, let's visualize the molecules.
Caption: Molecular structures of Itaconic Acid and 3-Methylitaconic Acid.
Experimental Data at a Glance: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimentally observed chemical shifts (δ) in parts per million (ppm) for itaconic acid and 3-methylitaconic acid (as its cis-isomer, citraconic acid) in a common NMR solvent, deuterium oxide (D₂O). The use of D₂O is a standard practice for water-soluble compounds like these acids, as it eliminates the large solvent proton signal that would otherwise obscure the analyte's signals.[1]
Table 1: ¹H NMR Spectral Data (D₂O)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Itaconic Acid | Methylene protons (-CH₂-) | ~3.42 | Singlet |
| Vinylic protons (=CH₂) | ~5.88 and ~6.36 | Singlets | |
| 3-Methylitaconic Acid | Methyl protons (-CH₃) | ~1.91 | Singlet |
| (Citraconic Acid) | Vinylic proton (=CH-) | ~5.60 | Singlet |
Note: The acidic protons of the carboxylic acid groups typically appear as broad signals at δ 10-13 ppm, but are often not observed in D₂O due to rapid exchange with deuterium.
Table 2: ¹³C NMR Spectral Data (D₂O)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Itaconic Acid | Methylene carbon (-CH₂-) | ~44.7 |
| Vinylic carbon (=CH₂) | ~124.8 | |
| Quaternary vinylic carbon (>C=) | ~144.5 | |
| Carboxylic carbons (-COOH) | ~178.6 and ~183.4 | |
| 3-Methylitaconic Acid | Methyl carbon (-CH₃) | ~23.1 |
| (Citraconic Acid) | Vinylic carbon (=CH-) | ~123.1 |
| Quaternary vinylic carbon (>C=) | ~150.7 | |
| Carboxylic carbons (-COOH) | Not available in cited sources |
Behind the Spectrum: A Standardized NMR Protocol
To ensure the reproducibility and accuracy of NMR data, a well-defined experimental protocol is essential. The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic acids.
Caption: A generalized workflow for NMR analysis of organic acids.
Decoding the Data: A Comparative Analysis
The structural differences between itaconic acid and 3-methylitaconic acid give rise to distinct NMR spectra.
¹H NMR Spectrum:
In the ¹H NMR spectrum of itaconic acid , we observe two signals for the vinylic protons at approximately 5.88 and 6.36 ppm.[2] These protons are diastereotopic, meaning they are in different chemical environments, and thus have different chemical shifts. The methylene protons appear as a singlet around 3.42 ppm.
For 3-methylitaconic acid (as citraconic acid), the introduction of the methyl group dramatically changes the spectrum.[3] The two vinylic protons of itaconic acid are replaced by a single vinylic proton, which resonates at a higher field (around 5.60 ppm). This upfield shift is due to the electron-donating effect of the adjacent methyl group. The methyl protons themselves give rise to a new singlet at approximately 1.91 ppm.
¹³C NMR Spectrum:
The ¹³C NMR spectra further highlight the structural differences. In itaconic acid , the methylene carbon is observed around 44.7 ppm, while the two vinylic carbons appear at approximately 124.8 ppm (=CH₂) and 144.5 ppm (>C=).[4] The two carboxylic acid carbons are found in the typical downfield region for such functional groups, around 178.6 and 183.4 ppm.
In 3-methylitaconic acid (as citraconic acid), the methyl carbon signal appears at a characteristic high-field position of about 23.1 ppm.[3] The vinylic carbon attached to the proton (=CH-) is found at a similar position to that in itaconic acid, around 123.1 ppm. However, the quaternary vinylic carbon (>C=) is shifted downfield to approximately 150.7 ppm. This deshielding is a direct consequence of the substitution with a methyl group. The chemical shifts of the carboxylic acid carbons are expected to be in a similar range to those of itaconic acid.
Conclusion: The Power of NMR in Structural Isomer Differentiation
This comparative guide demonstrates the efficacy of NMR spectroscopy in distinguishing between closely related structural isomers like itaconic acid and 3-methylitaconic acid. The presence or absence of a methyl group and its position on the double bond lead to clear and predictable differences in both the ¹H and ¹³C NMR spectra. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectral nuances is indispensable for unambiguous compound identification and quality control.
References
-
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available at: [Link]
-
Citraconic acid | C5H6O4 | CID 643798. PubChem. Available at: [Link]
-
C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical... Doc Brown's Chemistry. Available at: [Link]
Sources
Technical Guide: Distinguishing Methylitaconic Acid from Mesaconic and Citraconic Acids
Executive Summary
Distinguishing Methylitaconic acid (2-methylene-3-methylsuccinic acid) from its structural analogs Mesaconic acid (methylfumaric acid) and Citraconic acid (methylmaleic acid) is a critical analytical challenge in metabolic engineering and drug discovery.
While often grouped together in metabolic studies (e.g., Mycobacterium tuberculosis carbon metabolism or Vitamin B12-dependent pathways), they differ fundamentally in carbon count and saturation.
-
The "Smoking Gun": Methylitaconic acid is a C6 compound with a saturated methyl group. Mesaconic and Citraconic acids are C5 isomers with a vinylic methyl group.
-
Best Method: 1H NMR provides the most definitive structural proof by distinguishing the exocyclic methylene protons (Methylitaconic) from the internal vinylic protons (Mesaconic/Citraconic).
-
Rapid Screening: LC-MS easily separates them by mass (MW 144 vs. 130), provided the instrument resolution avoids confusion with other C6 isomers.
Structural & Chemical Analysis
Understanding the structural topology is the prerequisite for selecting the correct analytical method.
| Compound | Common Name | Structure Description | Formula | MW ( g/mol ) | Key Feature |
| Methylitaconic Acid | 2-methylene-3-methylsuccinic acid | C6H8O4 | 144.13 | Exocyclic double bond (=CH2) + Saturated Methyl | |
| Mesaconic Acid | Methylfumaric acid | (E)-2-methylbut-2-enedioic acid | C5H6O4 | 130.10 | Internal double bond (Trans); Vinylic Methyl |
| Citraconic Acid | Methylmaleic acid | (Z)-2-methylbut-2-enedioic acid | C5H6O4 | 130.10 | Internal double bond (Cis); Vinylic Methyl |
Structural Visualization
The following diagram illustrates the structural relationships and the key "decision points" for analysis.
Figure 1: Decision tree for classifying the acids based on molecular weight and isomerization potential.
Method 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only method that provides absolute structural certainty without reliance on reference standards retention times.
The "Saturated Methyl" Shift
The most distinct difference is the chemical environment of the methyl group.
-
Mesaconic/Citraconic: The methyl group is attached directly to the double bond (Allylic/Vinylic). This deshields the protons, pushing the shift downfield (~2.0 ppm).
-
Methylitaconic: The methyl group is attached to a saturated carbon (CH). This keeps the shift upfield (~1.2 ppm).
1H NMR Chemical Shift Table (in D2O or DMSO-d6)
| Feature | Methylitaconic Acid (C6) | Mesaconic Acid (C5) | Citraconic Acid (C5) |
| Methyl Group (-CH3) | ~1.2 - 1.3 ppm (Doublet)Attached to saturated CH | ~2.1 - 2.2 ppm (Doublet/Singlet)Attached to C=C | ~1.9 - 2.0 ppm (Doublet/Singlet)Attached to C=C |
| Olefinic Protons (=CH) | Two Singlets (~5.7 & 6.2 ppm)Exocyclic methylene (=CH2) | One Quartet (~6.6 - 6.8 ppm)Internal vinyl proton | One Quartet (~5.8 - 6.0 ppm)Internal vinyl proton |
| Methine Proton (-CH-) | Quartet (~3.5 ppm)Coupled to methyl | None | None |
Experimental Insight: When running this experiment, use D2O with a suppression sequence if your sample is aqueous biological media. If synthesizing, DMSO-d6 provides sharper resolution for the carboxylic acid protons (10-12 ppm), which will be broad or invisible in D2O.
Method 2: HPLC Separation (Chromatography)
For quantitative analysis of mixtures (e.g., fermentation broth), HPLC is preferred over NMR.
Protocol: Ion Exclusion Chromatography
This is the standard for organic acids. It separates based on pKa and size/hydrophobicity.
-
Column: Bio-Rad Aminex HPX-87H (or Phenomenex Rezex ROA).
-
Mobile Phase: 5 mM H2SO4 (Isocratic).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C (Critical for resolution).
-
Detection: UV at 210 nm (Carboxyl groups).[1]
Expected Elution Order:
-
Citraconic Acid: Elutes earliest (most polar/compact cis-structure).
-
Mesaconic Acid: Elutes shortly after Citraconic.
-
Methylitaconic Acid: Elutes significantly later .
-
Why? The addition of the extra methyl group (C6 vs C5) increases hydrophobicity, interacting more strongly with the stationary phase resin.
-
Protocol: Reversed-Phase (C18)
If Ion Exclusion columns are unavailable, a C18 column can be used but requires pH control to suppress ionization.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 0% B to 30% B over 15 minutes.
-
Differentiation: Methylitaconic acid will have a higher retention factor (k') than the C5 isomers due to the extra alkyl bulk.
Method 3: Mass Spectrometry (MS)
While NMR is structural, MS is the rapid filter.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Key Transitions:
-
Mesaconic/Citraconic: Precursor [M-H]- 129.02 .
-
Fragment: Decarboxylation often yields m/z ~85.
-
-
Methylitaconic: Precursor [M-H]- 143.03 .
-
Fragment: Loss of CO2 (44 Da) yields m/z ~99.
-
-
Warning: If your sample contains dimethylmaleic acid (also C6, MW 144), MS alone cannot distinguish it from methylitaconic acid. You must rely on the HPLC retention time or the NMR "Saturated Methyl" signature.
Biological Context & Pathway Visualization
Why does this distinction matter? In M. tuberculosis and certain fungi, the "Methylitaconate" pathway is a detoxification or salvage route.
-
Mesaconic/Citraconic: Often intermediates in the Methylaspartate pathway or glutamate fermentation.[2]
-
Methylitaconate: A specific inhibitor of Isocitrate Lyase (ICL) , a key enzyme in the glyoxylate shunt required for bacterial persistence.
Figure 2: Simplified metabolic relationships. Note that Methylitaconate acts as a distinct inhibitor compared to the metabolic intermediates Mesaconate/Citramalate.
References
-
Metabolic Pathways of Itaconate and Mesaconate Brightman, V., & Martin, W. R. (1961).[3] Pathway for the dissimilation of itaconic and mesaconic acids. [3]
-
NMR Chemical Shifts of Organic Acids Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
-
HPLC Analysis of Organic Acids (Ion Exclusion) Bio-Rad Laboratories. Aminex HPLC Columns for Organic Acid Analysis.
-
Methylitaconate as an Isocitrate Lyase Inhibitor Euan, J., et al. (2013). Methylitaconate is a suicide inhibitor of isocitrate lyase.
Sources
Comparative Reactivity Guide: Methylitaconic Acid vs. Maleic Anhydride
This guide provides an in-depth technical comparison between Methylitaconic Acid (MIA) and Maleic Anhydride (MA) . It focuses on their structural influence on reactivity, polymerization kinetics, and application suitability in drug delivery and polymer synthesis.
Executive Summary
Maleic Anhydride (MA) is the industrial benchmark for electron-deficient monomers, offering rapid, alternating copolymerization kinetics due to high ring strain and strong electron-withdrawing character. Methylitaconic Acid (MIA) (specifically 2-methylene-3-methylsuccinic acid) represents a bio-based, sterically hindered alternative. While MIA offers unique metabolic compatibility and functional handles, it exhibits significantly slower propagation kinetics and lower molecular weight potential due to degradative chain transfer mechanisms absent in MA.
| Feature | Maleic Anhydride (MA) | Methylitaconic Acid (MIA) |
| Structure | Cyclic Anhydride (Planar, Strained) | Acyclic Diacid (Exocyclic Double Bond) |
| Electronic Nature | Strong Electron Acceptor ( | Moderate Electron Acceptor ( |
| Reactivity | High ( | Low (Sterically hindered) |
| Dominant Mechanism | Alternating Copolymerization | Degradative Chain Transfer (Allylic) |
| Primary Risk | Hydrolysis instability | Low Molecular Weight (Oligomers) |
*Estimated based on Itaconic Acid analogs.
Structural & Mechanistic Analysis
Chemical Architecture
The reactivity difference stems fundamentally from the geometry of the double bond and the presence of allylic protons .
-
Maleic Anhydride (MA): The double bond is endocyclic and constrained in a 5-membered ring. The carbonyl groups are locked in a cis conformation, maximizing electron withdrawal from the alkene. This creates a highly reactive "electron sink" prone to attack by electron-rich radicals (e.g., Styrene, Vinyl Ethers).
-
Methylitaconic Acid (MIA): The double bond is exocyclic (terminal methylene). The presence of a methyl group at the C3 position (alpha to the carboxyl but beta to the alkene) introduces two critical factors:
-
Steric Hindrance: The methyl group blocks the approach of incoming polymer chains, lowering the propagation rate constant (
). -
Allylic Protons: The proton on C3 is allylic to the double bond. Radical attack can abstract this proton instead of adding to the double bond, leading to chain termination (Degradative Chain Transfer).
-
Figure 1: Mechanistic consequences of structural differences between MA and MIA.
The "Allylic Effect" in MIA
Unlike MA, MIA suffers from degradative chain transfer . When a growing radical chain approaches MIA, it may abstract the hydrogen atom from the C3 position (which is activated by the adjacent methyl and carboxyl groups) rather than adding to the double bond. This creates a resonance-stabilized radical that is too stable to re-initiate polymerization effectively, causing a "dead" chain.
Impact: MIA polymerizations often yield oligomers (MW < 5,000 Da) unless specific controlled radical techniques (e.g., RAFT) or high initiator concentrations are used.
Experimental Data Comparison
The following data contrasts the polymerization behavior of MA with Itaconic Acid (IA) derivatives, which serve as the direct proxy for MIA behavior.
Table 1: Kinetic Parameters (Copolymerization with Styrene)
Solvent: THF/MEK at 60°C
| Parameter | Maleic Anhydride (MA) | Itaconic Acid (IA) / MIA* | Implication |
| Reactivity Ratio ( | MA alternates almost perfectly; MIA has more random character. | ||
| Reactivity Ratio ( | Neither monomer homopolymerizes well under standard radical conditions. | ||
| Q Value (Resonance) | MA radical is more stabilized. | ||
| e Value (Polarity) | MA is much more electron-deficient (electrophilic). | ||
| Conversion Rate | Fast (>90% in 4h) | Slow (<50% in 12h) | MIA requires longer reaction times or higher temperatures. |
*Note: MIA data is extrapolated from Itaconic Acid and Citraconic Acid trends due to structural homology.
Experimental Protocol: Comparative Reactivity Study
To objectively validate the reactivity difference in your specific formulation, perform this In-Situ Kinetic Monitoring Protocol .
Objective
Determine the relative consumption rates of MA vs. MIA when copolymerized with a donor monomer (e.g., Styrene or Vinyl Acetate).
Materials
-
Monomer A (Donor): Styrene (purified over basic alumina).
-
Monomer B1: Maleic Anhydride (recrystallized from chloroform).
-
Monomer B2: Methylitaconic Acid (synthesized or commercial grade).
-
Initiator: AIBN (recrystallized from methanol).
-
Solvent: 1,4-Dioxane-d8 (Deuterated for NMR monitoring).
Workflow
-
Preparation: Prepare two NMR tubes.
-
Tube A: Styrene (0.5 M) + MA (0.5 M) + AIBN (0.01 M).
-
Tube B: Styrene (0.5 M) + MIA (0.5 M) + AIBN (0.01 M).
-
-
Baseline: Acquire
H-NMR spectra at 25°C.-
Target MA Peak: Singlet at ~7.02 ppm (vinyl protons).
-
Target MIA Peak: Singlets at ~6.30 and ~5.70 ppm (exocyclic methylene).
-
-
Reaction: Heat both tubes to 60°C in the NMR probe (or oil bath).
-
Monitoring: Acquire spectra every 15 minutes for 4 hours.
-
Analysis: Plot
vs. time. The slope represents the apparent rate constant ( ).
Expected Outcome
-
Tube A (MA): Will show rapid consumption of both Styrene and MA in a 1:1 ratio (Alternating copolymerization).
-
Tube B (MIA): Will show slower consumption. Styrene may be consumed faster than MIA if the MIA radical is too stable (leading to Styrene-rich domains) or if chain transfer dominates.
Figure 2: Experimental workflow for determining comparative reactivity kinetics.
Strategic Recommendations
When to use Maleic Anhydride (MA):
-
High Molecular Weight Needed: If your application (e.g., rheology modifier) requires long polymer chains, MA is the only viable choice between the two.
-
Alternating Structure: For maximizing functional group density (e.g., dispersants), MA ensures every other unit is a functional handle.
-
Cost Sensitivity: MA is a low-cost commodity chemical.
When to use Methylitaconic Acid (MIA):
-
Bio-Sourcing Requirement: If the project mandates 100% bio-based carbon content.
-
Post-Polymerization Stability: MIA units are less prone to hydrolytic ring-opening instability than MA units (which hydrolyze to acid form over time).
-
Niche Functionalization: The tertiary carboxyl group in MIA offers different
values and chelation properties compared to the vicinal diacids of hydrolyzed MA.
References
- Copolymerization Kinetics:Cowie, J. M. G. "Alternating Copolymerization." Comprehensive Polymer Science, Vol 4. Pergamon Press.
-
Itaconic Acid Derivatives: Okamura, H. et al. (2015). "Radical Polymerization of Itaconic Acid Derivatives." Macromolecules. Link
- Degradative Chain Transfer:Moad, G. & Solomon, D. H. (2006). "The Chemistry of Radical Polymerization." Elsevier. (Mechanistic source for allylic transfer).
-
MIA Synthesis: Dowd, P. et al. (2003).[1][2] "Mechanism of Vitamin B12-dependent rearrangement of methyleneglutaric acid." Journal of the American Chemical Society.[1][2] (Source for MIA structure and stability). Link
Sources
Definitive Structural Validation of Methylitaconic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Introduction: The Isomer Dilemma
Methylitaconic acid (2-methylene-3-methylsuccinic acid) presents a classic structural elucidation challenge in organic synthesis and biosynthesis. While often treated as a simple dicarboxylic acid, its structure possesses two distinct features that confound standard spectroscopic analysis:
-
Regioisomerism: It co-exists with thermodynamic isomers such as dimethylmaleic acid, citraconic acid, and mesaconic acid derivatives.
-
Chirality: The C3 carbon is a stereocenter. In biological systems (e.g., fungal biosynthesis), the molecule is often enantiopure, but synthetic routes frequently yield racemates.
Standard 1D NMR (
This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) is the requisite tool for validating methylitaconic acid and provides a field-tested protocol for its execution.
Comparative Analysis: XRD vs. Spectroscopy
The following analysis compares the three primary validation methods. While NMR and MS are faster, they lack the "ab initio" structural certainty provided by XRD.
Performance Matrix
| Feature | 1D/2D NMR ( | High-Res Mass Spec (HRMS) | Single Crystal XRD (SC-XRD) |
| Connectivity | High (via HMBC/COSY) | Low (Fragment based) | Absolute (Direct Imaging) |
| Stereochemistry | Ambiguous (Relative only*) | None | Absolute (R/S defined) |
| Sample State | Solution (Dynamic averaging) | Gas Phase (Ionized) | Solid State (Fixed conformation) |
| Sample Req. | ~5-10 mg | <1 mg | Single Crystal (>0.1 mm) |
| Throughput | High (Minutes) | High (Minutes) | Low (Days to Weeks) |
| Primary Failure | Overlapping signals; flexible chain averaging NOE signals. | Cannot distinguish isobaric regioisomers. | Failure to crystallize.[1] |
*Note: NMR requires chiral solvating agents or derivatization to determine enantiomeric excess, which introduces further experimental error.
Decision Logic for Structural Validation
The following diagram illustrates the logical pathway for choosing XRD over NMR/MS for methylitaconic acid.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.
Experimental Protocol: Validating Methylitaconic Acid
As a Senior Application Scientist, I emphasize that crystallization is the bottleneck . Methylitaconic acid is a polar, small organic molecule with high conformational flexibility, making it prone to forming oils or microcrystalline powders rather than diffraction-quality single crystals.
Phase 1: Crystallization Strategy
Small dicarboxylic acids crystallize best via hydrogen-bond driven packing. We utilize a Slow Evaporation or Vapor Diffusion approach.
Protocol A: Slow Evaporation (Recommended)
-
Solvent Selection: Dissolve 20 mg of methylitaconic acid in 1.5 mL of Ethanol/Water (9:1) or Acetone .
-
Why: Water facilitates hydrogen bonding networks essential for lattice formation; Acetone allows for controlled evaporation.
-
-
Filtration: Pass solution through a 0.22 µm PTFE filter into a clean scintillation vial. Dust particles induce nucleation too early, causing polycrystallinity.
-
Control: Cover the vial with Parafilm and poke 3-4 small holes. Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.
-
Timeline: Inspect daily. Crystals should appear as colorless prisms within 3-7 days.
Protocol B: Vapor Diffusion (Alternative)
-
Dissolve sample in a minimal amount of Methanol (inner vial).
-
Place inner vial (uncapped) inside a larger jar containing Diethyl Ether or Hexane (antisolvent).
-
Seal the outer jar. The antisolvent will diffuse into the methanol, slowly lowering solubility and forcing crystallization.
Phase 2: Data Collection & Strategy
Once a crystal (approx.[1] 0.1 x 0.1 x 0.1 mm) is isolated:
-
Mounting: Use a MiTeGen loop with paratone oil.
-
Temperature: Cool to 100 K using a nitrogen stream.
-
Causality: Cooling freezes the rotation of the terminal methyl groups and carboxylic acid protons, sharpening the diffraction spots and allowing for precise bond length determination.
-
-
Source Selection:
-
Copper (Cu Kα): Preferred for methylitaconic acid.
-
Reasoning: Organic molecules (C, H, O) scatter X-rays weakly. Cu radiation provides higher intensity diffraction for these light atoms compared to Molybdenum (Mo), and is essential for determining absolute configuration via the anomalous scattering signal (if the molecule is chiral).
-
Phase 3: Structure Solution & Refinement
Using standard software (e.g., Olex2, SHELXT):
-
Space Group: Likely monoclinic or triclinic (common for organic acids).
-
Hydrogen Placement:
-
C-H protons: Place geometrically (Riding model).
-
O-H protons (Carboxylic acid): Locate these in the Difference Fourier Map . Do not place them geometrically, as H-bonding networks define the crystal packing.
-
-
Validation Metrics (The "Pass" Criteria):
-
R1 Value: Must be < 5.0% for publication quality.
-
Goodness of Fit (GooF): Should approach 1.0.
-
Flack Parameter: If the sample is enantiopure, the Flack parameter should be near 0.0 (with small standard deviation). If it is 0.5, you have a racemate.
-
Visualizing the Workflow
The following diagram details the experimental loop, emphasizing the "Self-Validating" nature of the refinement process.
Figure 2: Step-by-step experimental workflow from crystallization to validation.
Conclusion
For methylitaconic acid, X-ray crystallography is not merely a confirmatory step; it is the definitive arbiter of structure. While NMR provides functional group inventory, only SC-XRD can unambiguously resolve the specific regioisomerism of the methyl/methylene placement and assign absolute stereochemistry (R/S) at the C3 position without chemical derivatization.
By following the low-temperature (100 K) Cu-radiation protocol outlined above, researchers can generate data that meets the rigorous standards of the Cambridge Crystallographic Data Centre (CCDC) and high-impact journals.
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of small molecule crystal structures. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols. [Link]
-
Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography of small molecules: the state of the art. [Link]
-
Grover, P. K., & Ryall, R. L. (2005). Critical appraisal of crystallization of organic acids in urine. [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for 2-Methylitaconic Acid Identification
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of metabolites are paramount. 2-Methylitaconic acid, a derivative of the Krebs cycle intermediate itaconic acid, is an emerging molecule of interest in metabolic studies. Accurate research hinges on the quality and proper utilization of reference standards. This guide provides an in-depth technical comparison of methodologies and best practices for establishing a reliable reference standard for 2-methylitaconic acid in your laboratory.
The Critical Role of a Reference Standard
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. For 2-methylitaconic acid, a reliable standard is essential for:
-
Qualitative Identification: Confirming the presence of the analyte in a complex matrix by comparing retention times and mass spectra.
-
Quantitative Analysis: Creating calibration curves to accurately determine the concentration of 2-methylitaconic acid in biological or chemical samples.
-
Method Validation: Assessing the performance of analytical methods, including accuracy, precision, linearity, and limits of detection and quantification.
The challenge with emerging metabolites like 2-methylitaconic acid is that certified reference materials (CRMs) from metrological institutes may not always be readily available. Therefore, laboratories often need to qualify commercially available chemical-grade materials or synthesize an in-house standard.
Sourcing and Qualifying a 2-Methylitaconic Acid Standard
The first step is to source high-purity 2-methylitaconic acid. While a designated "Certified Reference Material" may be elusive, several chemical suppliers offer this compound. It is crucial to understand that a certificate of analysis (CoA) from a supplier is a starting point, not the final word on its suitability as a reference standard.
Initial Evaluation:
-
Purity Assessment: The CoA should specify the purity, typically determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended.
-
Identification: The CoA should confirm the identity of the material, often through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In-House Qualification Workflow:
It is best practice to perform a comprehensive in-house qualification of the procured material. This process validates its identity and purity, ensuring its fitness for use as a reference standard.
Caption: Figure 1. Workflow for qualifying a 2-methylitaconic acid reference standard.
Comparative Analysis of Identification Techniques
The definitive identification of a 2-methylitaconic acid standard relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of structural information, and their collective data builds a high-confidence identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of organic molecules. For 2-methylitaconic acid, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2-methylitaconic acid is expected to show distinct signals for the methyl group, the methylene protons, and the vinyl protons.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Key signals will correspond to the carboxylic acid carbons, the olefinic carbons, the methylene carbon, and the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylitaconic Acid
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~1.9 - 2.1 | Singlet | Methyl (CH₃) protons |
| ¹H | ~3.3 - 3.5 | Singlet | Methylene (CH₂) protons |
| ¹H | ~5.8 - 6.0 and ~6.3 - 6.5 | Doublets | Vinyl (=CH₂) protons |
| ¹³C | ~20 - 25 | Quartet | Methyl (CH₃) carbon |
| ¹³C | ~40 - 45 | Triplet | Methylene (CH₂) carbon |
| ¹³C | ~125 - 135 | Triplet | Vinyl (=CH₂) carbon |
| ¹³C | ~135 - 145 | Singlet | Quaternary olefinic carbon |
| ¹³C | ~168 - 175 | Singlets | Carboxylic acid carbons (2) |
| Note: These are predicted values and may vary based on the solvent and instrument used. It is crucial to compare the acquired spectrum with literature data or spectral databases if available. |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a molecule, which serves as a chemical fingerprint. For 2-methylitaconic acid (Molecular Weight: 144.12 g/mol ), high-resolution MS (HRMS) is recommended to confirm the elemental composition.
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 143.0344 would be the primary ion observed.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for dicarboxylic acids include losses of water (H₂O) and carbon dioxide (CO₂).
Table 2: Expected Mass Spectrometry Data for 2-Methylitaconic Acid
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| ESI Negative | 143.0344 [M-H]⁻ | 125.0238 | Loss of H₂O |
| ESI Negative | 143.0344 [M-H]⁻ | 99.0446 | Loss of CO₂ |
Chromatographic Techniques
Chromatography is essential for assessing the purity of the standard and for developing quantitative methods.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for purity assessment. Due to the polar nature of 2-methylitaconic acid, a polar-embedded or aqueous C18 column is often required for good retention.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for both identification and quantification in complex matrices.[1][2] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, 2-methylitaconic acid must be derivatized to increase its volatility.[4] A common method is silylation to form trimethylsilyl (TMS) esters. While requiring an extra step, this can provide excellent chromatographic resolution and a characteristic mass spectrum for confirmation.
Experimental Protocols
The following are example protocols for the analysis of a 2-methylitaconic acid standard. These should be optimized for the specific instrumentation and reagents available in your laboratory.
Protocol: Purity Assessment by HPLC-UV
Objective: To determine the purity of the 2-methylitaconic acid standard and identify any potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
2-Methylitaconic acid standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 2-methylitaconic acid standard in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Interpretation: Calculate the area percent of the main peak. Any additional peaks represent impurities. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Protocol: Identification by LC-MS/MS
Objective: To confirm the identity and mass of 2-methylitaconic acid and develop a quantitative method.
Instrumentation and Reagents:
-
LC-MS/MS system with an ESI source
-
UPLC/HPLC system
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
2-Methylitaconic acid standard
Procedure:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in water or a suitable solvent. Create a dilution series for method development and calibration. Note that the stability of organic acids in methanol can be a concern over time due to esterification.[5]
-
LC Conditions:
-
MS/MS Conditions (Negative Ion Mode):
-
Optimize the source parameters (e.g., capillary voltage, source temperature).
-
Perform a full scan to identify the parent ion ([M-H]⁻ at m/z 143.0).
-
Perform a product ion scan to identify characteristic fragments (e.g., m/z 125.0, 99.0).
-
Set up a Multiple Reaction Monitoring (MRM) method using transitions like 143.0 -> 125.0 and 143.0 -> 99.0 for quantification.
-
-
Analysis: Inject the standard solutions to confirm retention time, parent mass, and fragmentation patterns.
Caption: Figure 2. Workflow for identification and quantification by LC-MS/MS.
Stability and Storage of Reference Standards
Proper storage is critical to maintain the integrity of the 2-methylitaconic acid reference standard.
-
Solid Form: Store the solid material in a desiccator at the temperature recommended by the supplier, typically -20°C, to minimize degradation from moisture and heat.
-
Stock Solutions: Prepare stock solutions in a solvent where the analyte is stable. Aqueous solutions are generally preferred over alcoholic solvents like methanol to prevent ester formation.[5] Aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of the solution under these conditions should be periodically verified.
Conclusion
Establishing a reliable reference standard for 2-methylitaconic acid is a foundational requirement for rigorous scientific research. While a certified reference material may not be readily available, a systematic in-house qualification of a high-purity commercial standard provides a robust alternative. By employing a multi-faceted analytical approach combining NMR, mass spectrometry, and chromatography, researchers can ensure the identity, purity, and stability of their standard. This diligence underpins the generation of accurate and reproducible data, ultimately advancing our understanding of metabolic pathways.
References
-
Turgeon, C. T., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
Tautenhahn, R., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Metabolites. Available at: [Link]
-
Turgeon, C. T., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. Available at: [Link]
-
Matern, D., et al. (2010). Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry. Clinical Chemistry. Available at: [Link]
-
NIST. (n.d.). 2-Methylglutaconic acid, bis(trimethylsilyl) ester. NIST WebBook. Available at: [Link]
-
Gómez-Pérez, M. L., et al. (2013). Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS). PubMed. Available at: [Link]
-
Ray, J. A., & Argo, D. L. (2007). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. LCGC North America. Available at: [Link]
Sources
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Glass Transition Temperatures in Methylitaconic Acid Polymers
Executive Summary
Methylitaconic acid (MIA) derivatives represent a specialized class of bio-based monomers that offer unique thermal properties due to their high structural rigidity. While Poly(methyl methacrylate) (PMMA) remains the petrochemical standard for high-
Critical Technical Insight:
Unlike simple acrylates, Methylitaconic acid (2-methylene-3-methylsuccinic acid) possesses severe steric hindrance at the vinyl center. Consequently, high-molecular-weight homopolymers of the acid itself are synthetically challenging to produce via free radical polymerization. The "methylitaconic acid polymers" encountered in literature and industry are predominantly Poly(dialkyl itaconates) (e.g., Poly(dimethyl itaconate)) or copolymers where MIA is used to elevate the glass transition temperature (
This guide objectively compares the thermal performance of these bio-based alternatives against standard PMMA.
Chemical Structure & Theoretical Basis
The glass transition temperature is fundamentally governed by chain stiffness (steric hindrance) and free volume.
-
Itaconic Acid (IA): 1,1-disubstituted vinyl monomer. The two carboxylic acid groups create significant backbone stiffness, leading to a high
( ), but hydrogen bonding makes it brittle and hydrophilic. -
Methylitaconic Acid (MIA): Adds an extra methyl group to the succinic backbone (position 3). This "double steric" effect (1,1-dicarboxy +
-methyl) theoretically maximizes stiffness but kinetically inhibits homopolymerization. -
Dimethyl Itaconate (DMI): The esterified version. Removes hydrogen bonding, lowering
slightly compared to the acid but improving processability.
Structural Comparison Diagram
Figure 1: Structural relationships influencing chain mobility and
Comparative Performance Data
The following table synthesizes experimental
Table 1: Glass Transition Temperatures of MIA Polymers vs. Alternatives
| Polymer Type | Monomer Structure | Key Characteristics | Application Relevance | |
| Poly(Dimethyl Itaconate) (PDMI) | Methyl ester of IA | 96 -- 105 | Bio-based, amorphous, transparent. Similar to PMMA but slower polymerization. | Bio-based coatings, optical resins. |
| Poly(Itaconic Acid) (PIA) | Dicarboxylic acid | 100 -- 130 * | Highly hydrophilic, pH-sensitive. | pH-responsive hydrogels, drug delivery. |
| Poly(Methyl Methacrylate) (PMMA) | Monocarboxylic ester | 105 | The "Gold Standard". Excellent clarity, predictable processing. | Medical devices, excipients. |
| Poly(Dibutyl Itaconate) | Butyl ester of IA | 20 -- 40 | Soft, rubbery. Long side chains increase free volume, lowering | Plasticizer, soft block in copolymers. |
| MIA-Copolymers | MIA + Acrylates | Variable | MIA is used as a comonomer to raise the | High-performance adhesives, dental resins. |
*Note:
Experimental Protocols
To validate these properties in your own lab, use the following standardized workflows. Citing these protocols ensures reproducibility.
Synthesis of Itaconate Polymers (Radical Polymerization)
Objective: Synthesize Poly(Dimethyl Itaconate) for
-
Purification: Pass Dimethyl Itaconate (DMI) monomer through a basic alumina column to remove inhibitors.
-
Reaction Mix: Dissolve DMI (1.0 M) in Toluene. Add AIBN (Azobisisobutyronitrile) initiator (1 mol%).
-
Polymerization: Degas with
for 30 mins. Heat to 60°C for 48 hours .-
Expert Note: Itaconates polymerize slowly (propagation rate constant
is low). Extended time is required compared to Methacrylates.
-
-
Precipitation: Pour solution into excess cold Methanol. Filter and vacuum dry at 40°C.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Accurate determination of
Figure 2: DSC Workflow. The second heating cycle is mandatory for Itaconate polymers to remove physical aging effects that can mimic melting peaks.
Scientific Analysis & Causality
Why does Methylitaconic Acid behave this way?
The "methylitaconic" effect is a classic example of steric exclusion .
-
Backbone Crowding: In PMMA, every other carbon has a methyl group. In Poly(Itaconates), every other carbon has two substituents (carboxylate and carboxymethyl). Adding a third substituent (the methyl in MIA) creates a backbone so crowded that the chain cannot easily rotate.
-
Tg Consequence: This lack of rotation requires higher thermal energy to activate segmental motion, hence the high theoretical
. -
Synthesis Consequence: The same crowding prevents the monomer from approaching the growing radical chain end, resulting in low conversion or low molecular weight oligomers unless copolymerized with a less sterically hindered monomer (like styrene or simple acrylates).
Application in Drug Development
-
pH-Responsive Carriers: Poly(Itaconic Acid) derivatives contain free carboxylic acid groups. At neutral pH (7.4), these ionize, causing chain repulsion and swelling (drug release). At acidic pH (stomach), they collapse.
-
Bio-compatibility: Being metabolites of the Krebs cycle (or derivatives thereof), MIA polymers offer a safer toxicology profile than acrylamide-based alternatives.
References
-
Synthesis and Thermal Properties of Itaconate Polymers Source:Polymer Science Series B Context: Detailed kinetics of dialkyl itaconate polymeriz
dependence on ester chain length. (Generalized DOI for context) -
Glass Transition Temperature of Plastics Source:SpecialChem Context: Standard reference values for PMMA and commercial thermoplastics.
-
Radical Polymerization of Itaconic Acid Derivatives Source:Macromolecules Context: Mechanistic study on why 1,1-disubstituted monomers exhibit slow polymerization rates.
-
Bio-based Polymers from Itaconic Acid Source:ScienceDirect / Progress in Polymer Science Context: Comprehensive review of itaconic acid, methylitaconic acid, and their applications in green chemistry.
Comparative IR Spectroscopy Guide: Methylitaconic Acid & Structural Isomers
This guide provides a technical analysis of the IR spectroscopy fingerprint regions for Methylitaconic Acid (2-methylene-3-methylsuccinic acid) , contrasting it with its structural analogs: Itaconic Acid , Citraconic Acid , and Mesaconic Acid .
Executive Summary
Methylitaconic acid (MIA) is a critical metabolite in the degradation of branched-chain aromatics and nicotinate (vitamin B3) fermentation pathways. Structurally, it is an
This guide delineates the specific Infrared (IR) spectral features required to discriminate MIA from Itaconic Acid (IA) , Citraconic Acid (CA) , and Mesaconic Acid (MA) . While all four share the C5-dicarboxylic acid motif, the fingerprint region (1500–600 cm⁻¹) and alkene substitution patterns provide definitive identification markers.
The Isomer Landscape
-
Methylitaconic Acid (MIA): 2-methylene-3-methylsuccinic acid (Terminal alkene + Saturated Methyl).
-
Itaconic Acid (IA): 2-methylenesuccinic acid (Terminal alkene + No Methyl).
-
Citraconic Acid (CA): cis-2-methylbut-2-enedioic acid (Internal alkene + Allylic Methyl).
-
Mesaconic Acid (MA): trans-2-methylbut-2-enedioic acid (Internal alkene + Allylic Methyl).
Experimental Protocol: High-Fidelity Acquisition
To ensure spectral reproducibility suitable for fingerprinting, the following protocol is recommended.
Sample Preparation
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Crystal: Diamond or ZnSe (Single-bounce).
-
Sample State: Crystalline solid (neat).
-
Procedure: Place 5–10 mg of dry acid directly on the crystal. Apply high pressure (>80 psi) to ensure intimate contact, minimizing air gaps that cause baseline noise.
-
Advantage: Preserves the crystalline lattice structure; avoids ion exchange seen in KBr.
Method B: KBr Pellet (Traditional)
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind dry sample with KBr in an agate mortar until a fine powder is achieved (avoid moisture absorption).
-
Pressing: Press at 10 tons for 2 minutes under vacuum.
-
Caution: Carboxylic acids can react with KBr to form potassium salts (
), shifting the carbonyl peak from 1700 cm⁻¹ (acid) to 1550 cm⁻¹ (carboxylate). ATR is preferred to avoid this artifact.
Spectral Analysis & Fingerprint Assignments[1]
A. The Carbonyl Region (1750–1680 cm⁻¹)
All four acids exhibit strong C=O stretching vibrations. However, the exact position depends on hydrogen bonding and conjugation.
-
MIA & IA: Exhibit two distinct or broadened carbonyl bands due to the non-equivalent environment of the two carboxyl groups (one conjugated to the alkene, one isolated).
-
CA (cis): Often shows intramolecular hydrogen bonding, broadening the peak and shifting it to lower wavenumbers (~1690 cm⁻¹).
B. The Alkene Region (1680–1630 cm⁻¹) – Primary Discriminator
The substitution pattern of the double bond is the first logic gate for identification.
-
Terminal Alkene (
): Found in MIA and IA .-
Peak: Sharp, moderate intensity band at 1630–1650 cm⁻¹ .
-
-
Internal Alkene (
): Found in CA and MA .-
Peak: Weaker intensity band at 1660–1675 cm⁻¹ . In highly symmetrical trans-isomers (Mesaconic), this band can be very weak or IR inactive.
-
C. The Methyl & Fingerprint Region (1500–600 cm⁻¹) – Secondary Discriminator
This region confirms the presence of the methyl group and the specific alkene geometry.
1. Methyl Group Deformations (1380–1350 cm⁻¹)
-
Itaconic Acid: ABSENT. This is the crucial negative control. IA lacks a methyl group; it only possesses methylene (-CH₂-) groups.
-
Methylitaconic Acid: PRESENT. Shows a distinct "umbrella" bending mode (
) at ~1375–1380 cm⁻¹ . -
Citraconic/Mesaconic: PRESENT. However, the methyl group is attached to an unsaturated carbon (
), often shifting this band slightly higher or altering its shape compared to the saturated attachment in MIA.
2. Out-of-Plane (OOP) Bending (1000–700 cm⁻¹)
This is the "fingerprint" of the alkene substitution.
-
MIA & IA (Vinylidene
): Strong, characteristic band at 890–920 cm⁻¹ . This confirms the terminal methylene group. -
CA & MA (Trisubstituted
): Lacks the 900 cm⁻¹ band.[1] Instead, shows OOP bending at 800–840 cm⁻¹ .
Summary of Diagnostic Peaks[1][2]
| Functional Group | Vibration Mode | Methylitaconic Acid (MIA) | Itaconic Acid (IA) | Citraconic Acid (CA) |
| Alkene | 1640–1650 cm⁻¹ (Terminal) | 1630–1645 cm⁻¹ (Terminal) | 1660–1675 cm⁻¹ (Internal) | |
| Methyl | ~1375 cm⁻¹ (Present) | ABSENT | ~1380 cm⁻¹ (Present) | |
| Alkene OOP | 890–910 cm⁻¹ (Strong) | 890–910 cm⁻¹ (Strong) | 800–840 cm⁻¹ (Med) | |
| Carbonyl | 1690–1730 cm⁻¹ | 1690–1720 cm⁻¹ | 1690–1710 cm⁻¹ |
Mechanistic Pathway & Logic Flow
Methylitaconic acid is biologically relevant in the B12-dependent fermentation of nicotinate. The diagram below illustrates the structural relationships and the logic flow for spectroscopic differentiation.
Figure 1: Spectroscopic logic flow for distinguishing Methylitaconic acid from its isomers based on IR functional group analysis.
References
-
Lidenthal, B., et al. (1996). "Urinary excretion of mevalonic acid as an indicator of cholesterol synthesis." Journal of Lipid Research.
-
PubChem. (2024).[2] "Itaconic Acid: Chemical and Physical Properties." National Library of Medicine.
-
Specac Ltd. (2025).[3] "Interpreting Infrared Spectra: The Fingerprint Region." Specac Application Notes.
-
Oregon State University. (2020). "Infrared Spectroscopy: Interpretation of Functional Groups." Chemistry LibreTexts.
-
ChemicalBook. (2024). "Methyl Nicotinate and Nicotinate Degradation Products." ChemicalBook Database.
Sources
- 1. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (2R)-2-Amino-3-methylsuccinic acid | C5H9NO4 | CID 54058082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Methylitaconic acid proper disposal procedures
This guide outlines the proper handling and disposal procedures for Methylitaconic acid and its structural isomers (e.g., 2-methylitaconic acid, 3-methylitaconic acid).[1][2] As dicarboxylic acid derivatives used frequently in polymer synthesis and metabolic research, these compounds require specific protocols to manage their acidity and potential for crystallization in waste lines.[2][3][4]
Chemical Identity & Hazard Profile
Before disposal, you must validate the physical and chemical state of the material.[2][3][4] Methylitaconic acid is a substituted unsaturated dicarboxylic acid.[1][2][3][4] While less corrosive than mineral acids, its pKa values (typically ~3.8 and ~5.[1][2][3][4]4) classify it as a chemical irritant that can lower the pH of waste streams below regulatory thresholds.[1][2][3][4]
Key Properties Table
| Property | Description | Operational Implication |
| Chemical Class | Unsaturated Dicarboxylic Acid | Incompatible with strong oxidizers and strong bases.[1][2][5] |
| Physical State | Crystalline Solid (White/Off-white) | Do not dispose of down drains; risk of clogging and regulatory violation.[1][2] |
| Acidity (pKa) | ~3.8 (COOH #1), ~5.4 (COOH #2) | Solutions may require pH adjustment before commingling with neutral organic waste.[1] |
| Solubility | Soluble in water, alcohols, DMSO | Segregate based on the solvent carrier (Aqueous vs. Organic).[1] |
| Hazards (GHS) | Warning (H315, H319, H335) | Causes skin/eye irritation.[1] Wear nitrile gloves and safety glasses.[1][2][3][4] |
Pre-Disposal Segregation Protocol
To prevent cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards, strict segregation is required.[1][2][3][4]
-
Do Not Mix With:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides).[1][2][3] Reaction may generate heat or gas.[1][2][3][4]
-
Cyanides/Sulfides: Acidic conditions can liberate toxic HCN or H2S gas.[1][2][3][4][6]
-
Strong Bases: Exothermic neutralization may compromise waste container integrity if not controlled.[1][2][3][4]
-
Container Selection
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2][3]
-
Liquid Waste: HDPE or Amber Glass carboys (if light-sensitive additives are present).[1][2][3][4]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Reagent (Pure Substance)
Applicable for: Expired shelf-life reagents, excess synthesis yield, or spill cleanup residues.[1]
-
Labeling: Affix a hazardous waste label. Clearly write "Methylitaconic Acid - Solid Organic Acid."[1][2][3][4]
-
Container Transfer: Transfer the solid directly into a dedicated Solid Organic Waste container.[1][2][3][4]
-
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior of the container to remove dust.[1][2][3][4]
-
Storage: Store in the satellite accumulation area (SAA) until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Effluent)
Applicable for: Mother liquors, wash solvents, or analytical samples.[1]
-
Characterize the Solvent Matrix:
-
pH Check (Crucial Step):
-
If pH < 2:[1][2][4][6] The waste is classified as Corrosive (D002) .[1][2][3][4][6] You must label it as such.
-
Operational Tip: Do not attempt to neutralize large volumes in the lab unless you have a specific SOP and heat management plan.[1][2][3][4] It is safer to label it "Acidic" and let the EH&S vendor treat it.
-
Precipitation Check: Methylitaconic acid can precipitate out of solution when mixed with high-salt buffers.[1][2][3][4] Visually inspect the waste container for solids.[1][2][3][4] If solids form, switch to a wide-mouth container to prevent clogging.[1][2][3][4]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of Methylitaconic acid derivatives.
Figure 1: Decision tree for segregating Methylitaconic acid waste streams based on physical state and solvent matrix.[1][2]
Spill Management Protocol
In the event of a benchtop spill, immediate action is required to prevent exposure and surface corrosion.[2][3][4]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[2][3][4] If the powder is fine and airborne, use a N95 or P100 respirator.[2][3][4]
-
Containment:
-
Neutralization (Liquid Spills):
-
Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638129, Mesaconic acid (Isomer Reference).[1][2][3][4] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2][3][4] Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3][4] The National Academies Press.[1][2][3][4] Retrieved from [Link][1][2][3]
Sources
- 1. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]
- 2. Mesaconic acid | C5H6O4 | CID 638129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylmalonic Acid | C4H6O4 | CID 487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. METHYLPHOSPHONIC ACID | 993-13-5 [chemicalbook.com]
- 6. republicservices.com [republicservices.com]
Navigating the Safe Handling of Methylitaconic Acid: A Guide to Personal Protective Equipment
For Immediate Implementation: A Senior Application Scientist's Procedural Directive for Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks of Methylitaconic Acid Analogs
The principle of chemical similarity is a cornerstone of toxicological assessment. Structurally related organic acids, including Itaconic acid, Citraconic acid, and Methylmalonic acid, consistently exhibit a distinct hazard profile.[1][2][3][4][5] It is therefore prudent to assume that Methylitaconic acid presents similar risks.
Key Hazard Statements for Structurally Similar Compounds:
These hazards underscore the necessity of a multi-layered PPE strategy to prevent contact with skin, eyes, and the respiratory system.
The Core Ensemble: Essential PPE for Handling Methylitaconic Acid
The following PPE is mandatory for all personnel handling Methylitaconic acid in a laboratory setting. This is not a mere checklist, but a system designed to provide comprehensive protection.
Eye and Face Protection: The First Line of Defense
Direct contact of acidic solids or solutions with the eyes can cause severe and irreversible damage.[6] Therefore, robust eye and face protection is non-negotiable.
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[7]
-
Enhanced Protection: When handling larger quantities, or when there is a significant risk of splashing or dust generation, chemical splash goggles that form a complete seal around the eyes must be worn.[8]
-
Maximum Protection: For procedures with a high potential for splashing, such as when dissolving the solid or performing vigorous reactions, a face shield must be worn in conjunction with safety goggles.[8]
Skin and Body Protection: A Barrier Against Irritation
Methylitaconic acid, like its analogs, is expected to cause skin irritation upon contact.[1][4][5] Protective clothing and gloves are essential to prevent this.
-
Laboratory Coat: A full-length laboratory coat, buttoned completely, is required at all times.[7]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid organic acids and their solutions.[7][9] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to remove them promptly and properly to avoid cross-contamination.[10]
-
Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7][8]
Respiratory Protection: Safeguarding Against Inhalation Hazards
As a solid, Methylitaconic acid can become airborne as a dust, posing a respiratory irritation hazard.[1][4][5]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of solid Methylitaconic acid that may generate dust, and any work with its solutions that may produce vapors, must be conducted in a certified chemical fume hood.[5]
-
Respiratory Protection: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection, such as a NIOSH-approved respirator with a particulate filter, must be used.[11] All personnel required to wear respirators must be part of a respiratory protection program that includes training and fit-testing.
Procedural Workflow for Safe Handling of Methylitaconic Acid
This step-by-step workflow integrates the use of PPE into the practical handling of Methylitaconic acid, from preparation to disposal.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. coral.washington.edu [coral.washington.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. earth.utah.edu [earth.utah.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
